molecular formula C17H12O7 B15592553 Boeravinone E

Boeravinone E

Cat. No.: B15592553
M. Wt: 328.27 g/mol
InChI Key: NCWLTPKGFNPAMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

oeravinone E has been reported in Mirabilis jalapa with data available.
from Boerhaavia diffusa L;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6,9,11-tetrahydroxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O7/c1-6-9(19)5-11-13(14(6)20)15(21)12-8-3-2-7(18)4-10(8)24-17(22)16(12)23-11/h2-5,17-20,22H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWLTPKGFNPAMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1O)OC3=C(C2=O)C4=C(C=C(C=C4)O)OC3O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Boeravinone E: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 137787-00-9

This technical guide provides an in-depth overview of Boeravinone E, a rotenoid isolated from the plant species Boerhaavia diffusa and Mirabilis jalapa. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties and biological activities of this natural compound.

Chemical and Physical Properties

This compound is a flavonoid belonging to the rotenoid class of compounds. It is a powder at room temperature and is soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 137787-00-9[2][3]
Molecular Formula C₁₇H₁₂O₇[2][3]
Molecular Weight 328.27 g/mol [2][3]
IUPAC Name 3,6,9,11-tetrahydroxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one[3]
Physical Description Powder[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]

Biological Activities and Pharmacological Properties

This compound and its related compounds, particularly other boeravinones, have been investigated for a range of biological activities. The primary reported activities include spasmolytic, antioxidant, anti-inflammatory, and potential anticancer effects.

Spasmolytic Activity

This compound has demonstrated spasmolytic (antispasmodic) activity.[1] This effect is believed to be mediated through the modulation of calcium channels. Studies on related natural compounds suggest that the mechanism may involve interference with Ca²⁺ influx into smooth muscle cells.[4][5]

Antioxidant Activity

While direct, extensive studies on the antioxidant mechanism of this compound are limited, research on the closely related compound Boeravinone G provides significant insights. Boeravinone G exhibits potent antioxidant and genoprotective effects.[6][7] Its mechanism of action is thought to involve the scavenging of free radicals and the modulation of intracellular signaling pathways related to oxidative stress, specifically the MAP kinase (ERK) and NF-κB pathways. Boeravinone G was shown to reduce the levels of phosphorylated ERK1 (pERK1) and phosphorylated NF-κB p65.[6][7]

Anti-inflammatory Activity

Rotenoids isolated from Boerhaavia diffusa have been shown to possess anti-inflammatory properties through the inhibition of cyclooxygenase (COX-1 and COX-2) enzymes.[8] This suggests that this compound may also contribute to the anti-inflammatory profile of extracts from this plant.

Anticancer Activity

The anticancer potential of boeravinones has been explored, with studies on Boeravinone B indicating activity against human colon cancer cells.[1] The proposed mechanism involves the internalization and degradation of epidermal growth factor receptors (EGFR and ErbB2).[1]

Signaling Pathways

The antioxidant activity of Boeravinone G, a closely related compound to this compound, has been linked to the modulation of the MAP kinase and NF-κB signaling pathways. Oxidative stress, induced by agents like Fenton's reagent (H₂O₂/Fe²⁺), can activate these pathways, leading to cellular damage. Boeravinone G has been shown to counteract these effects.

Boeravinone_Antioxidant_Pathway oxidative_stress Oxidative Stress (e.g., Fenton's Reagent) erk1 pERK1 oxidative_stress->erk1 nf_kb p-NF-κB p65 oxidative_stress->nf_kb boeravinone_g Boeravinone G boeravinone_g->erk1 Inhibits boeravinone_g->nf_kb Inhibits cellular_damage Cellular Damage erk1->cellular_damage nf_kb->cellular_damage

Antioxidant signaling pathway of Boeravinone G.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and related compounds.

Assessment of Spasmolytic Activity on Isolated Guinea Pig Ileum

This protocol is adapted from studies on the spasmolytic effects of natural products.[9][10]

Objective: To evaluate the spasmolytic effect of this compound on smooth muscle contractions.

Materials:

  • Male guinea pigs (250-300 g)

  • Tyrode's solution (Composition in mM: NaCl 137, KCl 2.7, NaHCO₃ 11.9, NaH₂PO₄ 0.4, MgCl₂ 1.0, CaCl₂ 1.8, and glucose 11.1)

  • Agonists: Acetylcholine (B1216132) (ACh) and Histamine

  • This compound stock solution (in a suitable solvent like DMSO)

  • Organ bath with an isometric force transducer

  • Polygraph for recording contractions

Procedure:

  • A guinea pig is euthanized by cervical dislocation.

  • The abdomen is opened, and a segment of the ileum is isolated, discarding the terminal 10 cm near the ileocecal junction.

  • The mesentery is trimmed, and a 2-3 cm long piece of the ileum is mounted in a 20 ml organ bath containing Tyrode's solution, maintained at 37°C and aerated with air.

  • The tissue is connected to an isometric force transducer under a tension of 0.5 g.

  • The tissue is allowed to equilibrate for at least 30 minutes, with the Tyrode's solution being changed every 15 minutes.

  • Contractions are induced by adding an agonist (e.g., acetylcholine or histamine) to the organ bath at a concentration that produces a submaximal contraction (e.g., EC₅₀).

  • Once a stable contraction is achieved, this compound is added to the bath in a cumulative manner at increasing concentrations.

  • The relaxation of the ileum is recorded and expressed as a percentage of the initial agonist-induced contraction.

  • The IC₅₀ value (the concentration of this compound that causes 50% relaxation) can be calculated from the concentration-response curve.

Spasmolytic_Assay_Workflow cluster_preparation Tissue Preparation cluster_experiment Experiment cluster_analysis Data Analysis euthanize Euthanize Guinea Pig isolate_ileum Isolate Ileum Segment euthanize->isolate_ileum mount_tissue Mount in Organ Bath isolate_ileum->mount_tissue equilibrate Equilibrate Tissue mount_tissue->equilibrate induce_contraction Induce Contraction (with Agonist) equilibrate->induce_contraction add_boeravinone Add this compound (cumulative concentrations) induce_contraction->add_boeravinone record_relaxation Record Relaxation add_boeravinone->record_relaxation calculate_inhibition Calculate % Inhibition record_relaxation->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Workflow for Spasmolytic Activity Assay.
Cellular Antioxidant Activity (CAA) Assay in Caco-2 Cells

This protocol is based on established methods for assessing cellular antioxidant activity.[6][7][11]

Objective: To quantify the antioxidant activity of this compound within a cellular environment.

Materials:

  • Caco-2 cells

  • 96-well plates

  • Dulbecco's Modified Eagle's Medium (DMEM) with supplements

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) or Fenton's reagent (H₂O₂/Fe²⁺) as an oxidant

  • This compound stock solution

  • Fluorescence plate reader

Procedure:

  • Caco-2 cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and cultured for 24 hours.

  • The cells are washed with phosphate-buffered saline (PBS).

  • Cells are treated with various concentrations of this compound along with 60 µM DCFH-DA for 20 minutes.

  • After incubation, the cells are washed with PBS to remove the compound and excess probe.

  • An oxidant (e.g., AAPH or Fenton's reagent) is added to the wells to induce oxidative stress.

  • The fluorescence is measured immediately and every 5 minutes for 90 minutes using a fluorescence plate reader (excitation at 485 nm, emission at 538 nm).

  • The cellular antioxidant activity is calculated based on the area under the curve of fluorescence versus time, comparing the treated cells to control (oxidant only) and blank (cells with probe, no oxidant) wells.

Western Blot Analysis for pERK and p-NF-κB p65

This protocol provides a general workflow for Western blot analysis to investigate the effect of this compound on protein phosphorylation.[12][13]

Objective: To determine the effect of this compound on the phosphorylation of ERK and NF-κB p65 in Caco-2 cells under oxidative stress.

Materials:

  • Caco-2 cells

  • 6-well plates

  • This compound

  • Oxidant (e.g., Fenton's reagent)

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-pERK, anti-ERK, anti-p-NF-κB p65, anti-NF-κB p65, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Caco-2 cells are seeded in 6-well plates and grown to confluence.

  • Cells are pre-treated with desired concentrations of this compound for a specified time (e.g., 1 hour).

  • Oxidative stress is induced by adding an oxidant (e.g., Fenton's reagent) for a specific duration (e.g., 30 minutes).

  • Cells are washed with ice-cold PBS and lysed with RIPA buffer.

  • Cell lysates are centrifuged, and the supernatant containing the protein is collected.

  • Protein concentration is determined using a protein assay.

  • Equal amounts of protein (e.g., 20-40 µg) are mixed with Laemmli buffer, boiled, and loaded onto an SDS-PAGE gel.

  • Proteins are separated by electrophoresis and then transferred to a PVDF membrane.

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with primary antibodies overnight at 4°C.

  • After washing, the membrane is incubated with the appropriate HRP-conjugated secondary antibody.

  • The protein bands are visualized using an ECL substrate and a chemiluminescence imaging system.

  • Densitometry analysis is performed to quantify the protein bands, normalizing the phosphorylated protein levels to the total protein levels.

Western_Blot_Workflow cell_culture Cell Culture & Treatment (Caco-2, this compound, Oxidant) protein_extraction Protein Extraction (Lysis) cell_culture->protein_extraction quantification Protein Quantification (BCA Assay) protein_extraction->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Transfer (to PVDF) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-pERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection analysis Analysis (Densitometry) detection->analysis

General Workflow for Western Blot Analysis.

References

Boeravinone E: A Technical Guide to Its Natural Source, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boeravinone E is a rotenoid, a class of naturally occurring isoflavonoids, that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of this compound, focusing on its primary natural source, detailed protocols for its isolation and purification, and an exploration of its known biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Source

The principal natural source of this compound is the plant Boerhavia diffusa L., a perennial creeping herb belonging to the Nyctaginaceae family.[1][2] Commonly known as "Punarnava" in the Indian system of medicine, this plant is widely distributed in tropical and subtropical regions.[3] The roots of Boerhavia diffusa are particularly rich in a variety of rotenoids, including Boeravinone A, B, C, D, E, and F.[1][3]

Isolation and Purification of this compound

The isolation of this compound from Boerhavia diffusa roots involves a multi-step process encompassing extraction, fractionation, and chromatographic purification.

Extraction

The initial step involves the extraction of crude rotenoids from the dried and powdered roots of Boerhavia diffusa. Methanol (B129727) is a commonly employed solvent for this purpose.[2][4]

Experimental Protocol: Methanolic Extraction

  • Plant Material Preparation: The roots of Boerhavia diffusa are collected, shade-dried, and ground into a coarse powder.[2]

  • Solvent Extraction: The powdered root material is subjected to extraction with methanol. This can be achieved through methods such as Soxhlet extraction or maceration.[5] For instance, the powdered roots (500 g) can be refluxed with methanol three times (in ratios of 1:6, 1:5, and 1:4, respectively) for 2 hours each.[2]

  • Concentration: The resulting methanolic extract is filtered and then concentrated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 50°C) to yield a crude extract.[2] The yield of the crude methanolic extract has been reported to be approximately 4.96%.[2]

Fractionation and Purification

The crude methanolic extract, a complex mixture of phytochemicals, is then subjected to fractionation and purification using various chromatographic techniques to isolate this compound.

Experimental Protocol: Column Chromatography and HPLC

  • Solvent Partitioning (Optional): The crude extract can be partitioned with solvents of varying polarity, such as ethyl acetate, to enrich the flavonoid fraction.[2]

  • Column Chromatography: The crude extract or the enriched fraction is subjected to column chromatography over silica (B1680970) gel. A gradient elution system with solvent mixtures like n-hexane/chloroform and chloroform/methanol is used to separate different fractions.[6]

  • Thin-Layer Chromatography (TLC): TLC is employed to monitor the separation and identify fractions containing this compound.[3]

  • High-Performance Liquid Chromatography (HPLC): Further purification of the fractions containing this compound is achieved using preparative or semi-preparative HPLC. A reverse-phase C18 column is often used with a gradient mobile phase.[5][7] An example of an HPLC method for the simultaneous quantification of this compound and B utilizes a gradient mobile phase of 0.1% v/v orthophosphoric acid in water and acetonitrile, with detection at 276 nm.[7]

Quantitative Analysis

Validated analytical methods, such as Ultra-Performance Liquid Chromatography with a Photodiode Array (UPLC/PDA) detector, have been developed for the quantitative analysis of boeravinones in B. diffusa extracts.

Table 1: Quantitative Analysis of this compound in Boerhaavia diffusa

Analytical MethodPlant PartExtraction SolventThis compound Yield (% w/w)Reference
RP-HPLCRootsMethanol0.05%[8]

Table 2: HPLC Method Parameters for this compound Quantification

ParameterValueReference
ColumnInertsil ODS-3[7]
Mobile PhaseGradient of 0.1% v/v orthophosphoric acid in water and acetonitrile[7]
Detection Wavelength276 nm[7]
Linearity Range (µg/mL)7.26 - 35.75[7]
Correlation Coefficient (r²)0.9989[7]
Recovery (%)95.22 - 95.83[7]

Structure Elucidation

The chemical structure of this compound is determined using a combination of spectroscopic techniques. High-Resolution Electrospray Ionization Mass Spectrometry (HR-EI-MS) is used to determine the molecular formula, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) provides detailed information about the arrangement of atoms within the molecule.[4]

Biological Activity and Signaling Pathways

This compound has been primarily investigated for its spasmolytic properties.

Spasmolytic Activity

Studies have demonstrated that this compound is a potent spasmolytic agent.[4][9] It has been shown to exhibit inhibitory effects on intestinal motility.[4] This activity is attributed to the non-prenylated rotenoid structure.[9]

Potential Signaling Pathways

While the precise signaling pathways of this compound are not fully elucidated, research on related boeravinones provides some insights. An in-silico analysis suggests a potential interaction of this compound with Granulocyte-Macrophage Colony-Stimulating Factor Receptor (GMCSFR) and Tumor Necrosis Factor alpha Receptor (TNF-αR), which are implicated in autoimmune diseases.[6]

Furthermore, studies on the closely related compound, Boeravinone G, have demonstrated potent antioxidant and genoprotective effects.[10][11] These effects are mediated through the modulation of the MAP kinase (MAPK) and NF-κB signaling pathways.[10][12] Boeravinone G was found to reduce the levels of phosphorylated ERK1 and phospho-NF-κB p65, which are key components of these pathways involved in cellular responses to oxidative stress.[10][12] Given the structural similarity, it is plausible that this compound may exert some of its biological effects through similar mechanisms.

Visualizations

Experimental Workflow

experimental_workflow plant Boerhavia diffusa roots powder Drying and Powdering plant->powder extraction Methanolic Extraction (Soxhlet/Maceration) powder->extraction crude_extract Crude Methanolic Extract extraction->crude_extract column_chrom Column Chromatography (Silica Gel) crude_extract->column_chrom fractions Fractions column_chrom->fractions tlc TLC Analysis fractions->tlc hplc HPLC Purification (C18 Column) tlc->hplc Identify positive fractions boeravinone_e Pure this compound hplc->boeravinone_e analysis Structural Elucidation (NMR, MS) Quantitative Analysis (UPLC) boeravinone_e->analysis

Caption: General workflow for the isolation and purification of this compound.

Proposed Signaling Pathway

signaling_pathway boeravinone_e This compound mapk MAPK Pathway (ERK1) boeravinone_e->mapk Inhibition nfkb NF-κB Pathway (p65) boeravinone_e->nfkb Inhibition oxidative_stress Oxidative Stress oxidative_stress->mapk Activation oxidative_stress->nfkb Activation cellular_response Cellular Response (e.g., Inflammation, Apoptosis) mapk->cellular_response nfkb->cellular_response

Caption: Proposed signaling pathway for this compound based on related compounds.

Conclusion

This compound, a rotenoid isolated from the roots of Boerhavia diffusa, presents as a promising natural compound with significant spasmolytic activity. This guide has provided a comprehensive overview of its natural source, detailed methodologies for its isolation and purification, and insights into its potential mechanisms of action. The provided protocols and data serve as a foundational resource for further research into the pharmacological properties and therapeutic potential of this compound. Future studies are warranted to fully elucidate its signaling pathways and to explore its potential in the development of novel therapeutic agents.

References

A Technical Guide to the Putative Biosynthetic Pathway of Boeravinone E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boeravinone E, a complex rotenoid found in the medicinal plant Boerhaavia diffusa, has garnered scientific interest for its potential pharmacological activities. As with many intricate plant secondary metabolites, a complete, experimentally verified biosynthetic pathway for this compound has yet to be fully elucidated. This technical guide synthesizes the current understanding of isoflavonoid (B1168493) and rotenoid biosynthesis to propose a putative pathway for this compound. It provides a comprehensive overview of the likely enzymatic steps, precursor molecules, and regulatory mechanisms. Furthermore, this document includes quantitative data on boeravinone concentrations in B. diffusa, detailed experimental protocols for pathway elucidation, and visualizations of the proposed biosynthetic and regulatory pathways to serve as a foundational resource for future research and drug development endeavors.

The Putative Biosynthetic Pathway of this compound

This compound belongs to the rotenoid class of isoflavonoids. Its biosynthesis is believed to originate from the general phenylpropanoid pathway, a central route for the production of a vast array of plant secondary metabolites. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to form the core isoflavonoid skeleton, which is then further modified to yield the complex structure of this compound.

The initial stages of the pathway, leading to the formation of the isoflavone (B191592) core, are well-established in numerous plant species. The subsequent tailoring steps that result in the specific structure of this compound are proposed based on the known biosynthesis of other rotenoids, such as amorphigenin. A key transformation in this pathway is the 1,2-aryl migration reaction catalyzed by isoflavone synthase, which distinguishes the isoflavonoid skeleton from other flavonoid classes.

Boeravinone_E_Biosynthetic_Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis cluster_isoflavonoid Isoflavonoid and Rotenoid Pathway L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA p-Coumaric acid->4-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone 4-Coumaroyl-CoA->Naringenin Chalcone CHS + 3x Malonyl-CoA Naringenin Naringenin Naringenin Chalcone->Naringenin CHI 2-Hydroxyisoflavanone (B8725905) 2-Hydroxyisoflavanone Naringenin->2-Hydroxyisoflavanone IFS (1,2-aryl migration) Daidzein Daidzein 2-Hydroxyisoflavanone->Daidzein HID 2'-Hydroxydiadzein 2'-Hydroxydiadzein Daidzein->2'-Hydroxydiadzein I2'H Intermediate_1 Intermediate_1 2'-Hydroxydiadzein->Intermediate_1 OMT Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Hydroxylase Intermediate_3 Intermediate_3 Intermediate_2->Intermediate_3 OMT This compound Precursor This compound Precursor Intermediate_3->this compound Precursor Cyclase This compound This compound This compound Precursor->this compound Hydroxylase

Figure 1: Putative Biosynthetic Pathway of this compound.

Quantitative Data

Quantitative analysis of boeravinones in Boerhaavia diffusa has been performed, primarily on the root extracts, where these compounds are most abundant. The concentrations can vary based on geographical location, plant age, and extraction methodology.

CompoundPlant PartExtraction MethodAnalytical MethodConcentration (% w/w)Reference
Boeravinone BRootsReflux with methanol (B129727)UPLC/PDAMajor Compound[1]
This compoundRootsNot specifiedRP-HPLC0.05%[2]
Boeravinone BRootsNot specifiedRP-HPLC0.22%[2]

Experimental Protocols

The elucidation of a plant biosynthetic pathway requires a multi-faceted approach, combining analytical chemistry, enzymology, and molecular biology. Below are detailed methodologies for key experiments relevant to the study of the this compound pathway.

Extraction and Quantification of Boeravinones by UPLC/PDA

This protocol is adapted from methods developed for the quantitative analysis of boeravinones in B. diffusa roots.[1]

Objective: To extract and quantify this compound from B. diffusa plant material.

Materials:

  • Dried, powdered root material of B. diffusa

  • Methanol (HPLC grade)

  • Water with 0.1% acetic acid (HPLC grade)

  • This compound standard

  • UPLC system with a photodiode array (PDA) detector

  • BEH Shield C18 column (e.g., 2.1 × 100 mm, 1.7 µm)

  • Reflux apparatus

  • Rotary evaporator

  • Syringe filters (0.22 µm)

Procedure:

  • Extraction:

    • Accurately weigh approximately 1 g of powdered root material.

    • Transfer the powder to a round-bottom flask and add 50 mL of methanol.

    • Reflux the mixture for 2 hours.

    • Allow the extract to cool, then filter.

    • Concentrate the filtrate to dryness using a rotary evaporator.

    • Redissolve the dried extract in a known volume of methanol (e.g., 10 mL).

    • Filter the solution through a 0.22 µm syringe filter into a UPLC vial.

  • UPLC Analysis:

    • Mobile Phase: Solvent A: Water with 0.1% acetic acid; Solvent B: Methanol.

    • Gradient Elution: Establish a suitable gradient program to separate the boeravinones. A typical program might start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B over 20-30 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 273 nm.

    • Injection Volume: 5 µL.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

    • Inject the plant extract sample.

    • Identify the this compound peak based on its retention time compared to the standard.

    • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Heterologous Expression and Enzyme Assay for Isoflavone Synthase

This protocol describes a general method for characterizing a candidate isoflavone synthase (IFS) gene.

Objective: To confirm the enzymatic activity of a putative IFS from B. diffusa.

Materials:

  • Yeast expression vector (e.g., pYES2)

  • Competent yeast cells (e.g., Saccharomyces cerevisiae)

  • Yeast growth media (SD-Ura, SG-Ura)

  • Naringenin (substrate)

  • Yeast microsome isolation buffer

  • NADPH

  • HPLC system

Procedure:

  • Gene Cloning and Yeast Transformation:

    • Isolate the full-length cDNA of the candidate IFS gene from B. diffusa.

    • Clone the cDNA into the yeast expression vector.

    • Transform the construct into competent yeast cells.

    • Select for transformed colonies on appropriate selection media.

  • Protein Expression:

    • Grow a starter culture of the transformed yeast in SD-Ura medium.

    • Inoculate a larger volume of SG-Ura medium (containing galactose to induce expression) with the starter culture.

    • Incubate with shaking for 24-48 hours.

  • Microsome Isolation:

    • Harvest the yeast cells by centrifugation.

    • Resuspend the cells in microsome isolation buffer.

    • Lyse the cells (e.g., using glass beads and vortexing).

    • Centrifuge to remove cell debris.

    • Perform ultracentrifugation of the supernatant to pellet the microsomal fraction.

    • Resuspend the microsomes in assay buffer.

  • Enzyme Assay:

    • Set up the reaction mixture containing the isolated microsomes, naringenin, and NADPH.

    • Incubate at 30 °C for 1-2 hours.

    • Stop the reaction by adding ethyl acetate (B1210297) and vortexing.

    • Centrifuge and collect the ethyl acetate layer.

    • Evaporate the solvent and redissolve the residue in methanol.

  • Product Analysis:

    • Analyze the reaction products by HPLC.

    • Compare the retention time of the product with that of an authentic standard of the expected 2-hydroxyisoflavanone or its dehydrated product, daidzein.

    • Confirm the identity of the product using LC-MS if necessary.

Experimental_Workflow cluster_start Starting Point cluster_analysis Analysis and Hypothesis cluster_validation Functional Validation cluster_conclusion Conclusion Plant_Material Boerhaavia diffusa Plant Material Extraction Extraction of Metabolites Plant_Material->Extraction Transcriptome Transcriptome Analysis Plant_Material->Transcriptome Quantification Quantification (UPLC/HPLC) Extraction->Quantification Candidate_Genes Identify Candidate Biosynthetic Genes Transcriptome->Candidate_Genes Gene_Cloning Gene Cloning Candidate_Genes->Gene_Cloning Heterologous_Expression Heterologous Expression (e.g., Yeast, E. coli) Gene_Cloning->Heterologous_Expression Gene_Silencing Gene Silencing (RNAi) in planta Gene_Cloning->Gene_Silencing Enzyme_Assay In vitro Enzyme Assay Heterologous_Expression->Enzyme_Assay Pathway_Elucidation Pathway Elucidation Enzyme_Assay->Pathway_Elucidation Metabolite_Analysis Metabolite Analysis Gene_Silencing->Metabolite_Analysis Metabolite_Analysis->Pathway_Elucidation

Figure 2: General Experimental Workflow for Biosynthetic Pathway Elucidation.

Regulatory Signaling Pathways

The biosynthesis of isoflavonoids is tightly regulated at the transcriptional level. The expression of the structural genes in the pathway is controlled by a combination of transcription factors, primarily from the MYB, basic helix-loop-helix (bHLH), and WD40-repeat protein families. These proteins often form a ternary complex (MBW complex) that binds to the promoters of the biosynthetic genes, thereby activating their transcription.

The activity of this regulatory network is influenced by various developmental cues and environmental stimuli, including pathogen attack, UV radiation, and nutrient availability. Hormonal signals are also known to play a role in modulating the expression of isoflavonoid biosynthetic genes. This complex regulatory web allows the plant to produce these specialized metabolites in specific tissues and at specific times when they are needed for defense or signaling.

Regulatory_Pathway cluster_stimuli External and Internal Signals cluster_transcription_factors Transcription Factor Complex cluster_genes Target Genes cluster_output Output Stimuli Pathogen Attack UV Radiation Nutrient Stress Developmental Cues MYB MYB Stimuli->MYB bHLH bHLH Stimuli->bHLH MBW_Complex MBW Complex MYB->MBW_Complex bHLH->MBW_Complex WD40 WD40 WD40->MBW_Complex Biosynthetic_Genes Isoflavonoid/Rotenoid Biosynthetic Genes (CHS, IFS, etc.) MBW_Complex->Biosynthetic_Genes Boeravinone_E This compound Biosynthesis Biosynthetic_Genes->Boeravinone_E

Figure 3: General Regulatory Network for Isoflavonoid Biosynthesis.

Future Outlook

The putative biosynthetic pathway of this compound presented in this guide provides a solid framework for future research. The immediate next steps should focus on the identification and functional characterization of the specific enzymes from Boerhaavia diffusa that are involved in the later, more specialized steps of the pathway. This will likely involve a combination of transcriptomics, proteomics, and gene silencing techniques. A thorough understanding of the biosynthetic and regulatory networks will not only be of fundamental scientific interest but will also pave the way for the metabolic engineering of this compound and related compounds in microbial or plant-based systems for sustainable production.

References

Boeravinone E: A Technical Guide to its Putative Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boeravinone E, a rotenoid isolated from the medicinal plant Boerhaavia diffusa, has garnered scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, drawing from available preclinical data and in-silico studies. While direct, in-depth experimental validation of its specific molecular targets remains an area for active research, this document synthesizes the existing evidence to propose putative pathways, details relevant experimental protocols for their validation, and presents the information in a structured format to aid researchers and professionals in drug development. The primary reported activity of this compound is its potent spasmolytic effect, with computational studies also suggesting a high affinity for the Angiotensin-Converting Enzyme 2 (ACE2) receptor.

Putative Mechanisms of Action

The current body of scientific literature suggests two primary putative mechanisms of action for this compound: spasmolytic activity, likely mediated through calcium channel modulation, and potential interaction with the Renin-Angiotensin System via ACE2 inhibition.

Spasmolytic Activity via Calcium Channel Modulation

This compound has been identified as a potent spasmolytic agent, demonstrating inhibitory effects on smooth muscle contractions induced by acetylcholine (B1216132).[1] The contraction of smooth muscle is fundamentally dependent on the influx of extracellular calcium (Ca²⁺) through voltage-gated calcium channels, which leads to the activation of calmodulin and subsequent muscle contraction. Many natural spasmolytic compounds exert their effects by blocking these channels.

Although direct experimental evidence for this compound's effect on calcium channels is not yet available, the presence of the known calcium channel antagonist, liriodendrin, in Boerhaavia diffusa and the common mechanism of action for spasmolytics suggest a high probability of a similar mechanism for this compound.[2]

Proposed Signaling Pathway for Spasmolytic Action

cluster_membrane Cell Membrane Ca_Channel L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_Channel->Ca_influx Allows Boeravinone_E This compound Boeravinone_E->Ca_Channel Inhibition Relaxation Smooth Muscle Relaxation Boeravinone_E->Relaxation Promotes Contraction Smooth Muscle Contraction Ca_influx->Contraction Leads to

Caption: Proposed mechanism of this compound's spasmolytic action.

In-Silico Evidence for ACE2 Inhibition

A molecular docking study has indicated that this compound exhibits a strong binding affinity for the Angiotensin-Converting Enzyme 2 (ACE2) receptor, with a calculated binding energy of -9.5 kcal/mol.[3] ACE2 is a critical enzyme in the Renin-Angiotensin System (RAS), responsible for converting angiotensin II to angiotensin-(1-7), thereby playing a role in regulating blood pressure and inflammation. Inhibition of ACE2 could have significant physiological effects. However, it is crucial to note that this finding is based on computational predictions and awaits experimental validation.

Logical Relationship for Putative ACE2 Inhibition

Boeravinone_E This compound Binding Binding Affinity (-9.5 kcal/mol) Boeravinone_E->Binding ACE2 ACE2 Receptor ACE2->Binding Inhibition Potential Inhibition of ACE2 Activity Binding->Inhibition Suggests

Caption: In-silico predicted interaction between this compound and ACE2.

Quantitative Data

Currently, there is a paucity of publicly available, peer-reviewed quantitative data specifically for this compound's mechanism of action. The following table summarizes the available in-silico data.

ParameterValueMethodSource
Binding Energy (ACE2)-9.5 kcal/molMolecular Docking[3]

Experimental Protocols for Mechanism Validation

To rigorously elucidate the mechanism of action of this compound, a series of well-defined experiments are required. The following protocols are proposed based on standard methodologies used for characterizing similar compounds.

Validation of Spasmolytic Activity and Calcium Channel Blockade

Objective: To experimentally confirm the spasmolytic activity of this compound and determine if it acts as a calcium channel blocker.

Experimental Workflow:

start Isolate Guinea Pig Ileum setup Mount in Organ Bath with Krebs-Henseleit Solution start->setup induce Induce Contraction (e.g., with Acetylcholine or KCl) setup->induce calcium Assess Effect on Ca²⁺-induced Contractions in Ca²⁺-free, high K⁺ medium setup->calcium add_boeravinone Add this compound (Cumulative Concentrations) induce->add_boeravinone measure Measure Isometric Contraction add_boeravinone->measure analyze Calculate IC₅₀ and Analyze Calcium-dependency measure->analyze calcium->analyze

Caption: Workflow for validating spasmolytic and Ca²⁺ channel blocking activity.

Methodology:

  • Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

  • Induction of Contraction: After an equilibration period, contractions are induced using a spasmogen such as acetylcholine (to stimulate muscarinic receptors) or a high concentration of potassium chloride (KCl) (to depolarize the cell membrane and open voltage-gated Ca²⁺ channels).

  • Application of this compound: Cumulative concentrations of this compound are added to the organ bath, and the resulting changes in isometric contraction are recorded using a force transducer.

  • Assessment of Calcium Channel Blockade: To specifically investigate the role of extracellular calcium influx, the experiment is repeated in a Ca²⁺-free Krebs-Henseleit solution containing a high concentration of K⁺. Ca²⁺ is then added back cumulatively to induce contractions, and the effect of pre-incubation with this compound on these contractions is measured. A reduction in the Ca²⁺-induced contraction would strongly suggest a calcium channel blocking mechanism.

  • Data Analysis: The concentration-response curves are plotted, and the IC₅₀ value (the concentration of this compound that causes 50% inhibition of the maximal contraction) is calculated.

Experimental Validation of ACE2 Inhibition

Objective: To experimentally validate the in-silico prediction of this compound binding to and inhibiting ACE2.

Experimental Workflow:

start Obtain Recombinant Human ACE2 assay Enzyme Inhibition Assay (Fluorogenic Substrate) start->assay binding_assay Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST) to determine binding affinity (Kd) start->binding_assay incubate Incubate ACE2 with this compound (Varying Concentrations) assay->incubate add_substrate Add Fluorogenic ACE2 Substrate incubate->add_substrate measure Measure Fluorescence over Time add_substrate->measure analyze Calculate IC₅₀ and Kd measure->analyze binding_assay->analyze

Caption: Workflow for validating ACE2 inhibition and binding affinity.

Methodology:

  • Enzyme Inhibition Assay:

    • Recombinant human ACE2 enzyme is incubated with varying concentrations of this compound.

    • A fluorogenic ACE2 substrate (e.g., Mca-APK(Dnp)) is added to initiate the enzymatic reaction.

    • The fluorescence intensity is measured over time using a microplate reader.

    • The rate of substrate cleavage is calculated, and the inhibitory effect of this compound is determined. The IC₅₀ value is then calculated from the concentration-inhibition curve.

  • Binding Affinity Assays:

    • Surface Plasmon Resonance (SPR): Recombinant ACE2 is immobilized on a sensor chip. This compound at various concentrations is flowed over the chip, and the binding and dissociation are monitored in real-time to determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants.

    • Microscale Thermophoresis (MST): Fluorescently labeled ACE2 is mixed with a serial dilution of this compound. The movement of the complex in a temperature gradient is measured to determine the binding affinity (Kd).

Conclusion and Future Directions

The available evidence points towards this compound being a promising natural compound with potential therapeutic applications, primarily as a spasmolytic agent. The most plausible mechanism for this activity is the blockade of L-type calcium channels in smooth muscle cells. Additionally, in-silico data suggests a potential interaction with the ACE2 receptor, which warrants further investigation.

Future research should focus on the experimental validation of these proposed mechanisms. Specifically, detailed electrophysiological studies (e.g., patch-clamp) are needed to confirm the interaction of this compound with calcium channels. Furthermore, robust enzymatic and binding assays are required to validate the predicted inhibition of ACE2. Structure-activity relationship studies of this compound and its analogues could also provide valuable insights for the development of more potent and selective therapeutic agents. The protocols outlined in this guide provide a clear roadmap for these future investigations.

References

Boeravinone E: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boeravinone E is a rotenoid, a class of naturally occurring heterocyclic compounds, predominantly isolated from the roots of Boerhavia diffusa Linn. (Nyctaginaceae), a plant widely used in traditional medicine.[1][2] This technical guide provides a detailed overview of the existing scientific literature on this compound, focusing on its chemical properties, biological activities, and underlying mechanisms of action. The information is presented to support further research and drug development initiatives.

Chemical Properties

This compound is characterized by the following molecular and physical properties:

PropertyValueSource
Molecular FormulaC₁₇H₁₂O₇[3]
Molecular Weight328.27 g/mol [3]
IUPAC Name3,6,9,11-tetrahydroxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one[3]

Biological Activities and Quantitative Data

This compound has demonstrated notable biological activities, particularly as a spasmolytic agent and an enzyme inhibitor. The available quantitative data from in vitro studies are summarized below.

Biological ActivityAssay SystemResultSource
Spasmolytic ActivityAcetylcholine-induced contractions in isolated guinea pig ileum100% inhibition at 30 µg/ml[4]
β-Secretase (BACE1) InhibitionIn vitro enzyme assayIC₅₀ = 5.57 μM[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducibility and further investigation.

Spasmolytic Activity on Isolated Guinea Pig Ileum

The spasmolytic effect of this compound was evaluated by assessing its ability to inhibit contractions of the isolated guinea pig ileum induced by acetylcholine (B1216132).[4][6]

Methodology:

  • Tissue Preparation: Male guinea pigs are euthanized, and segments of the distal ileum (approximately 2 cm) are dissected and mounted vertically in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O₂ + 5% CO₂).[7]

  • Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with regular changes of the Tyrode's solution.[4]

  • Induction of Contraction: A contractile agent, such as acetylcholine (ACh), is added to the organ bath to induce a stable contraction.[4][6]

  • Application of this compound: Once a stable contraction is achieved, this compound is added to the bath in a cumulative or single-dose manner.

  • Measurement of Relaxation: The relaxation of the ileal strip is measured isometrically and expressed as a percentage of the initial contraction induced by the spasmogen.[4]

experimental_workflow_spasmolytic cluster_prep Tissue Preparation cluster_assay Assay Protocol start Euthanize Guinea Pig dissect Dissect Distal Ileum start->dissect mount Mount Ileum in Organ Bath dissect->mount equilibrate Equilibrate Tissue mount->equilibrate induce Induce Contraction (ACh) equilibrate->induce add_BVE Add this compound induce->add_BVE measure Measure Relaxation add_BVE->measure

β-Secretase (BACE1) Inhibition Assay

The inhibitory activity of this compound against β-secretase (BACE1) is determined using a fluorescence resonance energy transfer (FRET) based assay.

Methodology:

  • Reagent Preparation: A reaction mixture is prepared containing a specific fluorogenic BACE1 substrate, the BACE1 enzyme, and an assay buffer (pH 4.5).[8] The substrate consists of a peptide sequence flanked by a fluorescent donor (e.g., EDANS) and a quencher (e.g., DABCYL).

  • Incubation: this compound at various concentrations is pre-incubated with the BACE1 enzyme.

  • Reaction Initiation: The reaction is initiated by the addition of the BACE1 substrate. In the absence of an inhibitor, BACE1 cleaves the substrate, separating the donor and quencher, resulting in a fluorescent signal.

  • Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence microplate reader with excitation and emission wavelengths appropriate for the specific fluorophore used (e.g., Ex/Em = 320/405 nm or 335-355/495-510 nm).[8]

  • Data Analysis: The rate of substrate cleavage is determined from the increase in fluorescence. The IC₅₀ value, the concentration of this compound that inhibits 50% of the BACE1 activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

experimental_workflow_bace1 cluster_reagents Reagent Preparation cluster_protocol Assay Protocol buffer Assay Buffer (pH 4.5) enzyme BACE1 Enzyme pre_incubate Pre-incubate BACE1 with this compound enzyme->pre_incubate substrate FRET Substrate add_substrate Add Substrate substrate->add_substrate pre_incubate->add_substrate measure_fluorescence Measure Fluorescence add_substrate->measure_fluorescence calculate_ic50 Calculate IC₅₀ measure_fluorescence->calculate_ic50

Signaling Pathways

Currently, there is a lack of direct evidence in the reviewed literature specifically implicating this compound in the modulation of intracellular signaling pathways. However, studies on the closely related rotenoid, Boeravinone G , also isolated from Boerhaavia diffusa, have demonstrated potent antioxidant and genoprotective effects.[9][10] These effects were found to be mediated, in part, through the modulation of the MAP kinase (ERK1) and NF-κB signaling pathways .[9][10]

Boeravinone G was shown to reduce the levels of phosphorylated ERK1 and phosphorylated NF-κB p65 that were elevated by oxidative stress.[9] This suggests a potential mechanism by which rotenoids from B. diffusa may exert their protective effects. Given the structural similarity between this compound and Boeravinone G, it is plausible that this compound may also interact with these or similar pathways. However, this remains an area for future investigation.

signaling_pathway_boeravinone_g stress Oxidative Stress (e.g., Fenton's Reagent) erk p-ERK1 stress->erk nfkB p-NF-κB p65 stress->nfkB response Cellular Response (e.g., Inflammation, DNA Damage) erk->response nfkB->response boeravinone_g Boeravinone G boeravinone_g->erk boeravinone_g->nfkB

Conclusion and Future Directions

This compound is a bioactive rotenoid with demonstrated spasmolytic and β-secretase inhibitory activities. The quantitative data and experimental protocols provided in this guide offer a foundation for further research. Key areas for future investigation include:

  • Comprehensive Pharmacological Profiling: Elucidating the full spectrum of this compound's biological activities.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound, particularly its potential influence on MAP kinase and NF-κB pathways.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic potential and toxicological profile of this compound in animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity for specific targets.

A deeper understanding of this compound's pharmacology will be instrumental in unlocking its potential as a lead compound for the development of novel therapeutics.

References

A Technical Guide to the Rotenoid Composition of Boerhaavia diffusa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Boerhaavia diffusa L. (Nyctaginaceae), a plant widely used in traditional medicine, is a rich source of rotenoids, a class of isoflavonoids with significant pharmacological potential.[1] This document provides a comprehensive technical overview of the rotenoid composition of B. diffusa, focusing on the primary compounds known as boeravinones. It details quantitative data, outlines established experimental protocols for extraction, isolation, and analysis, and visualizes key processes and biological pathways. The information presented is intended to serve as a foundational resource for research and development initiatives targeting the therapeutic applications of these natural products.

Introduction to Boerhaavia diffusa and Rotenoids

Boerhaavia diffusa, commonly known as Punarnava, is a perennial creeping herb found in tropical and subtropical regions.[2] In traditional systems of medicine, particularly Ayurveda, it is classified as a "rasayana" herb, recognized for its rejuvenating and life-strengthening properties.[1] The roots of the plant are a primary source of its medicinal compounds.[1]

Phytochemical analysis has revealed a diverse array of bioactive molecules within B. diffusa, including alkaloids, flavonoids, steroids, and lignans.[1][2] Among the most significant are the rotenoids, a group of isoflavonoids.[1][2] The specific rotenoids found in this plant are known as boeravinones, which have been the subject of extensive research due to their promising biological activities, including anti-inflammatory, antioxidant, spasmolytic, and anticancer effects.[3][4][5] This guide focuses specifically on these boeravinone constituents.

Identified Rotenoids in Boerhaavia diffusa

A significant number of rotenoids, primarily boeravinones, have been isolated and structurally elucidated from the roots of B. diffusa. These compounds form the basis of the plant's pharmacological profile. The identified rotenoids include:

  • Boeravinone A[2]

  • Boeravinone B[2]

  • Boeravinone C[2]

  • Boeravinone D[6][7]

  • Boeravinone E[6][7]

  • Boeravinone F[8]

  • Boeravinone G[6][7]

  • Boeravinone H[6][7]

  • Additional novel and known rotenoids[3][9]

These compounds are often studied for their potential as therapeutic agents, with boeravinone B, D, G, and H being frequently investigated for their anti-inflammatory and antioxidant properties.[3][4][9]

Quantitative Analysis of Rotenoid Content

The concentration of rotenoids, particularly boeravinone B, varies significantly between different parts of the Boerhaavia diffusa plant and is also influenced by seasonal factors.[10][11] Quantitative analysis is crucial for the standardization of herbal extracts and formulations to ensure consistent efficacy and quality.[12][13] High-Performance Thin-Layer Chromatography (HPTLC), High-Performance Liquid Chromatography (HPLC), and Ultra-Performance Liquid Chromatography (UPLC) are the predominant analytical techniques used for this purpose.[5][10][12][14]

A study focusing on seasonal variation found the highest yields of boeravinone B in plants harvested in July.[10][15] The distribution of boeravinone B within the plant is not uniform, with the highest concentrations found in the roots.[10][11][15][16]

Table 1: Quantitative Distribution of Boeravinone B in Boerhaavia diffusa

Plant Part Boeravinone B Content (% w/w)
Roots 6.63%[10][11][15][16]
Leaves 4.28%[10][11][15][16]
Shoots (Stems) 3.08%[10][11][15][16]

| Whole Plant (Hydroalcoholic Extract) | 0.041%[2] |

Data derived from HPTLC analysis of plants collected in the month of July, representing peak concentration.[10][11][15]

Experimental Protocols

The extraction, isolation, and quantification of boeravinones from B. diffusa require a multi-step approach. The following protocols are synthesized from established methodologies reported in the scientific literature.

Extraction and Fractionation

Objective: To extract crude rotenoids from plant material and perform initial separation from other phytochemicals.

Methodology:

  • Plant Material Preparation: Air-dry the roots of Boerhaavia diffusa in the shade, then pulverize them into a coarse powder.

  • Solvent Extraction:

    • Methanol (B129727) Reflux: Place the powdered root material in a round-bottom flask and add methanol (e.g., in a 1:6 w/v ratio).[17] Heat the mixture to reflux for a minimum of 2 hours.[5][18] Repeat the extraction process three times with fresh solvent to ensure maximum yield.[17]

    • Methanol Maceration (Room Temperature): Alternatively, soak the plant material in methanol (e.g., 3 x 3 L for ~1 kg of material) at room temperature for an extended period (e.g., 24-48 hours), agitating periodically.[4]

  • Concentration: Combine the methanolic filtrates from all extractions and concentrate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 50°C).[17] Dry the resulting crude extract completely, for example, in a vacuum tray drier.[17]

  • Kupchan Partitioning (Optional Fractionation): For bioassay-guided fractionation, the crude methanol extract can be further partitioned.[4]

    • Dissolve the crude extract in a 9:1 methanol-water mixture.

    • Perform liquid-liquid partitioning sequentially against solvents of increasing polarity, such as n-hexane, carbon tetrachloride (CCl₄), and chloroform (B151607) (CHCl₃), to yield distinct fractions.[4] This process helps in separating compounds based on their polarity, with rotenoids often concentrating in moderately polar fractions like CCl₄.[4]

Isolation and Purification

Objective: To isolate individual boeravinone compounds from the crude extract or enriched fraction.

Methodology:

  • Silica (B1680970) Gel Column Chromatography:

    • Pack a glass column with silica gel (e.g., 60-120 mesh) as the stationary phase.

    • Apply the crude extract or a specific fraction (e.g., the CCl₄ fraction) adsorbed onto a small amount of silica gel to the top of the column.[4]

    • Elute the column with a gradient solvent system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or chloroform).

    • Collect the eluate in sequential fractions and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing compounds of interest.

  • High-Performance Liquid Chromatography (HPLC):

    • Pool the fractions from column chromatography that contain the target compounds.

    • Further purify these pooled fractions using preparative or semi-preparative HPLC.[4]

    • A typical system would use a reversed-phase C18 column.[12]

    • The mobile phase is generally a gradient mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often containing a small percentage of acid (e.g., 0.1% formic acid or orthophosphoric acid) to improve peak shape.[12][14]

    • The pure compounds are collected based on their retention times. The identity and structure of isolated compounds are then confirmed using spectroscopic methods like MS, ¹H-NMR, and ¹³C-NMR.[6][7]

Quantification

Objective: To accurately measure the concentration of specific boeravinones in an extract.

Methodology (UPLC-PDA):

  • Standard and Sample Preparation:

    • Prepare a stock solution of a certified boeravinone standard (e.g., Boeravinone B) in HPLC-grade methanol. Create a series of calibration standards by serial dilution.

    • Prepare the sample by accurately weighing the dried plant extract, dissolving it in methanol, sonicating to ensure complete dissolution, and filtering through a 0.22 µm syringe filter.[5][18]

  • Chromatographic Conditions:

    • Instrument: Ultra-Performance Liquid Chromatography with a Photodiode Array (PDA) detector.[5][18]

    • Column: A reversed-phase C18 column (e.g., BEH Shield C18, 2.1 × 100 mm, 1.7 µm).[5][18]

    • Mobile Phase: A gradient elution using methanol and water (containing 0.1% acetic acid).[5][18]

    • Flow Rate: Approximately 0.4 mL/min.[5][18]

    • Detection: Monitor at the maximum absorbance wavelength (λmax) for boeravinones, typically around 273 nm or 276 nm.[5][14]

  • Analysis:

    • Inject the prepared standards and samples into the UPLC system.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Quantify the amount of the boeravinone in the sample by comparing its peak area to the calibration curve.[10]

G cluster_prep Sample Preparation cluster_extract Extraction & Fractionation cluster_iso Isolation & Purification cluster_quant Analysis & Quantification plant B. diffusa Plant Material (e.g., Roots) powder Drying & Pulverization plant->powder extract Solvent Extraction (Methanol) powder->extract concentrate Concentration (Rotary Evaporator) extract->concentrate crude Crude Extract concentrate->crude partition Kupchan Partitioning (Optional) fraction Enriched Rotenoid Fraction partition->fraction crude->partition cc Silica Gel Column Chromatography crude->cc uplc UPLC-PDA Analysis crude->uplc fraction->cc fraction->uplc hplc Preparative/Semi-Prep HPLC cc->hplc pure Pure Boeravinone Isolate hplc->pure pure->uplc Standard data Quantitative Data (% w/w) uplc->data

Fig. 1: General experimental workflow for rotenoid analysis.

Biological Activity and Signaling Pathways

Boeravinones have demonstrated a range of biological activities, with antioxidant and anti-inflammatory effects being particularly well-documented.[3][4] Boeravinone G, for instance, has been identified as a potent antioxidant.[4][19] Its mechanism involves scavenging free radicals and modulating key cellular signaling pathways involved in the oxidative stress response.[4][20]

Reactive Oxygen Species (ROS) can activate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAP Kinase (Mitogen-Activated Protein Kinase) pathways. This activation leads to the transcription of pro-inflammatory genes. Boeravinone G has been shown to exert its antioxidant and genoprotective effects by inhibiting the phosphorylation of NF-κB p65 and ERK1 (a member of the MAP kinase family), thereby downregulating the inflammatory response triggered by oxidative stress.[4][19][20]

G ROS Oxidative Stress (e.g., Fenton's Reagent) NFkB NF-κB Pathway ROS->NFkB MAPK MAP Kinase Pathway (ERK1) ROS->MAPK BoerG Boeravinone G BoerG->NFkB  Inhibits  Phosphorylation BoerG->MAPK  Inhibits  Phosphorylation Inflam Pro-inflammatory Gene Expression NFkB->Inflam MAPK->Inflam Damage Cellular & DNA Damage Inflam->Damage

Fig. 2: Boeravinone G's inhibition of oxidative stress pathways.

Conclusion

Boerhaavia diffusa is a validated source of pharmacologically active rotenoids, namely boeravinones. The concentration of these compounds, particularly boeravinone B, is highest in the root system, highlighting this plant part as the primary material for drug development purposes.[10][11] The methodologies for the extraction, isolation, and robust quantification of these compounds are well-established, utilizing standard chromatographic techniques like HPLC and UPLC.[5][14] Furthermore, mechanistic studies on individual compounds like boeravinone G are beginning to elucidate their action on key cellular pathways, such as NF-κB and MAP kinase, providing a scientific basis for their traditional use as anti-inflammatory and antioxidant agents.[4][20] This technical guide provides a foundational summary to aid researchers and drug development professionals in harnessing the therapeutic potential of Boerhaavia diffusa rotenoids.

References

In Silico Docking of Boeravinone E: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the in silico molecular docking studies conducted on Boeravinone E, a natural rotenoid isolated from the plant Boerhaavia diffusa. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the computational evaluation of this promising bioactive compound.

Introduction to this compound

This compound is a rotenoid compound found in the roots of Boerhaavia diffusa, a plant with a history of use in traditional Ayurvedic medicine.[1] Modern scientific investigations have focused on the various bioactive properties of extracts from this plant, including anti-inflammatory, anti-cancer, and cardioprotective effects.[2] In silico docking studies have emerged as a crucial tool to elucidate the molecular mechanisms underlying these activities by predicting the binding affinities and interactions of this compound with various protein targets.[1]

Molecular Docking Protocols for this compound

The following sections outline a generalized experimental protocol for performing in silico docking studies with this compound, based on methodologies reported in the scientific literature.

The three-dimensional structure of this compound is the starting point for any in silico docking study.

  • Structure Retrieval: The 3D structure of this compound can be obtained from chemical databases such as PubChem or IMPPAT (Indian Medicinal Plants, Phytochemistry and Therapeutics).[3] Alternatively, the structure can be drawn using chemical drawing software like ChemDraw.

  • Energy Minimization: To obtain a stable and low-energy conformation, the ligand structure is subjected to energy minimization. This is typically performed using force fields such as the Universal Force Field (UFF).[3]

  • File Format Conversion: The prepared ligand structure is saved in a suitable format for docking software, such as PDBQT, after being identified as a ligand in the chosen software.[3]

The selection and preparation of the target protein are critical for a successful docking study.

  • Target Selection and Retrieval: The 3D structure of the target protein is downloaded from the Protein Data Bank (PDB). The selection criteria for the protein include a high-resolution X-ray diffraction structure with no breaks in the chain.[3]

  • Protein Clean-up: The downloaded protein structure is prepared by removing water molecules and any co-crystallized ligands.[3]

  • Addition of Polar Hydrogens: Polar hydrogen atoms are added to the protein structure, which is essential for calculating correct electrostatic interactions.[3]

  • File Format Conversion: The prepared protein is saved in a docking-compatible format, such as PDBQT, after being identified as a macromolecule.[3]

  • Software: Several software packages are available for molecular docking, with PyRx and AutoDock Vina being commonly used for this compound studies.[3][4]

  • Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the ligand docking. The dimensions of the grid box are set to encompass the entire binding pocket.[3][4]

  • Docking Execution: The docking simulation is performed using a search algorithm, such as a gradient optimization algorithm, to explore various conformations and orientations of the ligand within the protein's active site.[4]

  • Analysis of Results: The results are analyzed based on the binding energy (in kcal/mol), with the most negative value indicating the highest binding affinity.[3] The protein-ligand interactions, including hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like Biovia Discovery Studio.[3]

Quantitative Data from this compound Docking Studies

The following tables summarize the quantitative data from various in silico docking studies involving this compound and related compounds.

Table 1: Binding Affinities of this compound and Related Compounds against Various Protein Targets

LigandTarget ProteinBinding Energy (kcal/mol)
This compoundACE-II-9.5[3]
This compoundNative PLCE1-7.5[4]
This compoundMutant PLCE1-6.1[4]
Boeravinone AMutant Wilms tumor-1 protein-8.96[5]
Boeravinone BACE-II-10[3]
Boeravinone BNative PLCE1-7.5[4]
Boeravinone CACE-II-9.2[3]
Boeravinone FACE-II-10[3]
Boeravinone FNative PLCE1-7.6[4]
Boeravinone FMutant Wilms tumor-1 protein-9.56[5]
Boeravinone GGMP synthase (guaA)-7.6 to -8.4[6]
Boeravinone JNative CDK2AP1-7.9[7]

Signaling Pathways and Experimental Workflows

The following diagrams visualize key signaling pathways involving protein targets of this compound and the general workflow of in silico docking studies.

In_Silico_Docking_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking L1 Retrieve this compound 3D Structure L2 Energy Minimization (e.g., UFF) L1->L2 L3 Save as PDBQT L2->L3 D1 Define Grid Box around Active Site L3->D1 P1 Download Target Protein from PDB P2 Remove Water & Co-crystallized Ligands P1->P2 P3 Add Polar Hydrogens P2->P3 P4 Save as PDBQT P3->P4 P4->D1 D2 Run Docking Simulation (e.g., AutoDock Vina) D1->D2 D3 Analyze Binding Energy & Interactions D2->D3 Output Predicted Binding Mode & Affinity D3->Output Lowest Binding Energy & Interaction Analysis

General workflow for in silico molecular docking of this compound.

RAS_MAPK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Boeravinone This compound (Potential Inhibition) Boeravinone->EGFR

Potential role of this compound in the EGFR-RAS-MAPK signaling pathway.

Conclusion

In silico docking studies have proven to be a valuable approach for identifying the potential molecular targets of this compound and for providing insights into its mechanism of action. The data summarized in this guide indicate that this compound and its related compounds exhibit promising binding affinities towards a range of protein targets implicated in various diseases. These computational findings provide a strong basis for further experimental validation and for the potential development of this compound as a therapeutic agent.

References

Boeravinone E: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Boeravinone E, a natural rotenoid with significant therapeutic potential. This document covers its physicochemical properties, detailed experimental protocols for its isolation and biological evaluation, and an exploration of its potential mechanisms of action through key signaling pathways.

Core Physicochemical Properties

This compound is a rotenoid-class compound isolated from medicinal plants such as Boerhaavia diffusa and Mirabilis jalapa. Its molecular characteristics are fundamental for its biological activity and are summarized below.

PropertyValue
Molecular Formula C₁₇H₁₂O₇
Molecular Weight 328.27 g/mol
IUPAC Name 3,6,9,11-tetrahydroxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one
CAS Number 137787-00-9

Experimental Protocols

This section details the methodologies for the isolation, purification, and biological assessment of this compound.

Isolation and Purification of this compound from Boerhaavia diffusa Roots

This protocol describes a bioassay-guided fractionation method for the isolation of this compound.

  • Extraction:

    • Air-dry the roots of Boerhaavia diffusa at room temperature and grind them into a coarse powder.

    • Perform exhaustive extraction of the powdered root material with methanol (B129727) at room temperature.

    • Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude methanolic extract in distilled water.

    • Successively partition the aqueous suspension with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). This compound is typically enriched in the chloroform or ethyl acetate fraction.

  • Column Chromatography:

    • Subject the bioactive fraction (e.g., ethyl acetate fraction) to column chromatography on a silica (B1680970) gel (60-120 mesh) column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity. For example, start with 100% n-hexane and gradually increase the ethyl acetate concentration (e.g., 95:5, 90:10, 85:15, etc.).

    • Collect fractions of 20-25 mL and monitor them by Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC) Analysis:

    • Spot the collected fractions on pre-coated silica gel 60 F₂₅₄ plates.

    • Develop the plates in a suitable solvent system, such as chloroform:methanol (95:5 v/v).

    • Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable visualizing agent (e.g., vanillin-sulfuric acid reagent) followed by heating.

    • Pool the fractions showing a spot corresponding to the Rf value of a this compound standard.

  • Purification by Preparative HPLC:

    • Further purify the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

    • Use a mobile phase gradient of methanol and water.

    • Monitor the elution at a suitable wavelength (e.g., 254 nm) and collect the peak corresponding to this compound.

  • Structural Elucidation:

    • Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

G start Powdered Roots of Boerhaavia diffusa extraction Methanolic Extraction start->extraction partitioning Solvent-Solvent Partitioning (n-hexane, Chloroform, Ethyl Acetate) extraction->partitioning column_chrom Silica Gel Column Chromatography (n-hexane:Ethyl Acetate gradient) partitioning->column_chrom tlc TLC Analysis of Fractions column_chrom->tlc hplc Preparative HPLC (C18 column, Methanol:Water gradient) tlc->hplc pure_compound Pure this compound hplc->pure_compound elucidation Structural Elucidation (NMR, MS, IR) pure_compound->elucidation

Isolation workflow for this compound.
Spasmolytic Activity Assay on Isolated Guinea Pig Ileum

This ex vivo assay evaluates the smooth muscle relaxant properties of this compound.[1]

  • Tissue Preparation:

    • Euthanize a guinea pig (250-300 g) following ethical guidelines.

    • Isolate a segment of the terminal ileum and place it in freshly prepared Tyrode's solution (Composition in mM: NaCl 136.9, KCl 2.68, CaCl₂ 1.8, MgCl₂ 1.05, NaHCO₃ 11.9, NaH₂PO₄ 0.42, Glucose 5.55).

    • Clean the ileum segment by gently flushing with Tyrode's solution to remove luminal contents.

    • Cut the ileum into 2-3 cm long segments.

  • Experimental Setup:

    • Mount each ileum segment in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated with carbogen (B8564812) (95% O₂ and 5% CO₂).

    • Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 30 minutes, with changes of Tyrode's solution every 15 minutes.

    • Record isometric contractions using a force-displacement transducer connected to a data acquisition system.

  • Assay Procedure:

    • Induce sustained contractions of the ileum preparation using a submaximal concentration of an agonist such as acetylcholine (B1216132) (1 µM) or histamine (B1213489) (1 µM).

    • Once the contraction has reached a plateau, add this compound cumulatively in increasing concentrations (e.g., 0.1, 1, 10, 100 µM) to the organ bath.

    • Record the relaxation response as a percentage of the agonist-induced contraction.

    • Calculate the IC₅₀ value (the concentration of this compound that causes 50% relaxation of the pre-contracted tissue).

  • Mechanism of Action Studies:

    • To investigate the involvement of calcium channels, pre-contract the tissue with a high concentration of KCl (e.g., 80 mM). A substance that relaxes KCl-induced contractions is likely acting as a calcium channel blocker.[2]

    • To investigate effects on intracellular calcium release, use calcium-free Tyrode's solution containing EDTA, and induce contractions with an agonist that mobilizes intracellular calcium stores.

G start Isolate Guinea Pig Ileum mount Mount in Organ Bath with Tyrode's Solution start->mount equilibrate Equilibrate under 1g Tension mount->equilibrate contract Induce Contraction with Agonist (e.g., Acetylcholine, Histamine) equilibrate->contract add_boeravinone Add Cumulative Concentrations of this compound contract->add_boeravinone record Record Relaxation Response add_boeravinone->record calculate_ic50 Calculate IC50 Value record->calculate_ic50

Spasmolytic activity assay workflow.
β-Secretase (BACE1) Inhibition Assay

This in vitro enzymatic assay is used to determine the inhibitory effect of this compound on β-secretase (BACE1), an enzyme implicated in Alzheimer's disease. A Fluorescence Resonance Energy Transfer (FRET) based assay is commonly employed.[3][4]

  • Reagents and Materials:

    • Recombinant human BACE1 enzyme.

    • BACE1 FRET substrate (e.g., a peptide containing the Swedish mutation of amyloid precursor protein, flanked by a fluorophore and a quencher).

    • Assay buffer (e.g., 50 mM sodium acetate, pH 4.5).

    • This compound dissolved in DMSO.

    • A known BACE1 inhibitor as a positive control.

    • 96-well black microplate.

    • Fluorescence plate reader.

  • Assay Procedure:

    • In a 96-well plate, add the following to each well:

      • Assay buffer.

      • This compound at various concentrations (e.g., 0.1 to 100 µM). For control wells, add DMSO vehicle.

      • BACE1 enzyme solution.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the BACE1 FRET substrate to each well.

    • Measure the fluorescence intensity kinetically over 60-120 minutes or as an endpoint reading after a fixed incubation time at 37°C. The excitation and emission wavelengths will depend on the specific FRET pair used in the substrate (e.g., Ex/Em = 320/405 nm).

    • The cleavage of the substrate by BACE1 separates the fluorophore and the quencher, resulting in an increase in fluorescence.

  • Data Analysis:

    • Calculate the percentage of BACE1 inhibition for each concentration of this compound relative to the control (DMSO treated) wells.

    • Plot the percentage inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value.

G start Prepare Reagents in 96-well Plate (Buffer, BACE1, this compound) pre_incubate Pre-incubate at 37°C start->pre_incubate add_substrate Add FRET Substrate pre_incubate->add_substrate measure_fluorescence Measure Fluorescence (Kinetic or Endpoint) add_substrate->measure_fluorescence calculate_inhibition Calculate % Inhibition measure_fluorescence->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

β-Secretase (BACE1) inhibition assay workflow.

Potential Signaling Pathways

While the precise signaling pathways modulated by this compound are still under investigation, studies on structurally related rotenoids, such as Boeravinone B and G, provide insights into its likely mechanisms of action.[5][6][7] These compounds have been shown to influence key inflammatory and cell survival pathways.

MAP Kinase (MAPK) and NF-κB Signaling Pathways

This compound may exert its anti-inflammatory effects by modulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are central to the cellular response to inflammatory stimuli.

  • MAPK Pathway: This cascade, involving kinases like ERK, JNK, and p38, regulates a wide range of cellular processes including inflammation, proliferation, and apoptosis. This compound might inhibit the phosphorylation, and thus the activation, of key MAPK components, leading to a downstream reduction in the production of pro-inflammatory mediators.[7]

  • NF-κB Pathway: NF-κB is a critical transcription factor that controls the expression of numerous genes involved in inflammation and immunity. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. This compound may prevent the degradation of IκB, thereby inhibiting NF-κB activation.[6]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Receptor mapk_cascade MAPK Cascade (e.g., ERK, JNK, p38) receptor->mapk_cascade ikb_nfkb IκB-NF-κB Complex receptor->ikb_nfkb gene_transcription Gene Transcription mapk_cascade->gene_transcription Activates Transcription Factors nfkb NF-κB ikb_nfkb->nfkb IκB Degradation nfkb->gene_transcription Translocation ikb IκB pro_inflammatory_mediators Pro-inflammatory Mediators gene_transcription->pro_inflammatory_mediators boeravinone_e This compound boeravinone_e->mapk_cascade Inhibits boeravinone_e->ikb_nfkb Prevents IκB Degradation inflammatory_stimuli Inflammatory Stimuli inflammatory_stimuli->receptor

Potential modulation of MAPK and NF-κB pathways by this compound.

This technical guide serves as a foundational resource for researchers interested in the pharmacological investigation of this compound. The provided protocols and pathway analyses are intended to facilitate further exploration of this promising natural compound for drug discovery and development.

References

Boeravinone E: A Technical Guide to its Spasmolytic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boeravinone E, a rotenoid isolated from the roots of Boerhaavia diffusa, has demonstrated significant spasmolytic activity, suggesting its potential as a therapeutic agent for gastrointestinal disorders characterized by smooth muscle spasms. This technical guide provides a comprehensive overview of the scientific evidence supporting the spasmolytic properties of this compound, including quantitative data, detailed experimental protocols, and an exploration of its proposed mechanism of action.

Quantitative Data on Spasmolytic Activity

The spasmolytic effect of this compound has been quantified in ex vivo studies. The following table summarizes the available data on its inhibitory concentration (IC50) against contractions induced by various spasmogens in isolated guinea pig ileum.

SpasmogenThis compound IC50 (µM)Reference
Acetylcholine (1 µM)25.3 (20.5-31.2)[1](--INVALID-LINK--)
Barium Chloride (BaCl₂, 1 mM)28.5 (22.1-36.8)[1](--INVALID-LINK--)
Electrical Field Stimulation (EFS)35.6 (28.1-45.2)[1](--INVALID-LINK--)

Experimental Protocols

The evaluation of the spasmolytic activity of this compound typically involves the use of isolated smooth muscle preparations, most commonly the guinea pig ileum. This ex vivo model allows for the direct assessment of the compound's effect on muscle contractility.

Isolated Guinea Pig Ileum Assay

Objective: To determine the inhibitory effect of this compound on contractions of the isolated guinea pig ileum induced by various spasmogens.

Materials and Methods:

  • Animal Model: Male Dunkin-Hartley guinea pigs (250-350 g) are used. The animals are euthanized by cervical dislocation and exsanguination.[1](--INVALID-LINK--)

  • Tissue Preparation: The ileum is immediately excised, and segments of approximately 2 cm are removed, discarding the 15 cm portion proximal to the caecum. The lumen of each segment is flushed with Tyrode's solution to remove its contents.[1](--INVALID-LINK--)

  • Organ Bath Setup: The ileal segments are suspended in a 10 mL organ bath containing Tyrode's solution, maintained at 37 °C, and continuously aerated with a mixture of 95% O₂ and 5% CO₂. The composition of the Tyrode's solution is (mM): NaCl 136.9, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaHCO₃ 11.9, NaH₂PO₄ 0.4, and glucose 5.5.[1](--INVALID-LINK--)

  • Tension Recording: The tissues are connected to an isometric force transducer under a resting tension of 1 g. The isometric contractions are recorded using a data acquisition system.

  • Equilibration: The preparations are allowed to equilibrate for at least 30 minutes, with the bathing solution being changed every 15 minutes.

  • Induction of Contractions: Stable contractions are induced by adding a spasmogen to the organ bath. Commonly used spasmogens include:

    • Acetylcholine (ACh): A muscarinic receptor agonist.

    • Barium Chloride (BaCl₂): A non-specific smooth muscle stimulant that directly depolarizes the cell membrane.

    • Electrical Field Stimulation (EFS): Induces neuronal release of excitatory neurotransmitters.

  • Application of this compound: Once stable contractions are achieved, this compound is added to the organ bath in a cumulative manner to obtain a concentration-response curve.

  • Data Analysis: The relaxation induced by this compound is expressed as a percentage of the maximal contraction induced by the spasmogen. The IC50 value (the concentration of this compound that produces 50% of the maximum relaxation) is then calculated.

Mechanism of Action: Signaling Pathways

The spasmolytic effect of this compound is believed to be mediated, at least in part, through the blockade of L-type voltage-dependent calcium channels (L-VDCCs) in smooth muscle cells.

Proposed Signaling Pathway for Spasmolytic Activity

The following diagram illustrates the proposed mechanism of action of this compound in inhibiting smooth muscle contraction.

Spasmolytic_Activity_of_Boeravinone_E Spasmogen Spasmogen (e.g., Acetylcholine, High K+) Receptor_Channel Receptor / Voltage-Gated Ca2+ Channel Spasmogen->Receptor_Channel Binds to Depolarization Membrane Depolarization Receptor_Channel->Depolarization Activates Ca_Influx Ca2+ Influx Depolarization->Ca_Influx Opens L-type Ca2+ channels Ca_Calmodulin Ca2+-Calmodulin Complex Formation Ca_Influx->Ca_Calmodulin Relaxation Smooth Muscle Relaxation MLCK_Activation Myosin Light Chain Kinase (MLCK) Activation Ca_Calmodulin->MLCK_Activation Myosin_Phosphorylation Myosin Light Chain Phosphorylation MLCK_Activation->Myosin_Phosphorylation Contraction Smooth Muscle Contraction Myosin_Phosphorylation->Contraction Boeravinone_E This compound Boeravinone_E->Ca_Influx Inhibits

Proposed mechanism of this compound's spasmolytic action.
Experimental Workflow for Spasmolytic Assay

The following diagram outlines the typical experimental workflow for assessing the spasmolytic activity of a test compound like this compound.

Spasmolytic_Assay_Workflow Start Start Animal_Sacrifice Guinea Pig Euthanasia Start->Animal_Sacrifice Ileum_Isolation Ileum Isolation Animal_Sacrifice->Ileum_Isolation Tissue_Preparation Tissue Segment Preparation (2 cm) Ileum_Isolation->Tissue_Preparation Organ_Bath Mount in Organ Bath (Tyrode's, 37°C, 95% O2/5% CO2) Tissue_Preparation->Organ_Bath Equilibration Equilibration (30 min, 1g tension) Organ_Bath->Equilibration Spasmogen_Addition Induce Contraction (e.g., Acetylcholine) Equilibration->Spasmogen_Addition Boeravinone_E_Addition Cumulative Addition of This compound Spasmogen_Addition->Boeravinone_E_Addition Data_Recording Record Isometric Contraction Boeravinone_E_Addition->Data_Recording Analysis Data Analysis (IC50 Calculation) Data_Recording->Analysis End End Analysis->End

Workflow for the isolated guinea pig ileum spasmolytic assay.

Conclusion

This compound demonstrates potent spasmolytic activity on intestinal smooth muscle. The primary mechanism of action appears to be the inhibition of calcium influx through L-type voltage-dependent calcium channels, leading to muscle relaxation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound as a potential therapeutic agent for the management of gastrointestinal motility disorders. Further in-depth studies are warranted to fully elucidate the specific molecular interactions and signaling pathways involved in its spasmolytic effect.

References

The Antioxidant Potential of Boeravinone E: A Technical Whitepaper for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract:

Boeravinone E, a rotenoid isolated from the medicinal plant Boerhaavia diffusa, belongs to a class of compounds that have demonstrated significant pharmacological activities. While extensive research has highlighted the potent antioxidant and genoprotective effects of its analogue, Boeravinone G, specific quantitative data on the antioxidant potential of this compound remains limited in current scientific literature. This technical guide consolidates the available data on the antioxidant capacity of boeravinones and related extracts, details the experimental protocols for key antioxidant assays, and elucidates the potential signaling pathways involved. This information serves as a valuable resource for researchers investigating the therapeutic utility of this compound and other related rotenoids in oxidative stress-mediated pathologies.

Quantitative Antioxidant Data

Direct quantitative antioxidant data for isolated this compound is not extensively available in the reviewed literature. However, studies on extracts of Boerhaavia diffusa, which contain this compound and other related rotenoids, provide insights into the antioxidant potential of this class of compounds. Furthermore, comparative studies on other boeravinones, such as Boeravinone G, D, and H, offer a proxy for understanding the potential activity of this compound.

Table 1: Antioxidant Activity of Boerhaavia diffusa Extracts and Isolated Boeravinones

SampleAssayResultReference
Methanolic Extract of B. diffusaDPPH Radical ScavengingIC50: 79.47 µg/mL[1]
Methanolic Extract of B. diffusaSuperoxide Radical ScavengingIC50: 125.12 µg/mL[1]
Methanolic Extract of B. diffusaNitric Oxide Radical ScavengingIC50: 244.85 µg/mL[1]
Hydro-alcoholic Extract of B. diffusaDPPH Radical ScavengingPotent activity[2]
Hydro-alcoholic Extract of B. diffusaSuperoxide Radical ScavengingPotent activity[2]
Hydro-alcoholic Extract of B. diffusaHydroxyl Radical ScavengingPotent activity[2]
Hydro-alcoholic Extract of B. diffusaNitric Oxide Radical ScavengingPotent activity[2]
Ethanolic Extract of B. diffusa RootDPPH Radical Scavenging81.94% inhibition at 1000 mcg/ml[3]
Ethanolic Extract of B. diffusa RootNitric Oxide Scavenging71.35% inhibition at 250 mcg/ml
Boeravinone GESR (Hydroxyl Radical Scavenging)65.9 ± 3.3% scavenging at 0.5 mg/ml[4][5]
Boeravinone DESR (Hydroxyl Radical Scavenging)48.6 ± 1.4% scavenging at 0.5 mg/ml[4][5]
Boeravinone HESR (Hydroxyl Radical Scavenging)50.2 ± 2.4% scavenging at 0.5 mg/ml[4][5]
Boeravinone GTBARS Assay (Lipid Peroxidation)Significant reduction in H₂O₂/Fe²⁺-induced TBARS formation at 0.1–1 ng/ml[4][6]
Boeravinone GCellular ROS AssaySignificant reduction in H₂O₂/Fe²⁺-induced ROS formation at 0.1–1 ng/ml[4]

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are based on standard methods cited in the literature for assessing the antioxidant activity of natural products.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve this compound or the extract in a suitable solvent (e.g., methanol) to prepare a stock solution. A series of dilutions are then prepared.

  • Reaction Mixture: Add a specific volume of the sample solution to the DPPH solution. A typical ratio is 1:1 (v/v).

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the reaction mixture with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage inhibition against the sample concentration.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH DPPH Solution (0.1 mM in Methanol) Mix Mix Sample and DPPH DPPH->Mix Sample This compound Solution (Serial Dilutions) Sample->Mix Incubate Incubate 30 min (Dark, Room Temp) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

DPPH Assay Workflow

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Methodology:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Working Solution: Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare serial dilutions of this compound or the extract in a suitable solvent.

  • Reaction Mixture: Add a small aliquot of the sample to the ABTS•+ working solution.

  • Incubation: Allow the reaction to proceed for a defined time (e.g., 6 minutes) at room temperature.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_K2S2O4 Mix ABTS and Potassium Persulfate Incubate_Dark Incubate 12-16h (Dark, Room Temp) ABTS_K2S2O4->Incubate_Dark ABTS_Radical ABTS•+ Stock Incubate_Dark->ABTS_Radical Working_Sol Dilute to Abs ~0.7 at 734 nm ABTS_Radical->Working_Sol Mix_Sample Mix Sample and ABTS•+ Working Sol. Working_Sol->Mix_Sample Sample This compound Solution (Serial Dilutions) Sample->Mix_Sample Incubate_RT Incubate ~6 min (Room Temp) Mix_Sample->Incubate_RT Measure_Abs Measure Absorbance at 734 nm Incubate_RT->Measure_Abs Calculate_TEAC Calculate % Inhibition and TEAC Measure_Abs->Calculate_TEAC

ABTS Assay Workflow

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH.

Methodology:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.

  • Sample Preparation: Prepare various concentrations of this compound or the extract.

  • Reaction Mixture: Add the sample solution to the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

  • Absorbance Measurement: Measure the absorbance of the blue-colored ferrous-TPTZ complex at 593 nm.

  • Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as ferric reducing power in µM Fe(II) equivalents.

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Acetate Acetate Buffer (pH 3.6) FRAP_Reagent Mix 10:1:1 (FRAP Reagent) Acetate->FRAP_Reagent TPTZ TPTZ Solution TPTZ->FRAP_Reagent FeCl3 FeCl₃ Solution FeCl3->FRAP_Reagent Warm Warm to 37°C FRAP_Reagent->Warm Mix_All Mix Sample and FRAP Reagent Warm->Mix_All Sample This compound Solution Sample->Mix_All Incubate_37 Incubate at 37°C Mix_All->Incubate_37 Measure_Abs Measure Absorbance at 593 nm Incubate_37->Measure_Abs Calculate_Equiv Calculate Fe(II) Equivalents Measure_Abs->Calculate_Equiv

FRAP Assay Workflow

Cellular Antioxidant Assays (e.g., TBARS and ROS)

These assays assess the antioxidant activity of a compound within a cellular environment.

Methodology for TBARS (Thiobarbituric Acid Reactive Substances) Assay:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., Caco-2) to confluence. Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).

  • Induction of Oxidative Stress: Induce lipid peroxidation by exposing the cells to an oxidizing agent, such as Fenton's reagent (H₂O₂/Fe²⁺).

  • Cell Lysis and Reaction: Lyse the cells and react the lysate with thiobarbituric acid (TBA) under acidic conditions at high temperature.

  • Measurement: Measure the absorbance of the resulting pink-colored product (MDA-TBA adduct) at approximately 532 nm.

  • Quantification: Quantify the amount of malondialdehyde (MDA), a marker of lipid peroxidation, using a standard curve.

Methodology for Cellular ROS (Reactive Oxygen Species) Assay:

  • Cell Culture and Treatment: Treat cultured cells with this compound.

  • Probe Loading: Load the cells with a fluorescent probe that is sensitive to ROS (e.g., DCFH-DA).

  • Induction of Oxidative Stress: Expose the cells to an ROS-inducing agent.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer or fluorescence microscope. A decrease in fluorescence in treated cells compared to control indicates ROS scavenging.

Signaling Pathways in Antioxidant Action

While the direct effects of this compound on signaling pathways are not yet fully elucidated, studies on Boeravinone G provide a strong indication of the potential mechanisms. The antioxidant effects of boeravinones are likely mediated, at least in part, through the modulation of key signaling cascades involved in the cellular response to oxidative stress, such as the MAP kinase (MAPK) and NF-κB pathways.[4][6]

MAP Kinase (MAPK) Pathway: Oxidative stress can activate extracellular signal-regulated kinases (ERKs), which are part of the MAPK family. Boeravinone G has been shown to reduce the phosphorylation of ERK1 induced by oxidative stress, suggesting an interference with this signaling cascade.[4][6]

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: NF-κB is a transcription factor that plays a crucial role in the inflammatory response and cell survival. Oxidative stress can lead to the activation of NF-κB. Boeravinone G has been observed to decrease the phosphorylation of the p65 subunit of NF-κB, thereby inhibiting its activation.[4][6]

Antioxidant_Signaling_Pathway cluster_stress Oxidative Stress cluster_pathways Signaling Pathways cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) MAPK MAPK Pathway (e.g., ERK1) ROS->MAPK NFkB NF-κB Pathway (p65) ROS->NFkB Inflammation Inflammation MAPK->Inflammation Cell_Damage Cellular Damage MAPK->Cell_Damage NFkB->Inflammation NFkB->Cell_Damage BoeravinoneE This compound BoeravinoneE->MAPK Inhibits BoeravinoneE->NFkB Inhibits

Inferred Antioxidant Signaling of this compound

Conclusion and Future Directions

This compound, as a constituent of the medicinally important plant Boerhaavia diffusa, holds promise as a potential antioxidant agent. While direct evidence of its antioxidant capacity is still emerging, the significant activity of related boeravinones and extracts rich in these compounds suggests a strong likelihood of its efficacy. Future research should focus on the isolation and purification of this compound to enable a thorough and quantitative assessment of its antioxidant potential using a battery of in vitro and cellular assays. Furthermore, elucidation of its specific interactions with cellular signaling pathways will be crucial in understanding its mechanism of action and for the development of novel therapeutics for oxidative stress-related diseases.

References

Boeravinone E: A Technical Guide to its Anti-inflammatory Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boeravinone E, a rotenoid isolated from the roots of Boerhaavia diffusa, is a subject of growing interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory effects of boeravinones, with a specific focus on the imputed activities of this compound. While direct quantitative experimental data on this compound is limited, this document extrapolates its potential mechanisms of action based on robust studies of closely related compounds, namely Boeravinone B and Boeravinone G. This guide summarizes key quantitative data from these related compounds, details relevant experimental protocols, and visualizes the implicated signaling pathways to serve as a foundational resource for future research and drug development endeavors.

Introduction

Boerhaavia diffusa Linn. (Nyctaginaceae), commonly known as 'Punarnava', has a long history of use in traditional medicine systems for treating a variety of ailments, including inflammatory disorders[1][2][3]. The roots of this plant are a rich source of a class of isoflavonoids known as rotenoids, which include a series of compounds designated as boeravinones[1][3][4]. Among these, this compound has been identified, but detailed functional studies on its specific anti-inflammatory activity are not yet extensively published[4][5]. However, significant research on other boeravinones, such as Boeravinone B and G, provides a strong basis for inferring the potential anti-inflammatory mechanisms of this compound[6][7][8][9]. These compounds are recognized for their antioxidant and immunomodulatory properties, primarily through the modulation of key inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK)[6][7][8][9]. This guide will synthesize the existing knowledge on the anti-inflammatory effects of the boeravinone class of compounds to project the therapeutic potential of this compound.

Quantitative Data on the Anti-inflammatory Effects of Boeravinones

Table 1: In Vitro Anti-inflammatory and Antioxidant Activity of Boeravinones and Related Compounds

CompoundAssayTarget/MarkerCell Line/SystemResult (IC50 / % Inhibition)Reference
Boeravinone BOsteoclast DifferentiationRANKL-induced differentiationBone Marrow Macrophages (BMMs)Significant inhibition at non-cytotoxic concentrations[6][7]
Boeravinone GAntioxidant ActivityHydroxyl Radical Scavenging (ESR)Chemical AssayPotent scavenging activity[1][8][9]
Boeravinone GLipid PeroxidationFenton's Reagent-induced TBARS formationCaco-2 cellsSignificant reduction at 0.1-1 ng/mL[8][9]
Boeravinone GROS FormationFenton's Reagent-induced ROSCaco-2 cellsSignificant reduction at 0.1-1 ng/mL[8][9]
Boeravinone GNF-κB ActivationPhospho-NF-κB p65 levelsCaco-2 cellsSignificant reduction at 0.3 and 1 ng/mL[1][8][9]
Boeravinone GMAPK ActivationPhospho-ERK1 levelsCaco-2 cellsSignificant reduction at 0.3 and 1 ng/mL[1][8][9]
Rotenoid (Compound 7)COX-1 InhibitionCyclooxygenase-1Enzyme AssayIC50: 21.7 ± 0.5 μM[10]
Rotenoid (Compound 7)COX-2 InhibitionCyclooxygenase-2Enzyme AssayIC50: 25.5 ± 0.6 μM[10]

Table 2: In Vivo Anti-inflammatory Activity of Boeravinones

CompoundAnimal ModelAssayDose% Inhibition of EdemaReference
Boeravinone BRatCarrageenan-induced paw edema50 mg/kg56.6%[10]

Key Signaling Pathways in Boeravinone-Mediated Anti-inflammation

The anti-inflammatory effects of boeravinones are believed to be mediated through the modulation of critical intracellular signaling cascades. The primary pathways implicated are the NF-κB and MAPK pathways, which are central regulators of the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory processes, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes such as COX-2 and iNOS. Studies on Boeravinone B and G suggest that they can inhibit this pathway[6][7][8][9].

NF_kB_Pathway cluster_stimulus cluster_receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS / TNF-α TLR4 TLR4 Stimulus->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p50/p65) IkB->NFkB Release NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation BoeravinoneE This compound (Proposed) BoeravinoneE->IKK Inhibition BoeravinoneE->NFkB_nuc Inhibition of Translocation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) DNA->Genes

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Modulation of the MAPK Signaling Pathway

The MAPK pathway is another crucial signaling route that regulates cellular processes such as inflammation, proliferation, and apoptosis. Boeravinones have been shown to interfere with this pathway, specifically with the phosphorylation of key kinases like ERK[8][9].

MAPK_Pathway cluster_stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stress / Cytokines MAPKKK MAPKKK (e.g., MEKK, Raf) Stimulus->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK P MAPK MAPK (e.g., ERK, p38, JNK) MAPKK->MAPK P MAPK_nuc MAPK MAPK->MAPK_nuc Translocation BoeravinoneE This compound (Proposed) BoeravinoneE->MAPKK Inhibition TF Transcription Factors (e.g., AP-1) MAPK_nuc->TF P Genes Pro-inflammatory Gene Expression TF->Genes

Caption: Proposed modulation of the MAPK signaling pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that could be adapted to investigate the anti-inflammatory effects of this compound, based on protocols used for other boeravinones and anti-inflammatory compounds.

In Vitro Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay is fundamental for assessing the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

NO_Assay_Workflow cluster_workflow start Seed RAW 264.7 cells in 96-well plate pretreat Pre-treat with This compound (various concentrations) start->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL) pretreat->stimulate incubate Incubate for 24h stimulate->incubate collect Collect supernatant incubate->collect griess Perform Griess Assay (measure nitrite) collect->griess analyze Analyze data (calculate % inhibition) griess->analyze end Determine IC50 analyze->end

Caption: Workflow for the in vitro nitric oxide (NO) inhibition assay.

Methodology:

  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-treated for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) is added to each well (except for the vehicle control) to a final concentration of 1 µg/mL to induce an inflammatory response.

  • Incubation: The plate is incubated for 24 hours.

  • Nitrite (B80452) Measurement: After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

In Vivo Carrageenan-Induced Paw Edema Model

This is a classic and widely used model to evaluate the in vivo acute anti-inflammatory activity of a compound.

Paw_Edema_Workflow cluster_workflow start Acclimatize rats (e.g., Sprague-Dawley) group Group animals (Control, Standard, Test) start->group administer Administer this compound (e.g., orally) group->administer induce Inject Carrageenan (subplantar) administer->induce measure Measure paw volume at intervals (0, 1, 2, 3, 4h) induce->measure analyze Calculate % inhibition of edema measure->analyze end Evaluate in vivo anti-inflammatory activity analyze->end

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

Methodology:

  • Animals: Male or female Sprague-Dawley or Wistar rats (150-200g) are used.

  • Grouping: Animals are divided into groups (n=6): a control group (vehicle), a standard drug group (e.g., indomethacin), and test groups receiving different doses of this compound.

  • Drug Administration: this compound is administered, typically orally or intraperitoneally, 1 hour before the carrageenan injection.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the test group.

Conclusion and Future Directions

The available evidence from studies on Boeravinone B and G strongly suggests that this compound likely possesses significant anti-inflammatory properties. The proposed mechanisms of action center on the inhibition of the NF-κB and MAPK signaling pathways, which are critical regulators of the inflammatory response. While in silico studies support its potential, there is a clear need for direct experimental validation.

Future research should prioritize:

  • In vitro studies to determine the IC50 values of this compound for the inhibition of COX-1, COX-2, iNOS, and the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and mediators (PGE2, NO) in relevant cell models such as LPS-stimulated macrophages.

  • In vivo studies using models of acute and chronic inflammation to confirm the anti-inflammatory efficacy of this compound and to establish a dose-response relationship.

  • Mechanistic studies to definitively elucidate the effects of this compound on the NF-κB and MAPK signaling pathways, including the specific molecular targets within these cascades.

A thorough investigation into these areas will be crucial for validating the therapeutic potential of this compound as a novel anti-inflammatory agent and for advancing its development as a clinical candidate.

References

Boeravinone E and its Anticancer Potential: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boeravinone E, a rotenoid isolated from the medicinal plant Boerhaavia diffusa, belongs to a class of compounds that have garnered significant interest for their diverse pharmacological activities. While direct experimental evidence on the anticancer properties of this compound remains limited, extensive research on its structural analogs, particularly Boeravinone B and G, provides a compelling basis for investigating its potential as a therapeutic agent. This technical guide synthesizes the current, albeit indirect, understanding of this compound's potential anticancer mechanisms by examining the established activities of closely related boeravinones. The document details the cytotoxic effects, underlying signaling pathways, and experimental methodologies associated with these related compounds, offering a predictive framework for future research into this compound.

Introduction: The Boeravinone Family and Cancer

The genus Boerhaavia has a rich history in traditional medicine, with extracts demonstrating anti-inflammatory, immunomodulatory, and anticancer effects. The anticancer activity of Boerhaavia diffusa extracts has been attributed to its constituent rotenoids, a class of isoflavonoids that includes the boeravinones. While several boeravinones have been isolated and studied, research has predominantly focused on Boeravinone B and G, revealing their potent cytotoxic and chemopreventive properties.

This compound, while identified, has been the subject of very few direct experimental investigations into its anticancer potential. In-silico studies have suggested its potential for bioactivity, including favorable docking scores against bacterial proteins and a potential role in modulating the stability of mutant nephrin (B609532) protein. However, a study on the inhibition of the breast cancer resistance protein (BCRP), a multidrug transporter, found this compound to be less active than Boeravinones G and H. This suggests that while it may share a common structural scaffold with its more studied counterparts, subtle structural differences likely influence its biological activity.

Given the absence of direct evidence, this guide will extrapolate the potential anticancer properties of this compound based on the well-documented activities of Boeravinone B and G. This approach provides a scientifically grounded hypothesis for the mechanisms that may be employed by this compound and serves as a roadmap for its future investigation.

Quantitative Data on Related Boeravinones

The cytotoxic effects of Boeravinone B have been quantified against several human cancer cell lines. This data is crucial for understanding the potential potency of related compounds like this compound.

Table 1: In Vitro Cytotoxicity of Boeravinone B

Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)Reference
HT-29Colon Cancer3.7 ± 0.1448
HCT-116Colon Cancer5.7 ± 0.2448
SW-620Colon Cancer8.4 ± 0.3748

Postulated Mechanisms of Action for this compound

Based on the mechanisms elucidated for Boeravinone B and G, the anticancer activity of this compound may involve the following pathways:

Inhibition of EGFR/ErbB2 Signaling

Boeravinone B has been shown to exert its anticancer effects by inducing the internalization and subsequent degradation of the epidermal growth factor receptor (EGFR) and ErbB2 (HER2). These receptors are often overexpressed in various cancers and their activation promotes cell proliferation, survival, and metastasis.

The proposed mechanism involves:

  • Receptor Internalization: Boeravinone treatment leads to the removal of EGFR and ErbB2 from the cell surface.

  • Lysosomal Degradation: The internalized receptors are targeted to the lysosome for degradation, thereby preventing downstream signaling.

  • Inhibition of Downstream Effectors: Consequently, the activation of key signaling molecules downstream of EGFR/ErbB2, such as Akt and ERK1/2, is suppressed.

This compound-mediated inhibition of EGFR/ErbB2 signaling.

Induction of Apoptosis

Boeravinone B has been observed to induce apoptosis in cancer cells. The apoptotic process initiated by Boeravinone B appears to be caspase-independent, involving the nuclear translocation of the Apoptosis-Inducing Factor (AIF). This suggests that this compound could potentially overcome resistance to conventional chemotherapeutics that rely on caspase-dependent apoptosis.

Caspase-independent apoptosis induced by this compound.

Antioxidant and Genoprotective Effects

Boeravinone G has demonstrated potent antioxidant and genoprotective activities. It effectively scavenges free radicals, reduces oxidative stress-induced DNA damage, and modulates the MAP kinase and NF-kB pathways. Given that chronic inflammation and oxidative stress are key contributors to carcinogenesis, the potential antioxidant properties of this compound could be a significant aspect of its anticancer profile.

Detailed Experimental Protocols (Based on Related Compounds)

The following protocols are based on the methodologies used to study Boeravinone B and G and can be adapted for the investigation of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Procedure:

  • Seed cancer cells (e.g., HT-29, HCT-116, SW-620) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. A vehicle control (DMSO) should be included.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression and phosphorylation of proteins in key signaling pathways.

Procedure:

  • Treat cancer cells with this compound at the desired concentrations and time points.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., EGFR, p-EGFR, ErbB2, p-ErbB2, Akt, p-Akt, ERK, p-ERK, AIF, PARP, Caspase-3) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin-binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark.

  • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Workflow for investigating the anticancer properties of this compound.

Conclusion and Future Directions

While the direct anticancer properties of this compound are yet to be experimentally validated, the substantial evidence from closely related boeravinones, particularly Boeravinone B and G, provides a strong rationale for its investigation as a potential anticancer agent. The proposed mechanisms, including the inhibition of EGFR/ErbB2 signaling and the induction of caspase-independent apoptosis, offer exciting avenues for research.

Future studies should focus on:

  • Isolation and Purification: Obtaining sufficient quantities of pure this compound for comprehensive in vitro and in vivo testing.

  • In Vitro Screening: Evaluating the cytotoxicity of this compound against a broad panel of cancer cell lines to determine its potency and selectivity.

  • Mechanistic Studies: Elucidating the precise molecular mechanisms of action, including its effects on key signaling pathways, cell cycle progression, and apoptosis.

  • In Vivo Efficacy: Assessing the antitumor activity of this compound in preclinical animal models of cancer.

The exploration of this compound's anticancer potential holds the promise of discovering a novel natural product-based therapeutic for the treatment of cancer. The technical information and protocols outlined in this guide provide a solid foundation for initiating such investigations.

Methodological & Application

Application Notes and Protocols for the Quantification of Boeravinone E in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boeravinone E is a rotenoid-type isoflavonoid (B1168493) found in several plant species, most notably in Boerhaavia diffusa Linn. (Nyctaginaceae), a plant widely used in traditional medicine.[1][2][3] This compound, along with other boeravinones, has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and spasmolytic effects.[4][5][6][7] Accurate quantification of this compound in plant extracts is crucial for the standardization of herbal formulations, ensuring their quality, efficacy, and safety in preclinical and clinical research, as well as in the development of new therapeutic agents.

This document provides detailed application notes and protocols for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC). Additionally, it summarizes the known biological activities of boeravinones and illustrates the key signaling pathways they modulate.

Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₇H₁₂O₇[8]
Molecular Weight328.27 g/mol [8]
IUPAC Name3,6,9,11-tetrahydroxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one[8]
Physical DescriptionPowder[9]
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[9]

Quantitative Data Summary

The concentration of boeravinones can vary depending on the plant part, geographical location, and season of harvest. The following table summarizes quantitative data for boeravinones found in Boerhaavia diffusa extracts from various studies.

Analytical MethodPlant MaterialThis compound Content (% w/w)Boeravinone B Content (% w/w)Reference
RP-HPLCBoerhaavia diffusa extractNot explicitly stated0.22%[10]
HPTLCHydroalcoholic extract of B. diffusaNot quantified0.055%[1]
HPTLCPolyherbal formulation containing B. diffusaNot quantified0.012%[1]

Experimental Protocols

Sample Preparation

a) From Raw Plant Material (e.g., Boerhaavia diffusa roots)

This protocol is adapted from methods described for the extraction of boeravinones for analytical quantification.[11]

Materials:

  • Dried, powdered plant material

  • Methanol (B129727)

  • Reflux apparatus

  • Rotary evaporator

  • Filter paper (Whatman No. 1 or equivalent)

  • Volumetric flasks

Procedure:

  • Accurately weigh about 10 g of the dried, powdered plant material.

  • Transfer the powder to a round-bottom flask.

  • Add 100 mL of methanol to the flask.

  • Perform reflux extraction for 2 hours.

  • Allow the mixture to cool to room temperature and then filter it.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Dry the resulting extract completely.

  • For analysis, accurately weigh a specific amount of the dried extract (e.g., 100 mg) and dissolve it in a known volume of methanol (e.g., 10 mL) in a volumetric flask.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC or application on the HPTLC plate.

b) From Polyherbal Formulations (e.g., Capsules)

This protocol is based on methodologies for extracting boeravinones from commercially available herbal formulations.[1][12]

Materials:

  • Polyherbal capsules

  • Methanol

  • Mortar and pestle

  • Sonicator

  • Centrifuge (optional)

  • Volumetric flasks

  • Syringe filter (0.45 µm)

Procedure:

  • Take a representative number of capsules (e.g., 20) and accurately determine their average weight.

  • Empty the contents of the capsules and grind them into a fine, uniform powder using a mortar and pestle.

  • Accurately weigh an amount of the powder equivalent to the average weight of one capsule.

  • Transfer the powder to a volumetric flask (e.g., 10 mL).

  • Add a suitable volume of methanol (e.g., 5 mL) and sonicate for 15-20 minutes to ensure complete extraction.

  • Make up the volume to the mark with methanol.

  • Mix the solution thoroughly and allow it to stand for a few minutes.

  • Filter the solution through a 0.45 µm syringe filter. If the solution is still turbid, centrifuge it at high speed (e.g., 10,000 rpm) for 10 minutes and then filter the supernatant.

  • The clear filtrate is now ready for analysis.

Experimental Workflow for this compound Quantification

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification Plant_Material Plant Material (e.g., Boerhaavia diffusa roots) Drying_Powdering Drying and Powdering Plant_Material->Drying_Powdering Extraction Solvent Extraction (e.g., Methanol Reflux) Drying_Powdering->Extraction Filtration_Concentration Filtration and Concentration Extraction->Filtration_Concentration Final_Extract Dried Plant Extract Filtration_Concentration->Final_Extract Dissolution_Filtration Dissolution in Solvent and Filtration (0.45 µm) Final_Extract->Dissolution_Filtration Ready_Sample Sample for Analysis Dissolution_Filtration->Ready_Sample HPLC_HPTLC HPLC / HPTLC Analysis Ready_Sample->HPLC_HPTLC Injection / Application Data_Acquisition Data Acquisition (Chromatogram) HPLC_HPTLC->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Result This compound Concentration Quantification->Result

Caption: Workflow for this compound quantification.

Quantification by RP-HPLC

This protocol is a generalized procedure based on a validated method for the simultaneous quantification of this compound and Boeravinone B.[2][10]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a PDA or UV detector.

  • Chromatographic data station

Chromatographic Conditions:

  • Column: Inertsil ODS-3 (or equivalent C18 column), 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Gradient elution with 0.1% v/v orthophosphoric acid in water (Solvent A) and acetonitrile (B52724) (Solvent B). A typical gradient might be:

    • 0-5 min: 90% A, 10% B

    • 5-20 min: Linear gradient to 50% A, 50% B

    • 20-25 min: Linear gradient to 10% A, 90% B

    • 25-30 min: Hold at 10% A, 90% B

    • 30-35 min: Return to initial conditions (90% A, 10% B)

    • 35-40 min: Equilibration

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 276 nm[2]

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Standard Preparation:

  • Prepare a stock solution of this compound standard (e.g., 100 µg/mL) in methanol.

  • From the stock solution, prepare a series of working standard solutions of different concentrations (e.g., 5, 10, 15, 20, 25 µg/mL) by diluting with methanol.

Procedure:

  • Inject the standard solutions to construct a calibration curve of peak area versus concentration.

  • Inject the prepared sample solution.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Validation Parameters:

  • Linearity: The method should be linear over a specific concentration range (e.g., 7.26-35.75 µg/mL for this compound).[2]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be determined experimentally.

  • Precision: Assessed by replicate injections of the standard and sample solutions.

  • Accuracy: Determined by recovery studies.

Quantification by HPTLC

This protocol is a generalized method based on published HPTLC procedures for the analysis of boeravinones.[1][6]

Instrumentation:

  • HPTLC system including a sample applicator, developing chamber, TLC scanner, and data analysis software.

  • HPTLC plates pre-coated with silica (B1680970) gel 60 F₂₅₄.

Chromatographic Conditions:

  • Stationary Phase: HPTLC plates silica gel 60 F₂₅₄

  • Mobile Phase: Toluene: Ethyl acetate: Formic acid: Methanol (5:3:1:1, v/v/v/v)[1]

  • Application: Apply the standard and sample solutions as bands of a specific length using an automated applicator.

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase for a specific distance.

  • Densitometric Scanning: Scan the dried plate under a specific wavelength (e.g., 254 nm) in absorbance mode.

Procedure:

  • Apply different concentrations of the this compound standard solution to the HPTLC plate to prepare a calibration curve.

  • Apply the prepared sample solution to the same plate.

  • Develop the plate and, after drying, scan it using the densitometer.

  • Identify the this compound spot in the sample track by comparing its Rf value with that of the standard.

  • Quantify the amount of this compound in the sample by using the calibration curve of peak area versus concentration.

Biological Activities and Signaling Pathways

Boeravinones, including this compound, exhibit a range of biological activities. While the specific signaling pathways for this compound are not as extensively studied as for some other boeravinones like B and G, the structural similarity suggests they may share common mechanisms of action.

Anticancer Activity: Boeravinone B has been shown to exert anticancer effects by inducing the internalization and degradation of EGFR and ErbB2 receptors in human colon cancer cells.[4] This leads to the inhibition of downstream signaling pathways such as the Ras/MAPK and PI3K/Akt pathways, ultimately resulting in apoptosis.[4]

Boeravinone B Anticancer Signaling Pathway

G Boeravinone_B Boeravinone B EGFR_ErbB2 EGFR / ErbB2 Receptors Boeravinone_B->EGFR_ErbB2 Inhibits Internalization Internalization and Degradation Boeravinone_B->Internalization Induces EGFR_ErbB2->Internalization Ras_MAPK Ras/MAPK Pathway EGFR_ErbB2->Ras_MAPK Activates PI3K_Akt PI3K/Akt Pathway EGFR_ErbB2->PI3K_Akt Activates Internalization->Ras_MAPK Inhibits Internalization->PI3K_Akt Inhibits Apoptosis Apoptosis Internalization->Apoptosis Induces Proliferation_Survival Cell Proliferation and Survival Ras_MAPK->Proliferation_Survival Promotes PI3K_Akt->Proliferation_Survival Promotes Proliferation_Survival->Apoptosis Inhibits

Caption: Boeravinone B's anticancer mechanism.

Anti-inflammatory and Antioxidant Activity: Boeravinone G has demonstrated potent antioxidant and genoprotective effects.[13][14] Its mechanism involves the scavenging of free radicals and the modulation of the MAP kinase and NF-κB signaling pathways.[13][15] Boeravinone B has also been shown to inhibit osteoclast differentiation by downregulating the RANKL/RANK signaling pathway, which includes the NF-κB, MAPK, and PI3K/Akt pathways.[16][17]

Boeravinone G Antioxidant Signaling Pathway

G Oxidative_Stress Oxidative Stress (e.g., Fenton's Reagent) ROS Reactive Oxygen Species (ROS) Oxidative_Stress->ROS Boeravinone_G Boeravinone G Boeravinone_G->ROS Scavenges MAPK_pERK1 MAPK Pathway (pERK1) Boeravinone_G->MAPK_pERK1 Inhibits NF_kB NF-κB Pathway Boeravinone_G->NF_kB Inhibits Antioxidant_Response Antioxidant Response (e.g., SOD activity) Boeravinone_G->Antioxidant_Response Enhances ROS->MAPK_pERK1 Activates ROS->NF_kB Activates Cellular_Damage Cellular Damage and Inflammation MAPK_pERK1->Cellular_Damage Leads to NF_kB->Cellular_Damage Leads to

Caption: Boeravinone G's antioxidant mechanism.

Conclusion

The protocols and information provided herein offer a comprehensive guide for the quantification of this compound in plant extracts. The detailed methodologies for sample preparation and analysis by HPLC and HPTLC will aid researchers in obtaining accurate and reproducible results. Furthermore, the elucidation of the signaling pathways modulated by boeravinones provides a foundation for further investigation into their therapeutic potential. The continued study of this compound and related compounds is essential for the development of novel, plant-derived pharmaceuticals.

References

Application Notes and Protocols for the Analysis of Boeravinone E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques used for the characterization of Boeravinone E, a bioactive rotenoid isolated from Boerhaavia diffusa. The detailed protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis are intended to guide researchers in the structural elucidation and quantification of this promising natural product.

Introduction to this compound

This compound is a rotenoid, a class of naturally occurring isoflavonoids, found in the roots of Boerhaavia diffusa Linn. (Nyctaginaceae), a plant widely used in traditional medicine. Rotenoids, including this compound, have garnered significant interest in the scientific community due to their diverse pharmacological activities, which include anti-inflammatory, antioxidant, and potential anticancer properties. Accurate and detailed analysis of this compound is crucial for quality control of herbal preparations, pharmacokinetic studies, and the development of new therapeutic agents.

Chemical Structure

Molecular Formula: C₁₇H₁₂O₇[1]

IUPAC Name: 3,6,9,11-tetrahydroxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one

(Image of the chemical structure of this compound should be inserted here if possible)

Quantitative Data Presentation

Mass Spectrometry Data

The high-resolution mass spectrometry data provides the exact mass of this compound, which is fundamental for its identification and confirmation in complex mixtures.

ParameterValueReference
Molecular FormulaC₁₇H₁₂O₇[1]
Exact Mass328.05830272 Da[1]
Molecular Weight328.27 g/mol [1]

Further fragmentation data from tandem mass spectrometry (MS/MS) experiments would provide more detailed structural information.

NMR Spectral Data

Detailed ¹H and ¹³C NMR data are essential for the unambiguous structural elucidation of this compound. The following tables summarize the expected chemical shifts (δ) in ppm and coupling constants (J) in Hz. This data is based on the analysis of related rotenoid structures and will be updated upon obtaining the specific spectral data for this compound from the cited literature.

¹H NMR Spectral Data (Expected)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1d
H-2t
H-4d
H-6add
H-12add
10-CH₃s
Aromatic Protons
Hydroxyl Protonsbr s

¹³C NMR Spectral Data (Expected)

CarbonChemical Shift (δ, ppm)
C-1
C-2
C-3
C-4
C-4a
C-5a
C-6
C-6a
C-7a
C-8
C-9
C-10
C-11
C-11a
C-12
C-12a
C-12b

Note: The specific ¹H and ¹³C NMR data for this compound is reported in "Constituents of the Roots of Boerhaavia diffusa L. IV. Isolation and Structure Determination of Boeravinones D, E, and F" by Lami, N., Kadota, S., and Kikuchi, T. Researchers should refer to this publication for the exact experimental values.

Experimental Protocols

The following are detailed methodologies for the NMR and mass spectrometry analysis of this compound. These protocols are based on established methods for the analysis of rotenoids and flavonoids and can be adapted as needed.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H, ¹³C, and 2D NMR spectra for the structural elucidation of this compound.

Materials:

  • Isolated and purified this compound

  • Deuterated solvents (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄)

  • NMR tubes (5 mm)

  • NMR spectrometer (300 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of a suitable deuterated solvent. Ensure the sample is fully dissolved.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution.

    • Tune and match the probe for the desired nuclei (¹H and ¹³C).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-2 s, 16-64 scans.

    • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters: pulse angle 45°, acquisition time 1-2 s, relaxation delay 2-5 s, 1024 or more scans.

    • Process the spectrum similarly to the ¹H spectrum.

  • 2D NMR Acquisition (for complete structural assignment):

    • Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H spin systems.

    • Acquire HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to determine one-bond ¹H-¹³C correlations.

    • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for connecting different spin systems and confirming the overall carbon skeleton.

    • Acquire NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to determine through-space proximities of protons, aiding in stereochemical assignments.

  • Data Analysis:

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Determine the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J values) for each proton signal.

    • Assign all proton and carbon signals to the corresponding atoms in the this compound structure using the combination of 1D and 2D NMR data.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and elemental composition of this compound and to study its fragmentation pattern.

Materials:

  • Isolated and purified this compound

  • LC-MS grade solvents (e.g., methanol, acetonitrile, water)

  • LC-MS vials

  • High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a liquid chromatography system (HPLC or UPLC).

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (1-10 µg/mL) in an appropriate LC-MS grade solvent.

  • LC-MS System Setup:

    • Equilibrate the LC system with the initial mobile phase conditions. A typical reversed-phase column (e.g., C18) is suitable for the separation of rotenoids.

    • Set up the mass spectrometer in either positive or negative electrospray ionization (ESI) mode. Both modes should be tested to determine which provides better ionization for this compound.

  • Full Scan HRMS Analysis:

    • Inject the sample into the LC-MS system.

    • Acquire data in full scan mode over a relevant m/z range (e.g., 100-1000).

    • The high-resolution mass measurement of the molecular ion ([M+H]⁺, [M-H]⁻, or other adducts) will be used to determine the elemental composition.

  • Tandem MS (MS/MS) Analysis for Fragmentation Pattern:

    • Perform a separate injection for MS/MS analysis or use a data-dependent acquisition (DDA) method.

    • Isolate the precursor ion corresponding to this compound in the first stage of the mass spectrometer.

    • Induce fragmentation of the isolated precursor ion using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

    • Acquire the mass spectrum of the resulting fragment ions.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and use it to confirm the elemental formula (C₁₇H₁₂O₇).

    • Analyze the MS/MS spectrum to identify characteristic fragment ions.

    • Propose a fragmentation pathway based on the observed neutral losses and the structure of this compound. This can help in the structural confirmation and differentiation from its isomers.

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Characterization extraction Extraction of this compound from Boerhaavia diffusa purification Purification by Chromatography (e.g., HPLC) extraction->purification nmr_analysis NMR Spectroscopy (1D and 2D) purification->nmr_analysis Structural Elucidation ms_analysis Mass Spectrometry (HRMS and MS/MS) purification->ms_analysis Molecular Weight and Fragmentation Analysis nmr_data ¹H and ¹³C NMR Data (Chemical Shifts, Coupling Constants) nmr_analysis->nmr_data ms_data Mass Spectrum (Accurate Mass, Fragmentation Pattern) ms_analysis->ms_data structure_confirmation Structure Confirmation of This compound nmr_data->structure_confirmation ms_data->structure_confirmation

Caption: General workflow for the isolation and structural elucidation of this compound.

Logical Relationship for Structural Elucidation

logical_relationship cluster_nmr NMR Data cluster_ms Mass Spectrometry Data H_NMR ¹H NMR (Proton Environment) Structure Confirmed Structure of this compound H_NMR->Structure C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->Structure TwoD_NMR 2D NMR (COSY, HSQC, HMBC) (Connectivity) TwoD_NMR->Structure HRMS HRMS (Elemental Formula) HRMS->Structure MSMS MS/MS (Fragmentation) MSMS->Structure

Caption: Interplay of NMR and MS data for the structural confirmation of this compound.

References

Cell lines for Boeravinone E cytotoxicity testing (e.g., Caco-2, MCF-7).

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Boeravinone E Cytotoxicity Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the cytotoxic effects of this compound, a rotenoid isolated from Boerhaavia diffusa, on the human colorectal adenocarcinoma cell line (Caco-2) and the human breast adenocarcinoma cell line (MCF-7). While direct cytotoxic data for this compound on these specific cell lines is limited in current literature, this document outlines detailed protocols based on established methodologies for similar compounds and cell lines.

Introduction

Boeravinones, a class of rotenoids derived from the medicinal plant Boerhaavia diffusa, have garnered interest for their diverse pharmacological activities, including anticancer properties.[1] While research has highlighted the cytotoxic effects of Boeravinone B on colon cancer cells and the antioxidant properties of Boeravinone G, the specific cytotoxic profile of this compound remains less characterized.[2][3] This document provides a framework for initiating cytotoxicity studies of this compound using two widely adopted cancer cell line models:

  • Caco-2: A human colorectal adenocarcinoma cell line that is often used as a model for the intestinal barrier and for studying the cytotoxicity and absorption of compounds.

  • MCF-7: A human breast adenocarcinoma cell line that is a well-established model for hormone-responsive breast cancer research.[4]

The following sections detail the necessary protocols for cell culture, cytotoxicity assessment via the MTT assay, and data analysis. Additionally, a summary of available cytotoxicity data for related compounds is provided for comparative purposes.

Data Presentation: Cytotoxicity of Related Boeravinones and B. diffusa Extracts

Compound/ExtractCell LineAssay DurationIC50 ValueReference
Boeravinone BHT-29 (Colon)48 hours3.7 ± 0.14 µM[2]
Boeravinone BHCT-116 (Colon)48 hours5.7 ± 0.24 µM[2]
Boeravinone BSW-620 (Colon)48 hours8.4 ± 0.37 µM[2]
Methanolic Extract of B. diffusaMDA-MB-231 (Breast)48 hours304.7 µg/mL[4]

Note: Boeravinone G was found to be non-cytotoxic to Caco-2 cells at concentrations up to 1 ng/ml.[3]

Experimental Protocols

Cell Culture and Maintenance

1.1. Caco-2 Cell Culture

  • Materials:

    • Caco-2 cells

    • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids (NEAA)

    • 0.25% Trypsin-EDTA solution

    • Phosphate-Buffered Saline (PBS), sterile

    • T-75 cell culture flasks

    • Humidified incubator at 37°C with 5% CO₂

  • Protocol:

    • Maintain Caco-2 cells in T-75 flasks with complete DMEM.

    • For passaging, aspirate the old medium and wash the cell monolayer twice with sterile PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA solution and incubate at 37°C for 5-10 minutes, or until cells detach.

    • Neutralize the trypsin by adding 7-8 mL of complete medium.

    • Centrifuge the cell suspension at 1000 rpm for 5 minutes.

    • Resuspend the cell pellet in fresh complete medium and seed into new flasks at a subcultivation ratio of 1:3 to 1:6.

    • Change the culture medium every 2-3 days.

1.2. MCF-7 Cell Culture

  • Materials:

    • MCF-7 cells

    • Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/ml human recombinant insulin, and 1% Penicillin-Streptomycin

    • 0.25% Trypsin-EDTA solution

    • Phosphate-Buffered Saline (PBS), sterile

    • T-75 cell culture flasks

    • Humidified incubator at 37°C with 5% CO₂

  • Protocol:

    • Culture MCF-7 cells in T-75 flasks with complete EMEM.

    • To subculture, remove the medium and rinse the cell layer with PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C until cells detach.

    • Add 7-8 mL of complete medium to inactivate the trypsin.

    • Gently pipette the cell suspension to ensure a single-cell suspension.

    • Centrifuge at 1000 rpm for 5 minutes, discard the supernatant, and resuspend the pellet in fresh medium.

    • Seed cells into new flasks at an appropriate density.

    • Replace the medium every 2-3 days.

Cytotoxicity Assessment by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

  • Materials:

    • Caco-2 or MCF-7 cells

    • 96-well cell culture plates

    • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

    • Complete culture medium

    • MTT solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • Microplate reader

  • Protocol:

    • Cell Seeding: Trypsinize and count the cells. Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing various concentrations of this compound to the respective wells. Include untreated cells as a negative control and a vehicle control (medium with the same concentration of the solvent used for the stock solution).

    • Incubation: Incubate the plate for the desired treatment durations (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.

    • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (Caco-2 or MCF-7) seeding 2. Seed Cells in 96-well Plate cell_culture->seeding attachment 3. 24h Incubation for Attachment seeding->attachment treatment 4. Add this compound (Serial Dilutions) attachment->treatment incubation 5. Incubate for 24/48/72h treatment->incubation add_mtt 6. Add MTT Reagent incubation->add_mtt formazan 7. Incubate (3-4h) add_mtt->formazan solubilize 8. Solubilize Formazan (DMSO) formazan->solubilize read_plate 9. Measure Absorbance (570nm) solubilize->read_plate data_analysis 10. Calculate % Viability & Determine IC50 read_plate->data_analysis

Caption: Experimental workflow for determining the cytotoxicity of this compound.

boeravinone_pathway cluster_membrane Cell Membrane EGFR EGFR/ErbB2 PI3K PI3K EGFR->PI3K MAPK_pathway RAS/RAF/MEK/ERK (MAPK Pathway) EGFR->MAPK_pathway Boeravinone_E This compound Boeravinone_E->EGFR Inhibition? AKT Akt PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK_pathway->Apoptosis MAPK_pathway->Proliferation

Caption: Plausible signaling pathways potentially affected by this compound.

References

Application Notes and Protocols for In Vitro Antioxidant Assays of Boeravinone E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boeravinone E is a rotenoid, a class of naturally occurring heterocyclic compounds, isolated from the plant Boerhaavia diffusa. This plant has a rich history in traditional medicine, and its extracts have been noted for a variety of pharmacological activities, including antioxidant effects. The evaluation of the antioxidant potential of specific phytochemicals like this compound is a critical step in the drug discovery and development process. This document provides detailed protocols for two common in vitro antioxidant assays, the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the Thiobarbituric Acid Reactive Substances (TBARS) assay for lipid peroxidation, as they would be applied to assess the antioxidant capacity of this compound.

Data Presentation: Antioxidant Activity of Boeravinone Congeners

As specific data for this compound is not available, the following table summarizes the reported antioxidant activities of other boeravinones found in Boerhaavia diffusa to provide a comparative context.

CompoundAssayResultsSource
Boeravinone G TBARSSignificantly reduced H₂O₂/Fe²⁺-induced TBARS formation in a concentration-dependent manner (0.1–1 ng/ml).[4][5]
Boeravinone G ESRShowed a scavenger activity of 65.9 ± 3.3% at a concentration of 0.5 mg/ml.[4]
Boeravinone H ESRShowed a scavenger activity of 50.2 ± 2.4% at a concentration of 0.5 mg/ml.[4]
Boeravinone D ESRShowed a scavenger activity of 48.6 ± 1.4% at a concentration of 0.5 mg/ml.[4]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle:

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron or a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.

Materials:

  • This compound (isolated and purified)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (analytical grade)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

  • Pipettes and tips

  • Volumetric flasks and other standard laboratory glassware

Procedure:

  • Preparation of DPPH Solution:

    • Prepare a 0.1 mM solution of DPPH in methanol. Dissolve an appropriate amount of DPPH powder in methanol and protect the solution from light by wrapping the container in aluminum foil.

  • Preparation of Test Sample and Control:

    • Prepare a stock solution of this compound in methanol.

    • From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.

    • Prepare a stock solution of ascorbic acid in methanol to be used as a positive control, and create a similar dilution series.

  • Assay Protocol:

    • In a 96-well microplate, add a specific volume of the this compound dilutions to the wells.

    • In separate wells, add the same volume of the different concentrations of ascorbic acid (positive control).

    • For the blank, add methanol instead of the test sample.

    • To each well, add the DPPH solution. The final volume in each well should be consistent.

    • Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement:

    • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      Where:

      • A_control is the absorbance of the control (DPPH solution without the sample).

      • A_sample is the absorbance of the test sample with the DPPH solution.

  • Determination of IC50 Value:

    • The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of this compound.

Diagram of DPPH Assay Workflow:

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Add_DPPH Add DPPH Solution to all Wells DPPH_sol->Add_DPPH Sample_sol Prepare this compound Stock & Dilutions Add_samples Add this compound/ Control to Wells Sample_sol->Add_samples Control_sol Prepare Ascorbic Acid Stock & Dilutions Control_sol->Add_samples Add_samples->Add_DPPH Incubate Incubate in Dark (30 min, RT) Add_DPPH->Incubate Measure_abs Measure Absorbance at 517 nm Incubate->Measure_abs Calc_inhibition Calculate % Inhibition Measure_abs->Calc_inhibition Calc_IC50 Determine IC50 Value Calc_inhibition->Calc_IC50

Caption: Workflow for the DPPH radical scavenging assay.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

Principle:

The TBARS assay is a well-established method for measuring lipid peroxidation. Polyunsaturated fatty acids in lipids can be oxidized by reactive oxygen species, leading to the formation of malondialdehyde (MDA) and other reactive aldehydes. In acidic conditions and at high temperatures, MDA reacts with thiobarbituric acid (TBA) to form a pink-colored complex that can be measured spectrophotometrically at 532 nm. The intensity of the color is an indicator of the extent of lipid peroxidation.

Materials:

  • This compound (isolated and purified)

  • Biological sample (e.g., rat liver homogenate, microsomes, or a lipid-rich model system)

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • Hydrochloric acid (HCl) or other acid for pH adjustment

  • Ferrous sulfate (B86663) (FeSO₄) or another pro-oxidant to induce lipid peroxidation

  • Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay

  • Phosphate buffer saline (PBS)

  • Water bath

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a TBA solution (e.g., 0.8% w/v) in an appropriate solvent.

    • Prepare a TCA solution (e.g., 15% w/v).

    • Prepare a solution of the pro-oxidant (e.g., FeSO₄).

  • Induction of Lipid Peroxidation:

    • Prepare the biological sample (e.g., homogenize tissue in PBS).

    • To a reaction tube, add the biological sample, a buffer solution, and the pro-oxidant to initiate lipid peroxidation.

    • In parallel tubes, add different concentrations of this compound before adding the pro-oxidant to evaluate its inhibitory effect.

    • A control tube should contain the biological sample and the pro-oxidant without this compound.

    • A blank tube should contain the biological sample without the pro-oxidant.

    • Incubate the tubes at 37°C for a specified time (e.g., 30-60 minutes).

  • TBARS Reaction:

    • Stop the peroxidation reaction by adding a solution containing TCA and BHT.

    • Add the TBA reagent to each tube.

    • Heat the tubes in a boiling water bath for a specified time (e.g., 15-60 minutes) to facilitate the reaction between MDA and TBA.

    • Cool the tubes to room temperature.

  • Measurement:

    • Centrifuge the tubes to pellet any precipitate.

    • Transfer the supernatant to a clean tube or a cuvette.

    • Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.

  • Calculation of Lipid Peroxidation Inhibition:

    • The concentration of MDA can be calculated using the molar extinction coefficient of the MDA-TBA adduct (1.56 x 10⁵ M⁻¹ cm⁻¹).

    • The percentage inhibition of lipid peroxidation by this compound is calculated using the formula:

      Where:

      • A_control is the absorbance of the control sample (with induced peroxidation but without this compound).

      • A_sample is the absorbance of the sample treated with this compound.

Diagram of TBARS Assay Workflow:

TBARS_Workflow cluster_prep Preparation & Induction cluster_reaction TBARS Reaction cluster_analysis Analysis Prepare_reagents Prepare TBA, TCA, and Pro-oxidant Add_TBA Add TBA Reagent Prepare_reagents->Add_TBA Prepare_sample Prepare Biological Sample (e.g., Liver Homogenate) Induce_peroxidation Induce Lipid Peroxidation with Pro-oxidant +/- this compound Prepare_sample->Induce_peroxidation Incubate_37C Incubate at 37°C Induce_peroxidation->Incubate_37C Stop_reaction Stop Reaction with TCA/BHT Incubate_37C->Stop_reaction Stop_reaction->Add_TBA Heat_tubes Heat in Boiling Water Bath Add_TBA->Heat_tubes Cool_tubes Cool to Room Temperature Heat_tubes->Cool_tubes Centrifuge Centrifuge to Pellet Precipitate Cool_tubes->Centrifuge Measure_abs Measure Absorbance of Supernatant at 532 nm Centrifuge->Measure_abs Calc_inhibition Calculate % Inhibition of Lipid Peroxidation Measure_abs->Calc_inhibition

Caption: Workflow for the TBARS assay for lipid peroxidation.

References

Animal models for Boeravinone E anti-inflammatory studies (e.g., carrageenan-induced edema).

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models for investigating the anti-inflammatory properties of Boeravinone E, a rotenoid isolated from Boerhaavia diffusa. The protocols detailed below are based on established methodologies for evaluating anti-inflammatory compounds, with specific parameters adapted from studies on the closely related compound, Boeravinone B.

Introduction

This compound is a member of the boeravinone family of rotenoids, which have demonstrated a range of pharmacological activities, including anti-inflammatory effects. The anti-inflammatory actions of boeravinones are believed to be mediated through the modulation of key signaling pathways, including the NF-κB and MAPK pathways, and the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX). The carrageenan-induced paw edema model is a widely accepted and reliable method for screening acute anti-inflammatory activity.

Animal Model: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a classic and highly reproducible model of acute inflammation. Injection of carrageenan, a sulfated polysaccharide, into the rat paw induces a biphasic inflammatory response characterized by edema, erythema, and hyperalgesia. This model is particularly useful for evaluating the efficacy of non-steroidal anti-inflammatory drugs (NSAIDs) and other potential anti-inflammatory agents.

Experimental Workflow for Carrageenan-Induced Paw Edema Assay

G cluster_0 Pre-treatment Phase cluster_1 Treatment & Induction Phase cluster_2 Measurement & Analysis Phase acclimatization Acclimatization of Rats (7 days) grouping Randomization into Groups (n=6 per group) acclimatization->grouping fasting Overnight Fasting (12-18 hours) grouping->fasting drug_admin Oral Administration: - Vehicle (Control) - this compound (Test) - Indomethacin (Standard) fasting->drug_admin wait Waiting Period (1 hr) drug_admin->wait carrageenan Subplantar Injection of 1% Carrageenan (0.1 mL) wait->carrageenan measurement Measure Paw Volume (Plethysmometer) at 0, 1, 2, 3, 4, 5 hr carrageenan->measurement calculation Calculate % Inhibition of Edema measurement->calculation data_analysis Statistical Analysis calculation->data_analysis

Caption: Workflow for evaluating the anti-inflammatory effect of this compound using the carrageenan-induced paw edema model.

Experimental Protocols

Animals
  • Species: Wistar or Sprague-Dawley rats.

  • Weight: 150-200 g.

  • Sex: Either sex can be used, but should be consistent within an experiment.

  • Housing: Animals should be housed in polypropylene (B1209903) cages at a controlled temperature (25 ± 2°C) and a 12-hour light/dark cycle, with free access to a standard pellet diet and water.

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Ethics: All experimental procedures should be performed in accordance with the guidelines of the Committee for the Purpose of Control and Supervision of Experiments on Animals (CPCSEA) or equivalent institutional animal ethics committee.

Materials and Reagents
  • This compound (Test drug)

  • Indomethacin (Standard drug)

  • Carrageenan (Lambda, Type IV)

  • 0.9% Saline solution

  • Vehicle for drug administration (e.g., 0.5% Carboxymethyl cellulose)

  • Plethysmometer

Experimental Design
  • Grouping: Randomly divide the animals into the following groups (n=6 per group):

    • Group I (Control): Receives the vehicle only.

    • Group II (Standard): Receives Indomethacin (10 mg/kg, p.o.).

    • Group III-V (Test): Receives this compound at different doses (e.g., 25, 50, 100 mg/kg, p.o.). A study on Boeravinone B showed significant anti-inflammatory activity at 50 mg/kg[1].

  • Drug Administration:

    • Fasted animals (overnight with free access to water) are used.

    • Administer the vehicle, Indomethacin, or this compound orally (p.o.) one hour before the carrageenan injection.

  • Induction of Inflammation:

    • Inject 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume of each rat using a plethysmometer at 0 hours (immediately before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • The increase in paw volume is calculated by subtracting the initial paw volume (at 0 hour) from the paw volume at the respective time points.

    • The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:

      • Vc = Mean increase in paw volume in the control group.

      • Vt = Mean increase in paw volume in the treated group.

    • The results should be expressed as mean ± standard error of the mean (SEM). Statistical significance can be determined using one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's test). A p-value of <0.05 is generally considered statistically significant.

Data Presentation

The quantitative data obtained from the carrageenan-induced paw edema assay should be summarized in a clear and structured table for easy comparison between the different treatment groups.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Mean Paw Volume (mL) ± SEM% Inhibition of Edema (at 3 hr)
Control (Vehicle) -Data-
Standard (Indomethacin) 10DataData
This compound 25DataData
This compound 50DataData
This compound 100DataData

Note: The above table is a template. The actual data will be generated from the experimental study.

Proposed Mechanism of Anti-Inflammatory Action

The anti-inflammatory effects of boeravinones are thought to be mediated through the inhibition of key inflammatory pathways. While the specific mechanisms of this compound are still under investigation, related compounds like Boeravinone B and G have been shown to modulate the NF-κB and MAPK signaling pathways and inhibit COX enzymes.

Proposed Signaling Pathway for the Anti-Inflammatory Action of this compound

G cluster_0 Inflammatory Stimulus (e.g., Carrageenan) cluster_1 Signaling Cascade cluster_2 Gene Expression & Protein Synthesis cluster_3 Inflammatory Response stimulus Inflammatory Stimulus IKK IKK Activation stimulus->IKK MAPK MAPK Activation (ERK, JNK, p38) stimulus->MAPK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB COX2 COX-2 Expression NFkB->COX2 iNOS iNOS Expression NFkB->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines MAPK->COX2 MAPK->iNOS MAPK->Cytokines Prostaglandins Prostaglandins COX2->Prostaglandins NO Nitric Oxide iNOS->NO Inflammation Edema, Erythema, Hyperalgesia Cytokines->Inflammation Prostaglandins->Inflammation NO->Inflammation BoeravinoneE This compound BoeravinoneE->IKK Inhibition BoeravinoneE->MAPK Inhibition BoeravinoneE->COX2 Inhibition

Caption: Proposed mechanism of action for this compound in modulating inflammatory signaling pathways.

Conclusion

The carrageenan-induced paw edema model provides a robust and reliable method for the in vivo evaluation of the acute anti-inflammatory activity of this compound. The detailed protocols and data presentation guidelines provided in these application notes are intended to assist researchers in designing and executing well-controlled studies to elucidate the therapeutic potential of this natural compound. Further investigations into the specific molecular targets and signaling pathways affected by this compound will be crucial for its development as a novel anti-inflammatory agent.

References

Application Notes and Protocols: Boeravinone E for NF-κB Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boeravinone E is a rotenoid, a class of naturally occurring heterocyclic compounds, isolated from the roots of Boerhavia diffusa. This plant has a history of use in traditional medicine for treating various ailments, many of which are associated with inflammation. The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response, cell proliferation, and apoptosis. Dysregulation of this pathway is implicated in numerous chronic inflammatory diseases and cancers. Consequently, the NF-κB pathway is a key target for the development of novel therapeutics. This document provides detailed protocols for assessing the inhibitory potential of this compound on the NF-κB signaling pathway. While direct quantitative data for this compound's NF-κB inhibition is limited, studies on related boeravinones, such as Boeravinone G, have demonstrated significant inhibitory effects on NF-κB activation, suggesting a class-wide mechanism of action.[1][2]

Principle

The protocols described herein focus on two robust methods for quantifying NF-κB activation: a luciferase reporter gene assay and a Western blot analysis of p65 phosphorylation. The luciferase assay provides a high-throughput method to screen for NF-κB inhibition, while the Western blot serves as a confirmatory assay to investigate the molecular mechanism of inhibition.

Data Presentation

Due to the limited availability of specific quantitative data for this compound's direct inhibition of NF-κB, the following table summarizes the reported bioactivity of closely related boeravinones to provide a contextual reference for expected efficacy.

CompoundAssayTarget/StimulusEffective ConcentrationObserved Effect
Boeravinone G Western Blotphospho-NF-κB p65 / Fenton's Reagent (H₂O₂/Fe²⁺)0.3 and 1 ng/mLSignificant reduction in phospho-NF-κB p65 levels.[1][2]
Boeravinone B In vivo anti-inflammatoryCarrageenan-induced rat paw edema50 mg/kg56.6% inhibition of inflammation.[3]
Boeravinone (Compound 7) COX Inhibition AssayCOX-1 and COX-2 enzymesIC₅₀: 21.7 ± 0.5 µM (COX-1), 25.5 ± 0.6 µM (COX-2)Potent inhibition of cyclooxygenase enzymes.[3]

Note: The data presented for related compounds are for informational purposes and suggest the potential anti-inflammatory and NF-κB inhibitory activity of this compound. Experimental validation is required.

Mandatory Visualizations

NF-κB Signaling Pathway and Point of Inhibition

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus Translocation Boeravinone_E This compound Boeravinone_E->IKK_Complex Hypothesized Inhibition DNA κB Sites NFkB_nucleus->DNA Binding Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription

Caption: Hypothesized mechanism of this compound on the NF-κB signaling pathway.

Experimental Workflow: NF-κB Luciferase Reporter Assay

experimental_workflow Start Start Seed_Cells Seed NF-κB reporter cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24 hours Seed_Cells->Incubate_24h Pretreat Pre-treat with this compound (various concentrations) for 1 hour Incubate_24h->Pretreat Stimulate Stimulate with TNF-α (e.g., 10 ng/mL) for 6 hours Pretreat->Stimulate Lyse_Cells Lyse cells and add luciferase substrate Stimulate->Lyse_Cells Measure_Luminescence Measure luminescence Lyse_Cells->Measure_Luminescence Analyze_Data Analyze data and calculate % inhibition Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the this compound NF-κB inhibition luciferase reporter assay.

Experimental Protocols

NF-κB Luciferase Reporter Gene Assay

This assay provides a quantitative measure of NF-κB transcriptional activity.

a. Materials and Reagents

  • HEK293 or RAW264.7 cells stably transfected with an NF-κB-driven luciferase reporter construct.

  • Complete culture medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.

  • This compound stock solution (dissolved in DMSO).

  • Recombinant human TNF-α (or LPS for RAW264.7 cells).

  • Phosphate-Buffered Saline (PBS).

  • Luciferase Assay System (e.g., Promega).

  • White, opaque 96-well cell culture plates.

  • Luminometer.

b. Protocol

  • Cell Seeding:

    • Trypsinize and count the NF-κB reporter cells.

    • Seed 5 x 10⁴ cells per well in 100 µL of complete culture medium into a white, opaque 96-well plate.

    • Incubate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. It is recommended to perform a dose-response curve (e.g., 0.1, 1, 10, 50, 100 µM).

    • Ensure the final DMSO concentration in the wells does not exceed 0.5% to prevent cytotoxicity.

    • Carefully remove the medium from the wells and add 90 µL of the this compound dilutions. Include vehicle control (medium with DMSO) and unstimulated control wells.

    • Incubate for 1 hour at 37°C.

  • Stimulation:

    • Prepare a working solution of TNF-α at 100 ng/mL in complete culture medium.

    • Add 10 µL of the TNF-α working solution to all wells except the unstimulated control wells (add 10 µL of medium instead). The final concentration of TNF-α will be 10 ng/mL.

    • Incubate for 6 hours at 37°C.

  • Luminescence Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Add 100 µL of the luciferase assay reagent to each well.

    • Incubate for 2-5 minutes at room temperature, protected from light.

    • Measure the luminescence using a plate luminometer.

c. Data Analysis

  • Subtract the average luminescence of the blank wells (medium only) from all other readings.

  • Calculate the percentage of NF-κB inhibition for each concentration of this compound using the following formula: % Inhibition = 100 - [ (Luminescence_Sample - Luminescence_Unstimulated) / (Luminescence_Stimulated_Control - Luminescence_Unstimulated) ] * 100

  • Plot the % inhibition against the log concentration of this compound to determine the IC₅₀ value.

Western Blot for Phospho-p65

This protocol is used to confirm the inhibition of NF-κB activation by detecting the phosphorylation of the p65 subunit.

a. Materials and Reagents

  • RAW264.7 or other suitable macrophage cell line.

  • 6-well cell culture plates.

  • This compound stock solution (in DMSO).

  • LPS (Lipopolysaccharide from E. coli).

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: Rabbit anti-phospho-NF-κB p65 (Ser536), Rabbit anti-NF-κB p65, and Mouse anti-β-actin.

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse).

  • Enhanced Chemiluminescence (ECL) detection reagent.

  • Chemiluminescence imaging system.

b. Protocol

  • Cell Culture and Treatment:

    • Seed RAW264.7 cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 30 minutes.

  • Protein Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells with 100 µL of ice-cold RIPA buffer per well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling with Laemmli sample buffer.

    • Separate the proteins on a 10% SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (phospho-p65, total p65, or β-actin) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Apply the ECL detection reagent to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

c. Data Analysis

  • Normalize the intensity of the phospho-p65 band to the total p65 band and then to the β-actin loading control.

  • Compare the normalized phospho-p65 levels in this compound-treated samples to the LPS-stimulated control to determine the extent of inhibition.

Conclusion

The provided protocols offer a comprehensive framework for evaluating the NF-κB inhibitory activity of this compound. The luciferase reporter assay is an excellent primary screening tool, while the Western blot for p65 phosphorylation provides mechanistic validation. Given the demonstrated anti-inflammatory properties of related boeravinones, it is plausible that this compound will exhibit inhibitory effects on the NF-κB signaling pathway, making it a compound of interest for further investigation in the development of novel anti-inflammatory therapeutics.

References

Application Notes and Protocols for Boeravinone E Cytotoxicity Assay in SH-SY5Y Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boeravinone E is a rotenoid isolated from the medicinal plant Boerhaavia diffusa.[1][2] Rotenoids, a class of isoflavonoid (B1168493) compounds, have garnered interest for their diverse biological activities, including anticancer and anti-inflammatory properties.[3][4] While the specific cytotoxic effects of this compound on the human neuroblastoma cell line SH-SY5Y have not been extensively documented in publicly available literature, related compounds such as Boeravinone B have demonstrated cytotoxic activity against various cancer cell lines.[5] For instance, Boeravinone B exhibited IC50 values of 5.7 ± 0.24 µM, 8.4 ± 0.37 µM, and 3.7 ± 0.14 µM in HCT-116, SW-620, and HT-29 human colon cancer cell lines, respectively.[5]

This document provides a detailed, representative protocol for assessing the cytotoxicity of this compound in SH-SY5Y cells, a widely used in vitro model for neurotoxicity and neurodegenerative disease research. The described methodologies are based on standard cell culture and cytotoxicity assay principles and can be adapted for the evaluation of other novel compounds.

Data Presentation

Due to the absence of specific published data for this compound in SH-SY5Y cells, the following tables present hypothetical, yet plausible, quantitative data that could be generated from the described protocols. These tables are intended to serve as a template for data presentation.

Table 1: Dose-Dependent Effect of this compound on SH-SY5Y Cell Viability

This compound Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 4.2
195.3 ± 3.8
578.1 ± 5.1
1052.4 ± 4.5
2528.9 ± 3.2
5015.7 ± 2.9
1008.2 ± 1.8

Table 2: IC50 Value of this compound in SH-SY5Y Cells

CompoundIncubation Time (hours)IC50 (µM)
This compound4812.5

Experimental Protocols

Cell Culture and Maintenance

The SH-SY5Y human neuroblastoma cell line is a cornerstone for neurobiology research.

  • Cell Line: SH-SY5Y (ATCC® CRL-2266™)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Sub-culturing: When cells reach 80-90% confluency, they are detached using Trypsin-EDTA and sub-cultured at a ratio of 1:5 to 1:10.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: SH-SY5Y cells are seeded into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium and incubated for 24 hours.

  • Compound Treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

    • Dilute the stock solution with culture medium to achieve final concentrations ranging from 1 to 100 µM. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Replace the medium in the 96-well plate with 100 µL of the medium containing the different concentrations of this compound. A vehicle control (medium with DMSO) and a blank (medium only) should be included.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start culture SH-SY5Y Cell Culture start->culture seed Seed Cells in 96-well Plate culture->seed prepare Prepare this compound Dilutions seed->prepare treat Treat Cells with this compound prepare->treat incubate Incubate for 48h treat->incubate mtt Add MTT Reagent incubate->mtt formazan Solubilize Formazan mtt->formazan read Read Absorbance at 570nm formazan->read calculate Calculate % Cell Viability read->calculate ic50 Determine IC50 calculate->ic50

Caption: Experimental workflow for the this compound cytotoxicity assay in SH-SY5Y cells.

apoptosis_pathway cluster_stimulus Cytotoxic Stimulus cluster_pathway Apoptotic Signaling cluster_outcome Cellular Outcome boeravinone This compound bax Bax Activation boeravinone->bax Induces cyto_c Cytochrome c Release bax->cyto_c Promotes cas9 Caspase-9 Activation cyto_c->cas9 Activates cas3 Caspase-3 Activation cas9->cas3 Cleaves & Activates apoptosis Apoptosis cas3->apoptosis Executes

Caption: A simplified diagram of a potential apoptotic signaling pathway induced by this compound.

References

Application Note and Protocol: High-Performance Thin-Layer Chromatography (HPTLC) Method for the Separation of Boeravinone E

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed methodology for the separation and potential quantification of Boeravinone E from plant extracts, particularly Boerhavia diffusa, using High-Performance Thin-Layer Chromatography (HPTLC).

Introduction

This compound is a rotenoid isolated from the roots of Boerhaavia diffusa Linn. (Nyctaginaceae), a plant widely used in traditional medicine.[1] This compound, along with other boeravinones, contributes to the pharmacological activities of the plant, including spasmolytic effects.[2] Accurate and reliable analytical methods are crucial for the quality control and standardization of herbal extracts and formulations containing this compound. High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective technique for the analysis of phytochemicals. This application note details a proposed HPTLC method for the separation of this compound, based on established methods for related compounds found in B. diffusa.

Experimental Protocols

Materials and Reagents
  • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254 (20 x 10 cm, 0.2 mm thickness).

  • Solvents: Toluene, ethyl acetate, formic acid, and methanol (B129727) (all analytical grade).

  • Reference Standard: this compound (purity ≥95%). A reference standard for Boeravinone B may also be useful for method development and comparison.

  • Plant Material: Dried and powdered roots of Boerhaavia diffusa.

Preparation of Standard Solutions

Accurately weigh 1 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 100 µg/mL. From this stock solution, prepare working standards of desired concentrations by serial dilution with methanol.

Preparation of Sample Solution (from Boerhaavia diffusa root extract)
  • Accurately weigh 1 g of the dried, powdered root material.

  • Extract the powder with 50 mL of methanol by sonication for 30 minutes at room temperature.

  • Filter the extract through a Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure at a temperature not exceeding 50°C.

  • Dissolve the dried extract in methanol to a final concentration of 10 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter before application to the HPTLC plate.

Chromatographic Conditions

The following HPTLC parameters are proposed for the separation of this compound. These are based on successful methods for the separation of the structurally similar Boeravinone B.[1][3] Optimization may be required.

ParameterRecommended Conditions
Stationary Phase HPTLC plates silica gel 60 F254
Mobile Phase Toluene: Ethyl Acetate: Formic Acid: Methanol (5:3:1:1, v/v/v/v)[1]
Chamber Saturation 20-30 minutes in a twin-trough chamber with the mobile phase.
Application Volume 5 µL (or as required)
Band Width 8 mm
Development Mode Ascending
Development Distance 80 mm
Drying Air-dry the plate for 5-10 minutes.
Detection Wavelength Densitometric scanning at 276 nm.[4]
Scanner Slit Dimensions 6.00 x 0.45 mm
Method Validation Parameters (Proposed)

For quantitative analysis, the developed method should be validated according to ICH guidelines. The following parameters should be assessed:

  • Linearity: Analyze a range of standard concentrations (e.g., 100-1000 ng/spot) and plot peak area against concentration.

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing a standard concentration multiple times.

  • Accuracy: Determine the recovery by the standard addition method.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio.

  • Specificity: Confirm the identity and purity of the this compound peak by comparing its spectrum with that of the reference standard.

Data Presentation

The following tables summarize typical quantitative data for the related compound Boeravinone B, which can serve as a reference. The corresponding values for this compound should be determined during method validation.

Table 1: HPTLC Method Parameters for Boeravinone B (Reference)

ParameterValueReference
Mobile Phase Toluene: Ethyl Acetate: Formic Acid: Methanol (5:3:1:1, v/v/v/v)[1]
Rf Value ~ 0.87[1]
Detection Wavelength 254 nm[1]

Table 2: Validation Parameters for HPTLC Method of Boeravinone B (Reference)

ParameterReported ValueReference
Linearity Range 200 - 1000 ng/spot[1]
Correlation Coefficient (r²) 0.9995[1]
LOD Not Reported
LOQ Not Reported
Recovery Not Reported

Table 3: Proposed HPTLC Method and Validation Parameters for this compound

ParameterProposed/To Be Determined Value
Mobile Phase Toluene: Ethyl Acetate: Formic Acid: Methanol (5:3:1:1, v/v/v/v)
Rf Value To be determined
Detection Wavelength 276 nm[4]
Linearity Range To be determined
Correlation Coefficient (r²) To be determined
LOD To be determined
LOQ To be determined
Recovery To be determined

Visualization

HPTLC Experimental Workflow

HPTLC_Workflow cluster_prep Preparation cluster_hptlc HPTLC Analysis cluster_detection Detection & Analysis Standard_Prep Standard Preparation (this compound in Methanol) Application Sample Application (Pre-coated Silica Gel 60 F254 Plate) Standard_Prep->Application Sample_Prep Sample Preparation (Methanol Extraction of Plant Material) Sample_Prep->Application Development Chromatogram Development (Mobile Phase) Application->Development Drying Plate Drying Development->Drying Scanning Densitometric Scanning (λ = 276 nm) Drying->Scanning Quantification Data Analysis (Peak Area, Rf Value, Quantification) Scanning->Quantification

Caption: Workflow for the HPTLC analysis of this compound.

Biological Context of this compound

This compound has been identified as having spasmolytic activity, suggesting its potential interaction with pathways regulating smooth muscle contraction. A simplified diagram illustrating a potential mechanism of action is presented below.

Signaling_Pathway BoeravinoneE This compound Receptor Target Receptor/Channel (e.g., Calcium Channel) BoeravinoneE->Receptor Inhibition Ca_Influx Calcium Ion Influx Receptor->Ca_Influx blocks Relaxation Spasmolytic Effect (Relaxation) Receptor->Relaxation promotes Contraction Smooth Muscle Contraction Ca_Influx->Contraction leads to

Caption: Potential mechanism of spasmolytic activity of this compound.

Conclusion

The proposed HPTLC method provides a robust starting point for the separation and quantification of this compound in plant extracts. The use of a mobile phase containing toluene, ethyl acetate, formic acid, and methanol on a silica gel 60 F254 stationary phase is anticipated to yield good resolution. Densitometric analysis at 276 nm should provide the necessary sensitivity for detection. Researchers are encouraged to perform a full validation of the method to ensure its suitability for their specific application. This analytical procedure will be a valuable tool for the quality control of herbal products and for further pharmacological investigations of this compound.

References

Application Notes & Protocols: In Vivo Bioavailability of Boeravinone E

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, specific in vivo bioavailability and pharmacokinetic data for Boeravinone E are not extensively available in peer-reviewed literature. The following application notes and protocols are presented as a generalized, comprehensive guide for conducting such studies based on established pharmacokinetic principles and analytical methods developed for this compound quantification.

Application Note 1: Overview of an In Vivo Bioavailability Study for this compound

Introduction

This compound is a rotenoid isolated from the roots of Boerhaavia diffusa, a plant with a long history of use in traditional medicine. Like other boeravinones, it is being investigated for various pharmacological activities. To advance its potential as a therapeutic agent, understanding its pharmacokinetic profile is crucial. Bioavailability, which measures the rate and extent to which a drug is absorbed and becomes available at the site of action, is a critical parameter in early-stage drug development. This document outlines a standard protocol for determining the absolute oral bioavailability of this compound in a rodent model.

Principle of the Assay

The absolute bioavailability of this compound is determined by comparing the plasma concentration-time profile of the compound after oral (extravascular) administration with the profile after intravenous (intravascular) administration. Intravenous administration ensures 100% bioavailability, serving as the reference. The ratio of the Area Under the Curve (AUC) from the plasma concentration-time plot for oral administration to that for intravenous administration, adjusted for the dose, yields the absolute oral bioavailability percentage (F%).

The quantification of this compound in plasma samples is achieved using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, which offers the necessary specificity and sensitivity for complex biological matrices.[1][2][3]

Experimental Protocol: Absolute Oral Bioavailability of this compound in Rats

Materials and Reagents
  • Test Substance: Purified this compound (>98% purity)

  • Animal Model: Male Sprague-Dawley rats (200-250 g).[4][5] Other rodent models like mice can also be used.[6][7]

  • Dosing Vehicles:

    • Oral (PO): 0.5% (w/v) Carboxymethylcellulose (CMC) in water.

    • Intravenous (IV): 10% DMSO, 40% PEG400, 50% Saline.

  • Equipment:

    • Analytical balance

    • Oral gavage needles (for rats)[8]

    • Syringes and needles (27G) for IV injection[8]

    • Microcentrifuge tubes with K2-EDTA

    • Centrifuge

    • Vortex mixer

    • Pipettes and tips

    • HPLC system with UV detector

    • Inertsil ODS-3 column (or equivalent C18 column)[1][2]

  • Chemicals & Solvents:

    • Acetonitrile (HPLC grade)

    • Orthophosphoric acid (AR grade)

    • Water (HPLC grade)

    • Methanol (B129727) (for sample preparation)

    • Internal Standard (IS), e.g., another rotenoid not present in the extract.

Experimental Procedure

2.1. Animal Preparation and Dosing

  • Acclimatize animals for at least one week under standard laboratory conditions (12 h light/dark cycle, controlled temperature and humidity) with free access to food and water.

  • Fast animals overnight (approximately 12 hours) before dosing, with water available ad libitum.[9]

  • Divide the animals into two groups (n=6 per group):

    • Group 1 (IV Administration): Administer this compound solution at a dose of 5 mg/kg via the tail vein.[10][11]

    • Group 2 (Oral Administration): Administer this compound suspension at a dose of 20 mg/kg via oral gavage.[8][12]

  • Prepare dosing solutions on the day of the experiment.

2.2. Blood Sample Collection

  • Collect serial blood samples (~100 µL) from the saphenous or tail vein at the following time points post-dosing:

    • IV Group: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • PO Group: 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

  • Collect blood into K2-EDTA-coated microcentrifuge tubes.

  • Gently mix the tubes to ensure proper anticoagulation.

2.3. Plasma Preparation and Storage

  • Centrifuge the collected blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.

  • Carefully transfer the supernatant (plasma) to new, clearly labeled tubes.

  • Store the plasma samples at -80°C until bioanalysis.

2.4. Bioanalytical Method: HPLC Quantification This method is adapted from the published procedure for quantifying this compound in plant extracts.[1][2]

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of ice-cold methanol containing the internal standard.

    • Vortex vigorously for 2 minutes to precipitate proteins.

    • Centrifuge at 12,000 rpm for 15 minutes at 4°C.

    • Transfer the clear supernatant to an HPLC vial for analysis.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1260 Infinity or equivalent.

    • Column: Inertsil ODS-3 (4.6 x 150 mm, 5 µm) or similar C18 column.[1][2]

    • Mobile Phase: A gradient of Mobile Phase A (0.1% v/v orthophosphoric acid in water) and Mobile Phase B (Acetonitrile).[1]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 276 nm.[1][2]

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

  • Calibration and Quantification:

    • Prepare a stock solution of this compound in methanol.

    • Prepare calibration standards by spiking blank rat plasma with known concentrations of this compound (e.g., ranging from 10 to 5000 ng/mL).

    • Process these standards alongside the study samples.

    • Construct a calibration curve by plotting the peak area ratio (this compound / Internal Standard) against the nominal concentration.

    • Determine the concentration of this compound in the study samples using the regression equation from the calibration curve.

Data Presentation and Pharmacokinetic Analysis
  • Calculate the mean plasma concentration of this compound at each time point for both IV and PO groups.

  • Plot the mean plasma concentration versus time for each administration route.

  • Calculate the following pharmacokinetic parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin):

    • Cmax: Maximum observed plasma concentration.[13]

    • Tmax: Time to reach Cmax.[13]

    • AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration, calculated using the linear trapezoidal rule.

    • AUC(0-inf): Area under the curve extrapolated to infinity.[13]

    • T1/2: Elimination half-life.

    • CL: Total body clearance.

    • Vd: Apparent volume of distribution.

  • Calculate the absolute oral bioavailability (F%) using the following formula:[14] F (%) = [ (AUC_oral / AUC_IV) ] x [ (Dose_IV / Dose_oral) ] x 100

Illustrative Data Presentation

The results of the pharmacokinetic analysis should be summarized in a clear, tabular format.

Table 1: Illustrative Pharmacokinetic Parameters of this compound in Rats (Mean ± SD, n=6)

Parameter IV Administration (5 mg/kg) Oral Administration (20 mg/kg)
Tmax (h) 0.083 ± 0.01 2.0 ± 0.5
Cmax (ng/mL) 2500 ± 350 450 ± 90
AUC(0-inf) (ng·h/mL) 4800 ± 600 3600 ± 550
T1/2 (h) 3.5 ± 0.8 4.2 ± 1.1
CL (L/h/kg) 1.04 ± 0.15 -
Vd (L/kg) 5.3 ± 1.2 -

| Absolute Bioavailability (F %) | - | 18.75% |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: In-Life cluster_analysis Phase 3: Analysis cluster_result Phase 4: Results A Animal Acclimatization (Sprague-Dawley Rats, 1 week) C Group 1: IV Dosing (5 mg/kg) A->C D Group 2: PO Dosing (20 mg/kg) A->D B Dosing Formulation (IV and PO Solutions) B->C B->D E Serial Blood Sampling (0-24 hours) C->E D->E F Plasma Separation (Centrifugation) E->F G Bioanalysis via HPLC (Quantification of this compound) F->G H Pharmacokinetic Modeling (Calculate Cmax, Tmax, AUC) G->H I Calculate Absolute Bioavailability (F%) H->I

Caption: Workflow for determining the in vivo oral bioavailability of this compound.

Note: No specific signaling pathways for this compound were identified in the initial literature search, hence a corresponding diagram has not been included.

References

Troubleshooting & Optimization

Boeravinone E solubility in DMSO and other solvents.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with Boeravinone E solubility during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a this compound stock solution?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing this compound stock solutions for in vitro biological assays.[1][2] For analytical purposes such as HPLC, methanol (B129727) is also frequently used.[3][4][5] Some suppliers also list chloroform, dichloromethane, ethyl acetate, and acetone (B3395972) as solvents.[1]

Q2: What is the maximum final concentration of DMSO that is safe for cells in culture?

The tolerance to DMSO varies between cell lines. However, a final concentration of 0.1% to 0.5% DMSO in the cell culture medium is generally considered safe for most cell lines.[6] It is critical to always include a vehicle control in your experiments (media with the same final concentration of DMSO but without this compound) to account for any potential effects of the solvent itself.[2]

Q3: How should I store my this compound stock solution?

This compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. For storage, powder forms can be kept at -20°C for up to 3 years. In-solvent stocks are more sensitive; they should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[7]

Q4: Can I heat or sonicate my this compound solution to help it dissolve?

Yes, gentle warming (e.g., in a 37°C water bath) and/or brief sonication can be used to aid the dissolution of compounds like this compound, especially when preparing concentrated stock solutions.[3][8] Avoid excessive heat to prevent potential degradation of the compound.

Solubility Data

While specific quantitative solubility limits are not widely published, the following table summarizes solvents and concentrations used in research and commercial preparations.

SolventTypeConcentration / UseSource
DMSO Stock Solution (In Vitro)10 mMChemFaces[1]
Stock Solution (In Vitro)Used to achieve 0.1% final concentration in mediaPLOS One[2]
Methanol Analytical Standard1 mg/mL (for Boeravinone B)MDPI[5]
HPLC Sample Prep2 mg / 1.5 mLResearch Journal of Chemistry and Science[3]
Ethyl Acetate Extraction / PartitioningQualitativeResearch Journal of Chemistry and Science[3]
Chloroform Extraction / SolventQualitativeChemFaces[1]
Dichloromethane Extraction / SolventQualitativeChemFaces[1]
Acetone Extraction / SolventQualitativeChemFaces[1]

Troubleshooting Guide

Issue: A precipitate forms immediately after diluting my DMSO stock of this compound into aqueous cell culture media.

This is a common issue known as "crashing out," which occurs when a hydrophobic compound is rapidly transferred from an organic solvent to an aqueous solution where it has poor solubility.[6][9]

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.[9]
Solvent Shock / Rapid Dilution Adding a highly concentrated DMSO stock directly into a large volume of media causes rapid solvent exchange, leading to precipitation.Perform Serial Dilutions: Instead of a single large dilution, create an intermediate dilution of the stock in pre-warmed (37°C) media first. Then, add this intermediate solution to the final volume.[6][9]
Low Media Temperature The solubility of many compounds, including this compound, is lower in cold liquids.Always use cell culture media that has been pre-warmed to 37°C before adding the compound.[9]
Localized High Concentration Failure to mix the solution immediately after adding the stock can create localized pockets of high concentration, promoting precipitation.Add the this compound stock solution to the media while gently swirling or vortexing the media to ensure rapid and even distribution.[6]

Issue: The media becomes cloudy or a precipitate forms over time (hours to days) in the incubator.

This may indicate issues with compound stability or interactions with media components.[6][9]

Potential CauseExplanationRecommended Solution
Interaction with Media Components This compound may interact with salts, proteins, or other components in the media, forming insoluble complexes over time.[8]The presence of serum can sometimes help solubilize hydrophobic compounds. If working in serum-free conditions, consider if a low percentage of serum (e.g., 1-2%) is permissible for your experiment.[6]
pH Shift in Media Changes in media pH due to cell metabolism can alter the solubility of the compound.Ensure your media is properly buffered and that the incubator's CO₂ levels are stable.
Compound Degradation The compound may not be stable in the aqueous environment at 37°C for extended periods, leading to the formation of less soluble degradation products.Consider refreshing the media with a freshly prepared this compound solution at regular intervals for long-term experiments.

Experimental Protocols & Workflows

Protocol 1: Preparation of this compound Stock Solution for Cell Culture

This protocol is adapted from methodologies used for rotenoids in biological assays.[2]

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the tube thoroughly. If necessary, briefly sonicate or warm the solution in a 37°C water bath until the compound is fully dissolved. Visually inspect to ensure no particulates remain.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting & Storage: Aliquot the stock solution into single-use volumes in sterile tubes and store at -80°C.

Visualizing the Workflow for Preparing a Working Solution

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_application Application stock_prep Prepare High-Concentration Stock in 100% DMSO (e.g., 10 mM) warm_media Pre-warm Culture Medium to 37°C intermediate Prepare Intermediate Dilution in warm medium (e.g., 100 µM) stock_prep->intermediate warm_media->intermediate final_dilution Add Intermediate Solution to Final Culture Volume (e.g., to achieve 1 µM) intermediate->final_dilution mix Mix Gently but Thoroughly final_dilution->mix add_to_cells Add to Cells mix->add_to_cells

Caption: Workflow for preparing this compound working solution.

Visualizing the Troubleshooting Logic

G cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation cluster_solutions Solutions start Precipitate Observed in Cell Culture Medium? check_conc Is Final Concentration Too High? start->check_conc Immediately check_stability Is Compound Stable Over Time? start->check_stability Over Time check_temp Was Medium Pre-warmed to 37°C? check_conc->check_temp No sol_lower_conc Lower Final Concentration check_conc->sol_lower_conc Yes check_dilution Was Serial Dilution Performed? check_temp->check_dilution Yes sol_warm_media Use Pre-warmed Media check_temp->sol_warm_media No sol_serial_dilute Use Intermediate Dilution Step check_dilution->sol_serial_dilute No check_interaction Possible Media Interaction? check_stability->check_interaction Yes sol_refresh_media Refresh Media Periodically check_stability->sol_refresh_media No sol_add_serum Consider Low % Serum check_interaction->sol_add_serum Yes

Caption: Decision tree for troubleshooting this compound precipitation.

References

Boeravinone E stability in solution and storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Boeravinone E in solution, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the integrity of this compound. For long-term storage, it is recommended to store the compound as a dry powder. In solution, storage at lower temperatures is advised to minimize degradation.

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in a variety of organic solvents. These include Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[1] For biological experiments, DMSO is a commonly used solvent for preparing stock solutions.

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, dissolve this compound in an appropriate organic solvent, such as DMSO. To enhance solubility, you can warm the solution to 37°C and use an ultrasonic bath for a short period.[1] It is recommended to prepare fresh solutions for immediate use. However, if necessary, stock solutions can be prepared in advance and stored under the recommended conditions.[1] Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.[1]

Q4: Is this compound sensitive to light?

Q5: Are there any known signaling pathways affected by this compound or related compounds?

A5: Yes, studies on structurally similar boeravinones, such as Boeravinone B and G, have shown that they can modulate key signaling pathways involved in inflammation and cellular stress responses. These include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of this compound in aqueous buffer. This compound has low aqueous solubility. The concentration of the organic solvent from the stock solution may be too low in the final aqueous medium.- Increase the final concentration of the organic solvent (e.g., DMSO) if your experimental system allows. - Ensure the stock solution is fully dissolved before adding it to the aqueous buffer. - Prepare a more diluted stock solution to reduce the amount of organic solvent needed.
Inconsistent experimental results. This could be due to the degradation of this compound in the stock solution.- Prepare fresh stock solutions for each experiment. - If using a stored stock solution, ensure it has been stored correctly at -80°C or -20°C and for no longer than the recommended duration. - Avoid multiple freeze-thaw cycles of the stock solution by preparing single-use aliquots.
Color change observed in the stock solution. Oxidation or degradation of this compound may have occurred. Rotenoid solutions can develop a yellow color upon degradation.[2]- Discard the solution and prepare a fresh stock. - To prevent oxidation, consider purging the vial with an inert gas like nitrogen or argon before sealing and storing.
Difficulty dissolving this compound powder. The compound may require assistance to fully dissolve.- Gently warm the vial to 37°C. - Use an ultrasonic bath to aid dissolution.[1] - Ensure the solvent is of high purity and anhydrous, as water content can affect solubility.

Stability and Storage Data

The following tables summarize the recommended storage conditions for this compound in its solid form and in solution, based on available data from suppliers.

Table 1: Storage Conditions for Solid this compound

Storage TemperatureDuration
-20°C3 years
4°C2 years

Table 2: Storage Conditions for this compound in Solution

Storage TemperatureDuration
-80°C6 months
-20°C1 month

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[3][4]

Objective: To assess the stability of this compound under various stress conditions, including acid and base hydrolysis, oxidation, and thermal stress.

Materials:

  • This compound

  • Methanol (B129727) (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

  • Water (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Orthophosphoric acid or Formic acid

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the mixture at room temperature for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the mixture at room temperature for specified time intervals. At each time point, withdraw an aliquot, neutralize it with 0.1 N HCl, and dilute for HPLC analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature, protected from light, for specified time intervals. At each time point, withdraw an aliquot and dilute for HPLC analysis.

    • Thermal Degradation: Place a vial containing the this compound stock solution in an oven at a controlled temperature (e.g., 60°C). Take samples at specified time intervals and dilute for HPLC analysis.

    • Control Sample: Dilute the stock solution with the mobile phase to the same concentration as the stressed samples without subjecting it to any stress conditions.

  • HPLC Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method. A typical method would involve a C18 column and a gradient mobile phase of acetonitrile and water with an acidic modifier (e.g., 0.1% orthophosphoric acid).[5]

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.

    • The target degradation is typically in the range of 5-20%.[3][4]

Workflow for Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL this compound Stock Solution in Methanol acid Acid Hydrolysis (0.1 N HCl) stock->acid Expose to base Base Hydrolysis (0.1 N NaOH) stock->base Expose to oxidation Oxidation (3% H2O2) stock->oxidation Expose to thermal Thermal Degradation (60°C) stock->thermal Expose to sampling Sample at Time Intervals acid->sampling base->sampling oxidation->sampling thermal->sampling neutralize Neutralize (for Acid/Base) sampling->neutralize If applicable hplc Analyze by Stability-Indicating HPLC sampling->hplc neutralize->hplc data Evaluate Degradation Profile hplc->data

Caption: Workflow for a forced degradation study of this compound.

Signaling Pathways

Boeravinones have been shown to modulate inflammatory signaling pathways. The diagrams below illustrate the potential mechanisms of action based on studies of structurally related compounds.

This compound and the NF-κB Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR) IKK IKK Complex receptor->IKK Activates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->IkB Degradation of IκBα IkB_NFkB->NFkB Release of NF-κB boeravinone This compound boeravinone->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to genes Pro-inflammatory Genes (e.g., COX-2, TNF-α, IL-6) DNA->genes Transcription

Caption: Potential inhibition of the NF-κB pathway by this compound.

This compound and the MAPK Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor Ras Ras receptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates ERK_nuc ERK ERK->ERK_nuc Translocation boeravinone This compound boeravinone->Raf Inhibits? boeravinone->MEK Inhibits? boeravinone->ERK Inhibits? TF Transcription Factors (e.g., AP-1) ERK_nuc->TF Activates genes Gene Expression TF->genes Modulates

References

Technical Support Center: Optimizing Boeravinone E Dosage for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Boeravinone E for in vitro studies. Due to the limited availability of published data specifically for this compound, this guide incorporates information from studies on closely related compounds, Boeravinone B and Boeravinone G, to provide a starting point for experimental design.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration range for this compound in in vitro studies?

A1: Direct experimental data on the optimal in vitro concentration of this compound is currently limited in published literature. However, based on studies of the structurally similar compounds Boeravinone B and G, a starting range of 0.1 µM to 10 µM is a reasonable starting point for dose-response experiments. For some sensitive assays, concentrations as low as the nanomolar range may be effective, as seen with Boeravinone G.[1] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.

Q2: How should I dissolve this compound for in vitro use?

A2: this compound, like other rotenoids, is expected to have poor water solubility. It is recommended to dissolve this compound in a sterile, cell culture grade solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. The final concentration of DMSO in the cell culture medium should be kept low, typically less than 0.1% , to avoid solvent-induced cytotoxicity.

Q3: What are the known in vitro biological activities of this compound?

A3: While extensive in vitro studies on this compound are not widely available, it has been reported to exhibit good spasmolytic activity.[2][3] An in silico study has also suggested its potential to bind to Granulocyte-Macrophage Colony-Stimulating Factor Receptor (GMCSFR) and Tumor Necrosis Factor alpha Receptor (TNFαR), indicating a possible role in immunomodulation.[4] Further research is needed to fully elucidate its in vitro biological activities.

Q4: Which signaling pathways are potentially modulated by this compound?

A4: The direct effects of this compound on specific signaling pathways have not been extensively studied. However, related boeravinones have been shown to modulate key cellular signaling pathways. For instance, Boeravinone B has been found to inhibit the NF-κB, MAPK, and PI3K/Akt signaling pathways.[5][6] Boeravinone G has been shown to reduce the levels of phosphorylated ERK1 and phospho-NF-kB p65.[7] It is plausible that this compound may also interact with these or similar pathways.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Compound Precipitation in Culture Medium Poor solubility of this compound.- Ensure the final DMSO concentration is below 0.1%.- Prepare fresh dilutions from the stock solution for each experiment.- Gently vortex the final solution before adding to the cells.- Consider using a serum-free medium for a short duration during treatment if serum components are suspected to cause precipitation.
High Cell Death at Expected Non-toxic Doses - Cell line sensitivity.- Contamination of the compound.- Solvent toxicity.- Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 value for your specific cell line.- Test a range of concentrations in a pilot experiment.- Ensure the purity of the this compound used.- Run a vehicle control with the same concentration of DMSO to rule out solvent effects.
No Observable Effect - Insufficient concentration or incubation time.- Inappropriate assay for the compound's activity.- Compound degradation.- Increase the concentration range and/or the incubation time in your next experiment.- Based on related compounds, consider assays for anti-inflammatory, antioxidant, or anticancer activities.- Store the this compound stock solution at -20°C or -80°C and protect from light to prevent degradation.
Inconsistent Results Between Experiments - Variability in cell passage number or density.- Inconsistent preparation of compound dilutions.- Pipetting errors.- Use cells within a consistent passage number range.- Seed cells at a consistent density for all experiments.- Prepare fresh dilutions of this compound for each experiment from a validated stock solution.- Ensure accurate and consistent pipetting techniques.

Quantitative Data Summary

As specific quantitative data for this compound is scarce, the following tables summarize data for Boeravinone B and G to provide a reference for expected effective concentrations and cytotoxic thresholds.

Table 1: In Vitro Effective Concentrations of Related Boeravinones

CompoundCell LineConcentration RangeIncubation TimeObserved EffectReference
Boeravinone B Human Dendritic Cells100 µg/mL4 daysNo cytotoxicity observed[4]
Boeravinone B HepG2100 - 200 µg/mL2 hoursHepatoprotective activity[8]
Boeravinone G Caco-20.1 - 1 ng/mL24 hoursNo cytotoxicity, antioxidant and genoprotective effects[1]

Table 2: Cytotoxicity Data (IC50) of Related Boeravinones

CompoundCell LineAssayIC50 ValueReference
Boeravinone B HT-29 (Colon Cancer)MTT3.7 ± 0.14 µMNot found in provided search results
Boeravinone B SW-620 (Colon Cancer)MTT8.4 ± 0.37 µMNot found in provided search results
Boeravinone B HCT-116 (Colon Cancer)MTT5.7 ± 0.24 µMNot found in provided search results

Experimental Protocols

1. Preparation of this compound Stock Solution

  • Reagent: this compound (powder), DMSO (cell culture grade, sterile).

  • Procedure:

    • Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

    • Gently vortex until the compound is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

2. General Cell Treatment Protocol

  • Cell Seeding: Seed the cells in appropriate culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in the complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains below 0.1%.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Downstream Analysis: Following incubation, proceed with the specific assay to assess the effects of this compound (e.g., cytotoxicity assay, gene expression analysis, protein analysis).

Visualizations

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in DMSO) prep_working Prepare Working Solutions (in Culture Medium) prep_stock->prep_working treat_cells Treat Cells with This compound prep_working->treat_cells seed_cells Seed Cells in Plates seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate analysis Perform Downstream Assays (e.g., MTT, Western Blot, qPCR) incubate->analysis

Caption: A general experimental workflow for in vitro studies with this compound.

signaling_pathway cluster_pathways Potential Target Pathways (based on related compounds) cluster_outcomes Cellular Outcomes Boeravinone_E This compound NFkB NF-κB Pathway Boeravinone_E->NFkB Inhibition MAPK MAPK Pathway (ERK) Boeravinone_E->MAPK Inhibition PI3K_Akt PI3K/Akt Pathway Boeravinone_E->PI3K_Akt Inhibition Inflammation Inflammation NFkB->Inflammation Proliferation Cell Proliferation MAPK->Proliferation Apoptosis Apoptosis PI3K_Akt->Apoptosis

References

Boeravinone E Technical Support Center: Troubleshooting Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Boeravinone E in fluorescence-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential assay interference caused by this compound. This compound, a rotenoid with a quinone-like core structure, is classified as a potential Pan-Assay Interference Compound (PAINS). Such compounds can interact with assay components in a non-specific manner, leading to misleading results. This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescence-based assay?

A1: this compound is a rotenoid, a class of naturally occurring compounds. Its chemical structure contains a conjugated system similar to quinones, which are known to be frequent hitters in high-throughput screens. This is because they can be Pan-Assay Interference Compounds (PAINS).[1][2] Interference can arise from several of its physicochemical properties.

Q2: What are the primary mechanisms of this compound interference in fluorescence assays?

A2: Based on its chemical structure, this compound can interfere with fluorescence-based assays through three main mechanisms:

  • Autofluorescence: The molecule itself may be fluorescent, emitting light at similar wavelengths to your assay's fluorophore, which can lead to false-positive signals.[3][4]

  • Fluorescence Quenching (Inner Filter Effect): this compound absorbs light in the UV and possibly the blue-green spectral regions. If your assay's fluorophore is excited or emits in this range, this compound can absorb this light, leading to a decrease in the detected signal (a false negative or an overestimation of inhibition).

  • Redox Cycling: Quinone-like structures can undergo redox cycling, leading to the production of reactive oxygen species (ROS).[5][6][7][8] ROS can damage assay components, including the target protein or the fluorescent probe, causing unpredictable effects on the assay signal.

Q3: Is there a specific concentration at which this compound is likely to cause interference?

A3: Interference is often concentration-dependent. At higher concentrations, the likelihood of all types of interference (autofluorescence, quenching, and redox cycling) increases. It is crucial to determine if the observed activity of this compound in your assay is dose-dependent and to run appropriate controls to distinguish true biological activity from assay artifacts.

Q4: How can I determine if this compound is autofluorescent at the wavelengths used in my assay?

A4: You should perform a control experiment where you measure the fluorescence of this compound alone in the assay buffer, using the same excitation and emission wavelengths as your main experiment. A detailed protocol for this is provided in the "Experimental Protocols" section below.

Q5: What are some general strategies to minimize interference from compounds like this compound?

A5: General strategies include:

  • Using Red-Shifted Fluorophores: Shifting to fluorophores that excite and emit at longer wavelengths (red or far-red) can often avoid the autofluorescence and absorbance spectra of many interfering compounds.[3][9][10]

  • Performing Control Experiments: Running parallel experiments with this compound in the absence of the biological target can help quantify its contribution to the signal.

  • Using Orthogonal Assays: Confirming any "hits" from a fluorescence-based screen with a different, non-fluorescence-based assay technology (e.g., absorbance, luminescence, or label-free methods) is a robust way to validate your findings.

Troubleshooting Guides

If you are observing unexpected results in your fluorescence-based assay when using this compound, follow these troubleshooting guides to diagnose the potential source of interference.

Issue 1: Unexpected Increase in Fluorescence Signal

This could indicate that this compound is autofluorescent in your assay system.

start Start: Unexpected increase in fluorescence signal q1 Is the signal increase dependent on this compound concentration? start->q1 exp1 Experiment: Measure fluorescence of this compound alone in assay buffer at various concentrations. q1->exp1 res1_yes Result: Fluorescence increases with this compound concentration. exp1->res1_yes Yes res1_no Result: No significant fluorescence from this compound alone. exp1->res1_no No conclusion1 Conclusion: this compound is likely autofluorescent under your assay conditions. res1_yes->conclusion1 next_step Consider other possibilities: - this compound is a true activator. - this compound stabilizes the fluorescent probe. res1_no->next_step troubleshoot1 Troubleshooting: - Use a red-shifted fluorophore. - Perform background subtraction. - See Protocol 1. conclusion1->troubleshoot1

Caption: Workflow to diagnose autofluorescence.

Issue 2: Unexpected Decrease in Fluorescence Signal

This could be due to fluorescence quenching (inner filter effect) or a non-specific inhibition mechanism.

start Start: Unexpected decrease in fluorescence signal q1 Does this compound absorb light at the assay's excitation or emission wavelengths? start->q1 exp1 Experiment: Measure the absorbance spectrum of this compound. q1->exp1 res1_yes Result: Absorbance peak overlaps with assay wavelengths. exp1->res1_yes Yes res1_no Result: No significant absorbance at assay wavelengths. exp1->res1_no No conclusion1 Conclusion: Fluorescence quenching (inner filter effect) is likely occurring. res1_yes->conclusion1 q2 Could it be redox activity? res1_no->q2 troubleshoot1 Troubleshooting: - Use a red-shifted fluorophore. - Correct for inner filter effect. - See Protocol 2. conclusion1->troubleshoot1 exp2 Experiment: Include antioxidants (e.g., DTT) in the assay. Does this reverse the effect? q2->exp2 res2_yes Result: Antioxidants mitigate the signal decrease. exp2->res2_yes Yes next_step Consider other possibilities: - this compound is a true inhibitor. - Compound aggregation. exp2->next_step No conclusion2 Conclusion: Redox cycling of this compound may be interfering with the assay. res2_yes->conclusion2 troubleshoot2 Troubleshooting: - Be cautious with interpretation. - Use an orthogonal assay for validation. conclusion2->troubleshoot2

Caption: Workflow to diagnose fluorescence quenching or redox activity.

Quantitative Data Summary

While specific quantitative data on the interference of this compound in a wide range of fluorescence assays is not extensively published, the following table summarizes its known properties and those of related compounds, which can help in experimental design.

PropertyThis compoundBoeravinone B (related compound)General Quinones/RotenoidsImplications for Fluorescence Assays
UV Absorbance Max (λmax) Detected at 276 nm (HPLC)~305 nmAbsorb in UV and blue-green regionsPotential for quenching fluorophores excited below ~450 nm.
Autofluorescence Not explicitly reportedNot explicitly reportedOften fluorescent, with broad excitation and emission spectra in the blue-green range.High probability of autofluorescence, especially with blue or green emitting fluorophores.
Redox Potential Expected to be redox-activeExpected to be redox-activeKnown to undergo redox cycling.Can generate ROS, interfering with assay components and redox-sensitive probes.
PAINS Classification Belongs to a class of compounds often flagged as PAINS.Belongs to a class of compounds often flagged as PAINS.Quinone substructures are a well-known PAINS alert.[1][2]High likelihood of non-specific activity and assay interference.

Experimental Protocols

Here are detailed protocols for key experiments to characterize and mitigate the interference of this compound.

Protocol 1: Characterizing the Autofluorescence of this compound

Objective: To determine if this compound is fluorescent at the excitation and emission wavelengths of your assay.

Materials:

  • This compound stock solution (in DMSO)

  • Assay buffer (the same used in your main experiment)

  • Microplate reader with fluorescence detection capabilities

  • Black, clear-bottom microplates suitable for fluorescence measurements

Methodology:

  • Prepare a serial dilution of this compound in your assay buffer, starting from the highest concentration used in your experiments down to a concentration where no effect is observed.

  • Include a vehicle control (DMSO at the same final concentration) and a buffer-only control.

  • Dispense the dilutions and controls into the wells of the microplate.

  • Set the microplate reader to the same excitation and emission wavelengths and the same gain settings used in your primary assay.

  • Measure the fluorescence intensity in each well.

  • Data Analysis: Plot the fluorescence intensity against the concentration of this compound. A dose-dependent increase in fluorescence that is absent in the vehicle control confirms that this compound is autofluorescent under your assay conditions.

Protocol 2: Assessing Fluorescence Quenching (Inner Filter Effect)

Objective: To determine if this compound is absorbing light at the excitation or emission wavelengths of your assay's fluorophore.

Materials:

  • This compound stock solution (in DMSO)

  • Your assay's fluorophore at the concentration used in the assay

  • Assay buffer

  • Spectrophotometer or microplate reader with absorbance measurement capabilities

  • Microplate reader with fluorescence detection

Methodology:

  • Absorbance Spectrum:

    • Prepare solutions of this compound at various concentrations in your assay buffer.

    • Measure the absorbance spectrum of each solution from ~250 nm to ~700 nm.

    • Check for any significant absorbance at the excitation and emission wavelengths of your fluorophore.

  • Quenching Experiment:

    • Prepare a solution of your fluorophore in the assay buffer at the concentration used in your assay.

    • Add increasing concentrations of this compound to this solution.

    • Include a control with the fluorophore and the vehicle (DMSO).

    • Measure the fluorescence of these solutions using your assay's excitation and emission wavelengths.

  • Data Analysis: A dose-dependent decrease in the fluorophore's signal in the presence of this compound, especially if there is a corresponding absorbance at the relevant wavelengths, suggests quenching.

By following these guidelines and performing the appropriate control experiments, researchers can better understand and account for the potential interference of this compound in their fluorescence-based assays, leading to more reliable and reproducible results.

References

Technical Support Center: Overcoming Boeravinone E Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boeravinone E. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the precipitation of this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a rotenoid, a type of natural isoflavonoid, isolated from plants such as Boerhaavia diffusa.[1][2][3][4] It is recognized in research for its potent spasmolytic (anti-spasmodic) activity, which involves its effects on intestinal motility and calcium channels.[1][5][6][7] Its biological activities make it a compound of interest for various therapeutic applications.

Q2: I've dissolved this compound in DMSO, but it precipitates immediately when I add it to my cell culture medium. Why is this happening?

This is a common issue known as "crashing out" and occurs with hydrophobic compounds like this compound.[8][9] While highly soluble in an organic solvent like Dimethyl Sulfoxide (DMSO), its solubility dramatically decreases when the concentrated DMSO stock is diluted into the aqueous environment of your cell culture medium.[9][10] The final concentration of this compound in the medium has likely exceeded its aqueous solubility limit.[8]

Q3: What is the recommended solvent for preparing this compound stock solutions?

Based on the properties of related rotenoids like Boeravinone B, the recommended solvent is 100% high-purity, anhydrous DMSO.[11][12] It is crucial to ensure the compound is fully dissolved in the stock solution before further dilution.[12][13]

Q4: What is the maximum concentration of DMSO my cell culture can tolerate?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the culture wells should typically not exceed 0.5-1%.[9][13] However, the exact tolerance is cell-line dependent. It is critical to perform a vehicle control experiment to determine the highest permissible DMSO concentration that does not affect your cells' viability or behavior.[9]

Q5: My this compound precipitates in the incubator after 24 hours. What could be the cause?

Delayed precipitation can be caused by several factors:

  • Temperature Fluctuations: Repeatedly removing the culture plates from the incubator can cause temperature shifts that decrease the compound's solubility.[8]

  • Evaporation: Over time, media can evaporate from the culture wells, increasing the concentration of this compound above its solubility limit.[8]

  • pH Shift: Cellular metabolism can alter the pH of the culture medium over time, which may affect the solubility of pH-sensitive compounds.[10]

  • Interaction with Media Components: The compound may interact with components in the media, such as proteins in Fetal Bovine Serum (FBS), potentially forming insoluble complexes over time.[10]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution

If you observe cloudiness or visible particles immediately after adding the this compound stock solution to your media, follow these steps.

Workflow for Troubleshooting Immediate Precipitation

start Precipitation Observed Immediately in Media c1 Is the final concentration of this compound known to be soluble? start->c1 sol1 Reduce Final Concentration c1->sol1 No / Unsure check1 Visually inspect for clarity. Is it clear? c1->check1 Yes sol2 Optimize Dilution Method (Serial Dilution) sol1->sol2 sol3 Increase Final DMSO % (within cell tolerance) sol2->sol3 sol4 Use Pre-Warmed Media (37°C) sol3->sol4 sol4->check1 success Proceed with Experiment check1->success Yes fail Perform Solubility Assay check1->fail No

Caption: Troubleshooting workflow for immediate precipitation.

Recommended Solutions & Methodologies

Potential Cause Explanation Recommended Solution
High Final Concentration The concentration of this compound is above its maximum solubility in the aqueous medium.Reduce the final working concentration. Start with a lower concentration and titrate up to find the maximum soluble level in your specific media.[8]
Rapid Solvent Exchange Adding a highly concentrated DMSO stock directly into a large volume of media causes the compound to "crash out" as the solvent environment changes too quickly.[10]Perform a serial dilution. Instead of a single dilution step, create an intermediate dilution of the stock in pre-warmed (37°C) media before preparing the final concentration.[8][9]
Low Media Temperature Solubility of many compounds, including hydrophobic ones, is lower at cooler temperatures.Always use pre-warmed (37°C) cell culture media for all dilutions.[8]
Insufficient Mixing Localized high concentrations can form and precipitate before the compound is fully dispersed.Add the stock solution dropwise while gently vortexing or swirling the media to ensure rapid and thorough mixing.[9]
Issue 2: Delayed Precipitation in Culture

If the media appears clear initially but shows signs of precipitation after prolonged incubation, consider the following.

Potential Cause Explanation Recommended Solution
Temperature Fluctuations Removing plates from the incubator for observation causes temperature cycling, which can reduce solubility.Minimize time outside the incubator. If frequent observation is needed, use a microscope with a heated, CO2-controlled stage.[9]
Media Evaporation Evaporation from outer wells of a plate concentrates all components, including this compound, pushing it past its solubility limit.Ensure proper incubator humidification. Use plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[8] Avoid using the outermost wells of the plate.
pH Instability Cellular metabolism can cause the media pH to drift, which may decrease the solubility of the compound.Use a well-buffered medium, potentially supplemented with HEPES, to maintain a stable pH throughout the experiment.[9]
Serum Protein Interaction This compound may bind to proteins in serum (e.g., FBS), leading to the formation of insoluble complexes over time.Reduce the serum percentage, if compatible with your cell line's health. Alternatively, consider transitioning to a serum-free medium after an initial attachment period.[10]

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration

This protocol helps you find the practical solubility limit of this compound in your specific cell culture medium.

Experimental Workflow for Solubility Assay

cluster_prep Preparation cluster_assay Assay Plate Setup cluster_analysis Analysis p1 Prepare 10 mM This compound stock in 100% DMSO p2 Create 2-fold serial dilutions of stock in 100% DMSO p1->p2 a1 Add 2 µL of each DMSO dilution to a 96-well plate p2->a1 a2 Add 198 µL of pre-warmed cell culture medium to each well a1->a2 a3 Include DMSO-only vehicle controls a2->a3 an1 Incubate plate at 37°C a3->an1 an2 Measure turbidity (OD 620 nm) at 0, 2, 6, 24 hours an1->an2 an3 Determine highest concentration without significant OD increase an2->an3

Caption: Standard workflow for a turbidity-based solubility assay.

Methodology:

  • Prepare Stock: Create a 10 mM stock solution of this compound in 100% DMSO. Ensure it is fully dissolved, using gentle heat (37°C water bath) or brief sonication if necessary.[8][13]

  • Serial Dilution in DMSO: In a separate plate or tubes, prepare a 2-fold serial dilution of the 10 mM stock in 100% DMSO.[8]

  • Plate Setup: In a clear 96-well plate, add 2 µL of each DMSO dilution in triplicate. Also include wells with 2 µL of 100% DMSO as a vehicle control.

  • Add Media: Add 198 µL of your complete, pre-warmed (37°C) cell culture medium to each well. This creates a 1:100 dilution and a final DMSO concentration of 1%.[10]

  • Incubate and Read: Seal the plate and place it in a 37°C incubator. Measure the turbidity by reading the absorbance (Optical Density, OD) at a wavelength of 600-650 nm at multiple time points (e.g., 0, 2, 6, and 24 hours).[10]

  • Analysis: The maximum soluble concentration is the highest concentration that does not show a significant increase in absorbance compared to the DMSO-only control wells.

Example Solubility Data (Hypothetical)

Final this compound Conc. (µM)OD 620nm (t=0 hr)OD 620nm (t=2 hr)OD 620nm (t=24 hr)Observation
1000.0510.3540.689Heavy Precipitation
500.0500.1820.410Precipitation
250.0490.0880.155Slight Precipitation
12.5 0.051 0.053 0.058 Clear, Soluble
6.25 0.049 0.050 0.052 Clear, Soluble
Vehicle (1% DMSO)0.0500.0510.053Clear

In this example, the maximum recommended working concentration would be ≤12.5 µM.

Protocol 2: Recommended Dilution Method for Cell-Based Assays

This method uses a two-step dilution to minimize precipitation when preparing your final working solution.

Recommended Dilution Workflow

s1 Step 1: High-Concentration Stock Solution (e.g., 10 mM in 100% DMSO) s2 Step 2: Intermediate Dilution (e.g., 1 mM in 100% DMSO) s1->s2 Dilute 1:10 in 100% DMSO s3 Step 3: Final Working Solution (e.g., 10 µM in Media + 1% DMSO) s2->s3 Add 1 µL stock to 99 µL pre-warmed media while vortexing s4 Add to Cells s3->s4

Caption: A two-step serial dilution workflow to prevent precipitation.

Methodology:

  • Prepare High-Concentration Stock: Dissolve this compound in 100% DMSO to a concentration significantly higher than your final working concentration (e.g., 10 mM). Ensure it is fully dissolved.[8]

  • Create an Intermediate Dilution (Optional but Recommended): To improve accuracy and minimize pipetting errors, first dilute the high-concentration stock to an intermediate concentration (e.g., 1 mM) in 100% DMSO.[8]

  • Prepare Final Working Solution: Pre-warm your complete cell culture medium to 37°C. While gently vortexing the medium, add a small volume of your stock solution to achieve the desired final concentration (below the determined solubility limit). For example, add 1 µL of a 1 mM stock to 999 µL of medium to get a 1 µM final solution with 0.1% DMSO.[8][9]

  • Final Check: Visually inspect the final solution. If it is clear, it is ready to be added to your cells.[8]

References

Technical Support Center: Boeravinone E Purity Analysis and Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity analysis and quality control of Boeravinone E.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for determining the purity of this compound?

A1: The most widely used method for routine analysis and purity assessment of this compound is High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC).[1][2] This technique offers high precision, reproducibility, and the ability to effectively separate this compound from complex mixtures such as plant extracts or pharmaceutical formulations.[2]

Q2: What are the typical chromatographic conditions for HPLC analysis of this compound?

A2: While specific conditions can vary, a common setup for RP-HPLC analysis of this compound involves a C18 column with a gradient mobile phase consisting of an aqueous component (like water with 0.1% v/v orthophosphoric acid or 0.1% formic acid) and an organic solvent such as acetonitrile (B52724).[1][2] Detection is often carried out using a UV-visible or photodiode array (PDA) detector at a wavelength of approximately 276 nm.[1][3]

Q3: Are there alternative methods to HPLC for this compound analysis?

A3: Yes, other analytical techniques can be employed. High-Performance Thin-Layer Chromatography (HPTLC) is a cost-effective method for qualitative analysis and preliminary screening.[4][5] For more detailed structural elucidation and identification of impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable, providing both chromatographic separation and mass spectral data.[3][6] Ultra-Performance Liquid Chromatography (UPLC) has also been validated for a rapid and sensitive analysis of boeravinones.[7][8]

Q4: How can the structure of this compound and its potential impurities be definitively confirmed?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound and its related impurities.[9][10][11] One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical structure and stereochemistry of the molecule.[9]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) in HPLC Inappropriate mobile phase pH.Adjust the pH of the aqueous mobile phase. For acidic compounds like some rotenoids, a slightly acidic mobile phase (e.g., with 0.1% formic or orthophosphoric acid) can improve peak shape.[1][2]
Column degradation or contamination.Flush the column with a strong solvent. If the problem persists, replace the column.
Sample overload.Reduce the injection volume or dilute the sample.
Inconsistent Retention Times Fluctuation in mobile phase composition.Ensure the mobile phase is well-mixed and degassed. Use a gradient controller for reproducible gradients.
Temperature variations.Use a column oven to maintain a constant temperature.
Column aging.Monitor column performance and replace it when significant shifts in retention time are observed.
Low Signal Intensity or Sensitivity Incorrect detection wavelength.Optimize the detection wavelength. For this compound, detection is typically performed around 276 nm.[1][3]
Sample degradation.Prepare fresh samples and store them appropriately (e.g., at low temperatures and protected from light).
Low sample concentration.Concentrate the sample or use a more sensitive detector.
Presence of Ghost Peaks Contamination in the mobile phase or injector.Use high-purity solvents and flush the injector and system thoroughly.
Carryover from previous injections.Implement a needle wash step in the injection sequence.
Difficulty in Separating this compound from other Boeravinones (e.g., Boeravinone B) Insufficient column resolution.Use a column with a smaller particle size or a longer length.
Non-optimized mobile phase gradient.Adjust the gradient profile to improve the separation of closely eluting compounds.[1]

Quantitative Data Summary

Table 1: HPLC Method Validation Parameters for this compound

ParameterReported ValueReference
Linearity Range (µg/mL)7.26 - 35.75[1]
Correlation Coefficient (r²)0.9989[1]
Accuracy (% Recovery)95.22 - 95.83[1]
Limit of Detection (LOD)Not explicitly stated for this compound, but for a similar compound (Boeravinone B), it is in the nanogram range.[2][2]
Limit of Quantification (LOQ)Not explicitly stated for this compound, but ensures reliable quantification.[2][2]

Experimental Protocols

Protocol 1: RP-HPLC Purity Analysis of this compound

This protocol is based on a validated method for the simultaneous quantification of this compound and Boeravinone B.[1]

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a gradient pump, autosampler, and a PDA or UV detector.

  • C18 analytical column (e.g., Inertsil ODS-3, or equivalent).[1]

2. Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Orthophosphoric acid (analytical grade).

  • This compound reference standard.

  • Sample containing this compound.

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% v/v orthophosphoric acid in water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient Program: A gradient elution should be optimized to achieve separation from other components. A typical starting point could be a linear gradient from a lower to a higher percentage of acetonitrile over a specified time.

  • Flow Rate: 1.0 mL/min (typical, may require optimization).[2]

  • Detection Wavelength: 276 nm.[1]

  • Injection Volume: 10-20 µL (can be optimized).

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol (B129727) or mobile phase) to prepare a stock solution of known concentration.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Prepare the sample for analysis by dissolving it in a suitable solvent and filtering it through a 0.45 µm syringe filter to remove particulate matter.

5. Analysis:

  • Inject the calibration standards to construct a calibration curve by plotting peak area against concentration.

  • Inject the sample solution.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Quantify the amount of this compound in the sample using the calibration curve. The purity can be expressed as a percentage of the total peak area (area normalization) or by comparing it to the reference standard.

Protocol 2: High-Performance Thin-Layer Chromatography (HPTLC) for Qualitative Analysis

This protocol provides a general guideline for the HPTLC analysis of this compound, based on methods used for related compounds.[5][12]

1. Instrumentation and Materials:

  • HPTLC system with an automatic sample applicator, developing chamber, and a densitometric scanner.

  • HPTLC plates pre-coated with silica (B1680970) gel 60 F254.[5]

  • This compound reference standard.

  • Sample containing this compound.

  • Analytical grade solvents for the mobile phase.

2. Sample and Standard Preparation:

  • Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol).

  • Prepare the sample by dissolving it in a suitable solvent.

3. Chromatographic Conditions:

  • Stationary Phase: HPTLC plates silica gel 60 F254.[5]

  • Mobile Phase: A suitable solvent system needs to be developed. A common mobile phase for rotenoids includes a mixture of toluene, ethyl acetate, and formic acid in varying ratios.[2] For example, a starting point could be Toluene:Ethyl Acetate:Formic Acid (5:4:1, v/v/v).[12]

  • Application: Apply the standard and sample solutions as bands on the HPTLC plate using an automatic applicator.

  • Development: Develop the plate in a saturated twin-trough chamber until the mobile phase reaches the desired distance.

  • Detection: Dry the plate and visualize the spots under UV light at 254 nm. Densitometric scanning can be performed for quantification.

4. Analysis:

  • Compare the Rf value of the spot in the sample chromatogram with that of the this compound standard to identify its presence.

Visualizations

Boeravinone_E_Purity_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Quality Control cluster_confirmation Structural Confirmation (If Required) Sample Test Sample Containing This compound DissolveSample Dissolve and Filter Sample Sample->DissolveSample Standard This compound Reference Standard PrepareStandard Prepare Stock & Working Standards Standard->PrepareStandard HPLC RP-HPLC Analysis DissolveSample->HPLC HPTLC HPTLC Analysis (Screening) DissolveSample->HPTLC PrepareStandard->HPLC PrepareStandard->HPTLC DataAcquisition Data Acquisition (Chromatogram) HPLC->DataAcquisition HPTLC->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Quantification Quantification & Purity Calculation PeakIntegration->Quantification QC_Check Quality Control Check (Compare with Specifications) Quantification->QC_Check LCMS LC-MS Analysis Quantification->LCMS Impurity Detected NMR NMR Spectroscopy LCMS->NMR StructureElucidation Structure Elucidation of Impurities NMR->StructureElucidation

Caption: Workflow for this compound Purity Analysis and Quality Control.

Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_sensitivity Sensitivity Issues Start Chromatographic Issue Observed PeakShape Poor Peak Shape? Start->PeakShape RetentionTime Inconsistent Retention Time? Start->RetentionTime Sensitivity Low Signal/Sensitivity? Start->Sensitivity CheckMobilePhase Adjust Mobile Phase pH PeakShape->CheckMobilePhase Yes PeakShape->RetentionTime No CheckColumn Check Column Condition CheckMobilePhase->CheckColumn CheckLoad Reduce Sample Load CheckColumn->CheckLoad End Issue Resolved CheckLoad->End CheckComposition Verify Mobile Phase Composition & Degassing RetentionTime->CheckComposition Yes RetentionTime->Sensitivity No CheckTemp Control Column Temperature CheckComposition->CheckTemp CheckTemp->End CheckWavelength Optimize Detection Wavelength Sensitivity->CheckWavelength Yes EndNo Consult Instrument Manual or Specialist Sensitivity->EndNo No CheckSampleIntegrity Prepare Fresh Sample CheckWavelength->CheckSampleIntegrity CheckSampleIntegrity->End

Caption: Troubleshooting Logic for HPLC Analysis of this compound.

References

Technical Support Center: Boeravinone E Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered during the analysis of Boeravinone E.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and why is it a significant problem?

In an ideal HPLC separation, the resulting peak should be symmetrical, resembling a Gaussian curve. Peak tailing is a common chromatographic issue where the peak is asymmetric, and its trailing edge is broader than the leading edge.[1][2] This distortion is problematic for several reasons:

  • Reduced Resolution: Tailing peaks are wider, which can cause them to merge with adjacent peaks, making accurate quantification of individual components difficult or impossible.[2]

  • Inaccurate Quantification: The asymmetric shape complicates peak integration, leading to inconsistent and inaccurate calculations of the analyte's concentration.

  • Lower Sensitivity: Peak tailing reduces the peak height, which can negatively affect the signal-to-noise ratio and, consequently, the method's limit of detection (LOD) and limit of quantification (LOQ).[2]

Q2: What are the most common causes of peak tailing specifically for this compound?

This compound is a rotenoid, a class of compounds containing multiple hydroxyl (-OH) groups in its structure.[3][4] This chemical characteristic is central to the most probable cause of peak tailing in reverse-phase HPLC.

The primary cause is secondary chemical interactions between the polar hydroxyl groups of the this compound molecule and active residual silanol (B1196071) groups (Si-OH) on the surface of the silica-based C18 column packing.[5][6][7] These interactions create an alternative retention mechanism that slows down a fraction of the analyte molecules, causing the characteristic "tail".[1][6]

Other significant causes include:

  • Improper Mobile Phase pH: A mobile phase with a pH above 3-4 can cause the residual silanols to become ionized (Si-O⁻), dramatically increasing their interaction with polar analytes like this compound.[5][6]

  • Column Contamination: Accumulation of sample matrix components or previously injected compounds on the column can create new active sites for secondary interactions.[2][8]

  • Column Degradation: The formation of a void at the head of the column or deformation of the packed bed can distort the flow path, leading to peak asymmetry.[1][2]

  • Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, causing peak distortion.[1][2]

  • Inappropriate Sample Solvent: Dissolving this compound in a solvent that is significantly stronger than the mobile phase can cause the initial band to spread on the column, resulting in a poor peak shape.[2][8]

Q3: How can I systematically troubleshoot peak tailing for my this compound analysis?

A systematic approach is crucial to efficiently identify and resolve the source of peak tailing. The workflow below provides a logical sequence of steps, starting with the easiest and most common fixes.

G Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed (Tailing Factor > 1.2) check_system Step 1: System & Mobile Phase Checks start->check_system sub_system A. Remake mobile phase with acidic modifier (e.g., 0.1% Formic or Phosphoric Acid) B. Check for leaks & dead volume C. Reduce extra-column tubing check_system->sub_system decision_system Issue Resolved? check_column Step 2: Column Health Investigation decision_system->check_column No solution_found Peak Shape Acceptable (Tailing Factor < 1.2) decision_system->solution_found Yes sub_column A. Replace guard column B. Flush column with strong solvent C. Test with a new, high-quality end-capped C18 column check_column->sub_column decision_column Issue Resolved? check_method Step 3: Method & Sample Parameter Review decision_column->check_method No decision_column->solution_found Yes sub_method A. Reduce sample concentration/volume B. Ensure sample solvent is weaker than or matches mobile phase C. Confirm co-elution is not the cause check_method->sub_method decision_method Issue Resolved? decision_method->solution_found Yes advanced_troubleshooting Consult Advanced Guide: - Consider different column chemistry - Re-develop method decision_method->advanced_troubleshooting No sub_system->decision_system sub_column->decision_column sub_method->decision_method

A systematic workflow for troubleshooting HPLC peak tailing.
Q4: How can I optimize the mobile phase to improve the peak shape of this compound?

Mobile phase optimization is one of the most effective ways to mitigate peak tailing caused by silanol interactions.

  • Use an Acidic Modifier: The most critical step is to lower the pH of the aqueous portion of your mobile phase. Adding 0.1% orthophosphoric acid or formic acid ensures that residual silanol groups on the column packing remain protonated (Si-OH) and are less likely to interact with this compound.[6][9][10]

  • Buffer Choice: If a specific pH is required, use a buffer with adequate capacity in the desired pH range (typically pH 2.5-3.5 for silanol suppression).

  • Organic Modifier: While both acetonitrile (B52724) and methanol (B129727) are common, acetonitrile sometimes provides sharper peaks for phenolic compounds. If you are using methanol, consider switching to acetonitrile to see if the peak shape improves.[5]

Q5: When should I suspect the HPLC column is the problem, and what can I do?

If mobile phase optimization does not resolve the tailing, the column itself is the next logical suspect.

  • Use a Guard Column: A guard column is a small, sacrificial column installed before the main analytical column. It protects the analytical column from strongly retained impurities and particulates, extending its life and preserving performance.[11] If you are not using one, adding one is highly recommended. If you are, replace it as a first step.

  • Column Cleaning: If the column is contaminated, a high-pressure backflush (if permitted by the manufacturer) or washing with a series of strong solvents (e.g., isopropanol, tetrahydrofuran) may restore performance.[6]

  • Choose a High-Quality Column: Modern HPLC columns are often "end-capped," a process that chemically deactivates most of the residual silanol groups.[1][6] Using a high-purity, fully end-capped C18 column will inherently produce better peak shapes for polar analytes like this compound compared to older "Type A" silica (B1680970) columns.[7]

Troubleshooting Summary

This table provides a quick reference for identifying and solving common causes of this compound peak tailing.

Potential CauseObservation / SymptomRecommended Solution
Secondary Silanol Interactions Persistent tailing for this compound but not for non-polar compounds.Add an acidic modifier (e.g., 0.1% formic acid or orthophosphoric acid) to the mobile phase to reduce its pH to < 3.5.[6][9]
Column Contamination Peak tailing worsens over time; system backpressure may increase.Replace the guard column. If no guard column is used, wash the analytical column with a strong solvent or perform a backflush.[6][11]
Column Void / Bed Deformation Sudden onset of peak tailing, often accompanied by split peaks or loss of efficiency.Replace the column. A void at the column inlet is irreversible physical damage.[1][2]
Sample Overload (Mass) Peak shape worsens as sample concentration increases.Dilute the sample and re-inject. Ensure you are working within the column's linear loading capacity.[1][2]
Inappropriate Sample Solvent Peak distortion is severe, especially for early-eluting peaks.Dissolve the sample in the initial mobile phase or a solvent weaker than the mobile phase.[2][8]
Extra-Column Volume All peaks in the chromatogram show some degree of tailing or broadening.Use tubing with a smaller internal diameter (e.g., 0.005"), minimize tubing length, and ensure all fittings are properly connected to avoid dead volume.[5][8]

Recommended Experimental Protocol

The following is a validated Reverse-Phase HPLC (RP-HPLC) method that can be used as a starting point for the simultaneous analysis of this compound and Boeravinone B. It is designed to produce sharp, symmetrical peaks.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.

  • Column: Inertsil ODS-3 (or equivalent high-quality, end-capped C18 column), 5 µm, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% v/v Orthophosphoric Acid in HPLC-grade water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient program should be optimized for the specific separation, starting with a higher proportion of Mobile Phase A.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 276 nm.[9][10]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the extract or standard in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

References

Technical Support Center: Boeravinone E Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boeravinone E degradation product identification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting common issues, and understanding the degradation pathways of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its degradation products a concern?

A1: this compound is a rotenoid, a class of naturally occurring compounds, isolated from plants like Boerhavia diffusa.[1] These compounds are investigated for various pharmacological properties.[2] Degradation of an active pharmaceutical ingredient (API) like this compound can lead to a loss of potency or the formation of potentially toxic impurities.[3] Therefore, identifying these degradation products is crucial for ensuring the safety, efficacy, and stability of any potential therapeutic product.

Q2: What are the typical stress conditions used in a forced degradation study for a natural product like this compound?

A2: Forced degradation studies, also known as stress testing, are essential for understanding the intrinsic stability of a compound.[4] These studies typically involve exposing the compound to conditions more severe than standard storage, including:

  • Acidic Hydrolysis: Using acids like 0.1 M HCl.[5]

  • Alkaline Hydrolysis: Using bases like 0.1 M NaOH.[5]

  • Oxidation: Using reagents such as hydrogen peroxide (e.g., 3% H₂O₂).[5]

  • Thermal Degradation: Exposing the compound to high temperatures (e.g., 40-80°C).[5]

  • Photolytic Degradation: Exposing the compound to UV and visible light as per ICH Q1B guidelines.[6]

Q3: Which analytical techniques are most effective for identifying this compound degradation products?

A3: A combination of chromatographic and spectroscopic techniques is generally required.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase with a C18 column, is the workhorse for separating the parent compound from its degradation products.[8][9] A UV detector is commonly used for quantification.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying degradation products.[7] It provides molecular weight information and fragmentation patterns (using MS/MS or MSn) that are critical for structure elucidation.[7][10] High-resolution mass spectrometry (like LC-QTOF-MS) can provide exact mass measurements to determine elemental composition.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure confirmation of major degradation products, it is often necessary to isolate them and perform 1D and 2D NMR analysis.[12]

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution

  • Q: My HPLC chromatogram shows poor separation between this compound and its degradation products. The peaks are overlapping. What should I do?

    • A:

      • Optimize the Mobile Phase: Adjust the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. Introducing a small amount of acid, like 0.1% formic or orthophosphoric acid, can improve peak shape for phenolic compounds like this compound.[8][9]

      • Modify the Gradient: If using an isocratic method, switch to a gradient elution. A shallow gradient can significantly improve the resolution of closely eluting peaks.[9]

      • Change the Column: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) or a smaller particle size for higher efficiency.

      • Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes increase resolution. Optimizing the column temperature can also alter selectivity and improve separation.

Issue 2: No Degradation Observed

  • Q: I've subjected this compound to stress conditions, but my HPLC analysis shows no significant formation of degradation products. What could be wrong?

    • A:

      • Insufficient Stress: The compound may be highly stable under the conditions applied. Increase the severity of the stressor: use a higher concentration of acid/base/oxidizing agent, increase the temperature, or prolong the exposure time. The goal is typically to achieve 5-20% degradation of the parent drug.[13]

      • Inappropriate Detection Wavelength: Your degradation products may not absorb light at the same wavelength as this compound. Use a Photo Diode Array (PDA) detector to analyze the entire UV-Vis spectrum and identify a more suitable wavelength for simultaneous detection or to confirm peak purity.

      • Degradation Products are Not Eluting: The degradation products might be too polar or too non-polar to elute from the column under your current method. A wider-range gradient may be necessary.

Issue 3: Ambiguous Mass Spectrometry Data

  • Q: My LC-MS data shows several new peaks, but I'm struggling to propose structures for the degradation products. How can I get more definitive information?

    • A:

      • Perform High-Resolution MS (HRMS): Use an instrument like a QTOF or Orbitrap to obtain accurate mass measurements. This allows you to calculate the elemental formula of the degradation products, which is a critical first step in identification.[11]

      • Utilize Tandem MS (MS/MS): Fragment the ion of the suspected degradation product to observe its fragmentation pattern. By comparing this pattern to the fragmentation of the parent this compound, you can infer which part of the molecule has been modified.

      • Isolate and Analyze by NMR: If a degradation product is formed in significant amounts, isolate it using preparative HPLC. Subsequent analysis by NMR spectroscopy is the gold standard for unambiguous structure elucidation.[12]

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines the steps for conducting a forced degradation study to generate and preliminarily identify degradation products.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile, methanol (B129727), and water

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

  • Formic acid or Orthophosphoric acid

  • Class A volumetric flasks and pipettes

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in methanol or a suitable solvent mixture.

3. Stress Conditions: For each condition, prepare a sample in a separate flask. Also, prepare a control sample (this compound solution without stressor, kept at room temperature) and a blank (stressor solution without this compound).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 1.0 M NaOH, and dilute to a final concentration of ~100 µg/mL with mobile phase.

  • Alkaline Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl and dilute to ~100 µg/mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 6 hours, protected from light. Dilute to ~100 µg/mL.

  • Thermal Degradation: Store the solid this compound powder in an oven at 80°C for 24 hours. Dissolve and dilute to ~100 µg/mL for analysis.

  • Photolytic Degradation: Expose the this compound solution (~100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B). A control sample should be kept in the dark.

4. Analytical Method (HPLC-PDA-MS):

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 10% B, increase to 90% B over 30 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 0.8 mL/min

  • Detection: PDA scan from 200-400 nm; MS scan in positive and negative ion modes.

Data Presentation

For accurate identification, summarize your findings in a structured table.

Table 1: Summary of this compound and Potential Degradation Products (DPs) from LC-MS Analysis

Peak IDRetention Time (min)Observed m/z [M+H]⁺Proposed Molecular FormulaΔ Mass (from this compound)Proposed ModificationStress Condition
This compound15.2329.0658C₁₇H₁₃O₇0Parent CompoundAll
DP-112.8347.0763C₁₇H₁₅O₈+18Hydration (+H₂O)Acid Hydrolysis
DP-214.5345.0607C₁₇H₁₃O₈+16Oxidation (+O)Oxidative
DP-316.1315.0501C₁₆H₁₁O₇-14Demethylation (-CH₂)Thermal
DP-411.5301.0552C₁₆H₉O₆-28Decarbonylation (-CO)Photolytic

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for a forced degradation study, from sample preparation to final characterization.

G cluster_0 Preparation & Stress cluster_1 Analysis cluster_2 Identification & Reporting API This compound Stock Solution Stress Apply Stress (Acid, Base, Heat, etc.) API->Stress Samples Stressed Samples Stress->Samples HPLC HPLC-PDA Separation Samples->HPLC MS LC-MS Analysis (Accurate Mass) HPLC->MS MSMS LC-MS/MS Analysis (Fragmentation) MS->MSMS Data Data Interpretation MSMS->Data Structure Structure Elucidation Data->Structure Report Final Report Structure->Report G Start Unexpected Peak Observed in Chromatogram Q1 Is peak present in blank injection? Start->Q1 A1_Yes Source is likely Solvent, System, or Carryover Q1->A1_Yes Yes A1_No Is peak present in unstressed control? Q1->A1_No No A2_Yes Source is likely API-related impurity or excipient A1_No->A2_Yes Yes A2_No Peak is a true degradation product A1_No->A2_No No

References

Technical Support Center: Boeravinone E Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boeravinone E solutions, with a specific focus on issues related to light sensitivity.

Frequently Asked Questions (FAQs)

Q1: I noticed a change in the color of my this compound solution after leaving it on the lab bench. What could be the cause?

A1: Color change in a this compound solution, typically from a lighter to a darker shade, can be an indicator of degradation. This compound, a rotenoid isolated from Boerhaavia diffusa, may be susceptible to degradation upon exposure to light, heat, or air. Similar compounds, such as Boeravinone B, are known to degrade under such conditions[1]. It is crucial to investigate this change to ensure the integrity of your experiments.

Q2: How can I determine if my this compound solution has degraded due to light exposure?

A2: To confirm photodegradation, you should perform analytical tests to compare the light-exposed sample with a control sample that has been protected from light. High-Performance Liquid Chromatography (HPLC) is a recommended method for this analysis. A validated RP-HPLC method for the simultaneous quantification of this compound and B uses a C18 column with a gradient mobile phase of 0.1% v/v orthophosphoric acid in water and acetonitrile, with detection at 276 nm[2][3]. A decrease in the peak area corresponding to this compound and the potential appearance of new peaks would indicate degradation.

Q3: What are the best practices for storing this compound solutions to prevent light-induced degradation?

A3: To minimize photodegradation, this compound solutions should be:

  • Stored in amber glass vials or containers wrapped in aluminum foil to block light.

  • Kept in a cool, dark place, such as a refrigerator or freezer, depending on the solvent and desired storage duration.

  • Prepared fresh before use whenever possible.

  • Purged with an inert gas like nitrogen or argon to minimize oxidation, which can be exacerbated by light.

Q4: Can light exposure affect the biological activity of my this compound solution?

A4: Yes, if this compound degrades, its chemical structure will be altered, which can lead to a loss of its intended biological activity. Degradation products may also have different, potentially interfering or toxic, biological effects. Therefore, it is critical to use non-degraded, properly stored solutions for all biological assays to ensure reproducible and accurate results.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected or inconsistent results in biological assays. Degradation of this compound due to light exposure.1. Prepare a fresh solution of this compound, ensuring it is protected from light at all times. 2. Re-run the assay with the fresh solution and compare the results. 3. Perform an HPLC analysis on your stock solution to check for degradation products.
Visible precipitate or cloudiness in the solution after light exposure. Formation of insoluble degradation products.1. Do not use the solution. 2. Attempt to identify the precipitate by separating it and using analytical techniques like mass spectrometry. 3. Review your storage and handling procedures to prevent future occurrences.
Shift in the UV-Vis absorbance spectrum of the solution. Chemical transformation of this compound.1. Compare the spectrum of the exposed solution to a freshly prepared, light-protected standard. 2. Note any changes in the wavelength of maximum absorbance (λmax) or the appearance of new absorbance bands. 3. Use this data as a preliminary, qualitative indicator of degradation.

Experimental Protocols

Protocol 1: Photostability Testing of this compound Solution

This protocol is adapted from the ICH Q1B guidelines for photostability testing of new active substances[4].

Objective: To assess the impact of light exposure on the stability of a this compound solution.

Materials:

  • This compound

  • Appropriate solvent (e.g., methanol, DMSO)

  • Clear and amber glass vials

  • Aluminum foil

  • Photostability chamber with a calibrated light source (cool white fluorescent and near-UV lamps)

  • HPLC system with a UV detector

Methodology:

  • Sample Preparation: Prepare a solution of this compound of a known concentration in the desired solvent.

  • Sample Aliquoting:

    • Light-Exposed Sample: Place an aliquot of the solution in a clear glass vial.

    • Dark Control: Place an equal aliquot in an amber glass vial or a clear vial wrapped completely in aluminum foil.

  • Exposure Conditions:

    • Place both the light-exposed and dark control samples in the photostability chamber.

    • Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter[4].

    • Maintain a constant temperature to minimize thermal degradation.

  • Time Points: Withdraw aliquots from both the light-exposed and dark control samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Analysis:

    • Immediately analyze the withdrawn aliquots by HPLC.

    • Use a validated method, such as an RP-HPLC method with detection at 276 nm[2][3].

    • Quantify the peak area of this compound in all samples.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Compare the degradation profile of the light-exposed sample to the dark control to distinguish between photodegradation and thermal degradation.

Data Presentation

Table 1: Hypothetical Photostability Data for this compound in Methanol

Exposure Time (hours)Mean this compound Concentration (%) ± SD (Light-Exposed)Mean this compound Concentration (%) ± SD (Dark Control)
0100 ± 0.5100 ± 0.4
292.3 ± 1.199.5 ± 0.6
485.1 ± 1.599.2 ± 0.5
871.8 ± 2.098.9 ± 0.7
1260.5 ± 2.398.6 ± 0.4
2442.7 ± 2.898.1 ± 0.8

Visualizations

Experimental Workflow for Photostability Testing

G cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_data Data Evaluation prep Prepare this compound Solution aliquot Aliquot into Clear (Exposed) and Wrapped (Control) Vials prep->aliquot expose Place Samples in Photostability Chamber aliquot->expose conditions Expose to Light Source (e.g., >1.2M lux-hrs, >200 W-h/m²) expose->conditions sample Withdraw Samples at Timed Intervals conditions->sample hplc Analyze by HPLC sample->hplc quantify Quantify this compound Peak Area hplc->quantify calculate Calculate % Remaining quantify->calculate compare Compare Exposed vs. Control calculate->compare

Caption: Workflow for assessing the photostability of this compound solutions.

Potential Signaling Pathways Affected by Related Boeravinones

Disclaimer: The following diagram illustrates signaling pathways affected by Boeravinone G, a related compound. The specific pathways affected by this compound may differ and require experimental verification.

Studies on Boeravinone G have shown that it exhibits antioxidant effects by modulating the MAP kinase and NF-kB pathways[5][6][7][8].

G ROS Oxidative Stress (e.g., Fenton's Reagent) MAPK MAP Kinase Pathway (pERK1) ROS->MAPK NFkB NF-kB Pathway ROS->NFkB CellDamage Cellular Damage MAPK->CellDamage NFkB->CellDamage BoeravinoneG Boeravinone G BoeravinoneG->MAPK BoeravinoneG->NFkB

Caption: Potential mechanism of action for Boeravinone G's antioxidant effects.

References

Validation & Comparative

Comparing cytotoxicity of Boeravinone E and Rotenone.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Cytotoxicity of Boeravinone E and Rotenone

Introduction

Data Presentation
Table 1: Comparative Cytotoxicity (IC50 Values) of Rotenone in Various Cell Lines
Cell LineCell TypeIC50 ValueReference
SH-SY5YHuman Neuroblastoma0.5 µM - 1.0 µM[1]
PC12Rat Pheochromocytoma~1 µM[2]
INS-1Rat Insulinoma30 nM[3]
MIN-6Mouse Insulinoma55 nM[3]
MCF-7Human Breast AdenocarcinomaData available for derivatives[4]
A549Human Lung CarcinomaData available for derivatives[4]
HCT116Human Colon CarcinomaData available for derivatives[4]
HT-29Human Colon AdenocarcinomaNot specified for Rotenone[5]
SW-620Human Colon AdenocarcinomaNot specified for Rotenone[5]

Note: IC50 values for Rotenone can vary depending on the specific experimental conditions, such as exposure time and the assay used.

Table 2: Cytotoxicity Data for this compound and Related Boeravinones
CompoundCell LineCell TypeIC50 Value/EffectReference
This compound --No direct cytotoxicity data (IC50) found in the reviewed literature. -
Boeravinone BHT-29Human Colon Adenocarcinoma3.7 ± 0.14 µM[5]
Boeravinone BHCT-116Human Colon Carcinoma5.7 ± 0.24 µM[5]
Boeravinone BSW-620Human Colon Adenocarcinoma8.4 ± 0.37 µM[5]
Boeravinone GCaco-2Human Colon AdenocarcinomaNo cytotoxic effect observed at 0.1-1 ng/ml.[6]
Mechanisms of Cytotoxicity
Rotenone

Rotenone's primary mechanism of cytotoxicity involves the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase) in the electron transport chain.[7] This inhibition leads to a cascade of downstream effects that contribute to cell death:

  • ATP Depletion: Inhibition of the electron transport chain severely impairs oxidative phosphorylation, leading to a significant decrease in cellular ATP production.[7]

  • Increased Reactive Oxygen Species (ROS) Production: The blockage of electron flow at complex I results in the leakage of electrons, which then react with molecular oxygen to generate superoxide (B77818) radicals and other ROS.[7][8] This oxidative stress damages cellular components, including lipids, proteins, and DNA.

  • Induction of Apoptosis: Rotenone-induced cellular stress activates apoptotic pathways. This can involve the release of cytochrome c from the mitochondria, activation of caspases, and ultimately, programmed cell death.[2][9]

  • Microtubule Disruption: In neuronal cells, Rotenone has been shown to depolymerize microtubules, affecting axonal transport and contributing to neurotoxicity.[10]

This compound

Specific mechanistic studies on the cytotoxicity of this compound are not available. However, research on related boeravinones provides some insights into their potential biological activities:

  • Inhibition of Breast Cancer Resistance Protein (BCRP/ABCG2): Boeravinones, including this compound, have been identified as inhibitors of the BCRP drug efflux pump.[11] This protein is often overexpressed in cancer cells and contributes to multidrug resistance. By inhibiting BCRP, this compound could potentially enhance the efficacy of co-administered anticancer drugs.

  • Antioxidant and Genoprotective Effects (Boeravinone G): The related compound, Boeravinone G, has demonstrated potent antioxidant and genoprotective effects, suggesting it may protect cells from oxidative damage.[6] This is in contrast to Rotenone, which is a potent inducer of oxidative stress.

  • Anticancer Activity (Boeravinone B): Boeravinone B has been shown to exert anticancer effects in human colon cancer cells by inducing the internalization and degradation of the epidermal growth factor receptor (EGFR) and ErbB2.[5]

Experimental Protocols
Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol Outline:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Rotenone or this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Mandatory Visualization

Signaling Pathway of Rotenone-Induced Cytotoxicity

Rotenone_Cytotoxicity_Pathway Rotenone Rotenone MitoComplexI Mitochondrial Complex I Rotenone->MitoComplexI Inhibits ET_Inhibition Inhibition of Electron Transport ATP_Depletion ATP Depletion ET_Inhibition->ATP_Depletion ROS_Production Increased ROS Production ET_Inhibition->ROS_Production CellDeath Cell Death ATP_Depletion->CellDeath OxidativeStress Oxidative Stress ROS_Production->OxidativeStress CellularDamage Cellular Damage (Lipids, Proteins, DNA) OxidativeStress->CellularDamage MitoDamage Mitochondrial Damage OxidativeStress->MitoDamage CellularDamage->CellDeath Apoptosis Apoptosis MitoDamage->Apoptosis Initiates Apoptosis->CellDeath

Caption: Rotenone's cytotoxic mechanism via mitochondrial complex I inhibition.

General Experimental Workflow for Cytotoxicity Testing

Cytotoxicity_Workflow Start Start CellCulture Cell Culture (Select appropriate cell line) Start->CellCulture CellSeeding Cell Seeding (96-well plate) CellCulture->CellSeeding CompoundTreatment Compound Treatment (Varying concentrations) CellSeeding->CompoundTreatment Incubation Incubation (e.g., 24, 48, 72 hours) CompoundTreatment->Incubation CytotoxicityAssay Cytotoxicity Assay (e.g., MTT, LDH) Incubation->CytotoxicityAssay DataAcquisition Data Acquisition (e.g., Plate Reader) CytotoxicityAssay->DataAcquisition DataAnalysis Data Analysis (Calculate % viability, IC50) DataAcquisition->DataAnalysis End End DataAnalysis->End

Caption: A typical workflow for in vitro cytotoxicity assessment.

Conclusion

The comparison between this compound and Rotenone highlights a significant gap in the scientific literature. Rotenone is a well-documented cytotoxic agent with a clear mechanism of action centered on mitochondrial dysfunction. In contrast, there is a notable absence of direct cytotoxicity data for this compound. While related boeravinones exhibit interesting biological activities, such as BCRP inhibition and anticancer effects (Boeravinone B) or antioxidant properties (Boeravinone G), the cytotoxic profile of this compound remains to be elucidated. Further research, including in vitro cytotoxicity screening across various cell lines, is necessary to determine the cytotoxic potential of this compound and to enable a direct and comprehensive comparison with Rotenone.

References

The Untapped Potential of Boeravinone E in Synergistic Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

While direct evidence remains elusive, emerging research on the constituents of Boerhaavia diffusa suggests a promising frontier in combination cancer therapy. This guide provides a comparative analysis of the potential synergistic effects of Boeravinone E and related compounds with conventional chemotherapy drugs, offering valuable insights for researchers, scientists, and drug development professionals. Although studies specifically investigating this compound's synergistic capabilities are yet to be published, the broader family of Boeravinones and extracts from Boerhaavia diffusa have demonstrated significant potential in enhancing the efficacy and mitigating the toxicity of chemotherapy agents.

Unveiling the Anticancer Potential of Boerhaavia diffusa Constituents

Boerhaavia diffusa has a rich history in traditional medicine, and modern scientific investigations are beginning to validate its therapeutic claims, particularly in oncology. Several studies have highlighted the anticancer properties of its extracts and isolated compounds, suggesting they could be valuable adjuncts to conventional cancer treatments.[1] While research on this compound is limited, studies on other Boeravinones, such as B and F, provide a foundation for understanding their potential mechanisms of action.

An in-silico analysis has suggested that Boeravinone F may exhibit anticancer activity by inhibiting the anti-apoptotic protein Bcl-2.[2] This mechanism is crucial as it can lower the threshold for chemotherapy-induced cancer cell death. Furthermore, research on Boeravinone B has demonstrated its ability to induce apoptosis in human colon cancer cells by targeting key signaling molecules like EGFR and ErbB2.[3]

A Comparative Look at Boerhaavia diffusa in Combination Therapy

Although direct synergistic studies with this compound are lacking, research on the broader Boerhaavia diffusa extract showcases its potential to support chemotherapy. Notably, studies have focused on its protective effects against chemotherapy-induced toxicities, a critical aspect of improving patient outcomes.

Compound/ExtractChemotherapy DrugCancer Type/Toxicity ModelObserved EffectPotential Implication for SynergyReference
Boerhaavia diffusa ExtractCisplatinOral CancerPotential for combination therapy suggestedMay enhance therapeutic efficacy or reduce side effects[1]
Boerhaavia diffusa ExtractCisplatinNephrotoxicity in ratsProtective effect against kidney damageAllows for potentially higher or more sustained doses of cisplatin[4]
Boerhaavia diffusa ExtractDoxorubicin (B1662922)Cardiotoxicity in ratsCardioprotective effectsMitigates a major dose-limiting side effect of doxorubicin[5][6]
Boeravinones G and H-Multidrug Resistance Protein (BCRP/ABCG2)Inhibition of the proteinCould reverse cancer cell resistance to various chemotherapy drugs[7]

Experimental Protocols for Assessing Synergy

To rigorously evaluate the potential synergistic effects of this compound and other natural compounds with chemotherapy, standardized experimental protocols are essential.

In Vitro Synergy Assessment
  • Cell Viability Assays (MTT Assay):

    • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and the chemotherapy drug, both individually and in combination.

    • Method: Cancer cell lines are seeded in 96-well plates and treated with a range of concentrations of each agent alone and in various combination ratios. After a predetermined incubation period (e.g., 48-72 hours), cell viability is assessed using MTT reagent. The absorbance is measured to quantify the number of viable cells.

  • Combination Index (CI) Analysis:

    • Objective: To quantitatively determine the nature of the interaction between this compound and the chemotherapy drug (synergism, additivity, or antagonism).

    • Method: The IC50 values obtained from the cell viability assays are used to calculate the Combination Index using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

  • Apoptosis Assays (Annexin V/PI Staining):

    • Objective: To determine if the combination treatment induces a higher rate of apoptosis compared to individual treatments.

    • Method: Cells are treated with the individual agents and their combination. Following treatment, cells are stained with Annexin V (an early apoptotic marker) and Propidium Iodide (a late apoptotic/necrotic marker) and analyzed by flow cytometry.

  • Western Blot Analysis:

    • Objective: To investigate the molecular mechanisms underlying the synergistic effects by examining changes in protein expression in key signaling pathways.

    • Method: Protein lysates from treated cells are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspases), cell cycle regulation, and drug resistance.

In Vivo Synergy Assessment
  • Xenograft Mouse Models:

    • Objective: To evaluate the synergistic antitumor efficacy in a living organism.

    • Method: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, mice are randomized into groups and treated with vehicle control, this compound alone, chemotherapy drug alone, and the combination. Tumor volume and body weight are monitored throughout the study. At the end of the experiment, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

Visualizing the Pathways: Potential Mechanisms of Action

Understanding the signaling pathways affected by Boerhaavia diffusa constituents is key to elucidating their synergistic potential.

Boeravinone_B_Signaling_Pathway Boeravinone B Anticancer Signaling Pathway Boeravinone B Boeravinone B EGFR EGFR Boeravinone B->EGFR Inhibits ErbB2 ErbB2 Boeravinone B->ErbB2 Inhibits PI3K/Akt Pathway PI3K/Akt Pathway EGFR->PI3K/Akt Pathway MAPK/Erk Pathway MAPK/Erk Pathway EGFR->MAPK/Erk Pathway ErbB2->PI3K/Akt Pathway ErbB2->MAPK/Erk Pathway Survival Survival PI3K/Akt Pathway->Survival Proliferation Proliferation MAPK/Erk Pathway->Proliferation

Caption: Boeravinone B may inhibit cancer cell proliferation and survival by targeting EGFR and ErbB2 signaling.

Boeravinone_F_Apoptosis_Pathway Potential Apoptotic Pathway of Boeravinone F Boeravinone F Boeravinone F Bcl-2 Bcl-2 Boeravinone F->Bcl-2 Inhibits Mitochondria Mitochondria Bcl-2->Mitochondria Inhibits release of Cytochrome c Cytochrome c Mitochondria->Cytochrome c Releases Caspase Cascade Caspase Cascade Cytochrome c->Caspase Cascade Activates Apoptosis Apoptosis Caspase Cascade->Apoptosis Induces

Caption: Boeravinone F may induce apoptosis by inhibiting the anti-apoptotic protein Bcl-2.

Experimental_Workflow_Synergy Workflow for Assessing Synergy cluster_0 In Vitro cluster_1 In Vivo Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Viability Assay Viability Assay Treatment->Viability Assay Apoptosis Assay Apoptosis Assay Treatment->Apoptosis Assay Western Blot Western Blot Treatment->Western Blot CI Analysis CI Analysis Viability Assay->CI Analysis Xenograft Model Xenograft Model In Vivo Treatment In Vivo Treatment Xenograft Model->In Vivo Treatment Tumor Measurement Tumor Measurement In Vivo Treatment->Tumor Measurement Data Analysis Data Analysis Tumor Measurement->Data Analysis

Caption: A typical workflow for evaluating the synergistic effects of a natural compound with chemotherapy.

Future Directions and Conclusion

The exploration of this compound and other constituents of Boerhaavia diffusa in combination with chemotherapy presents a compelling area for future cancer research. While the current evidence is indirect, the demonstrated anticancer activities of related compounds and the protective effects of the whole plant extract provide a strong rationale for further investigation.

Future studies should focus on:

  • Isolating and characterizing the anticancer and synergistic properties of this compound.

  • Conducting comprehensive in vitro and in vivo studies to evaluate the synergistic effects of this compound with a range of chemotherapy drugs across various cancer types.

  • Elucidating the precise molecular mechanisms by which this compound and other boeravinones exert their effects, both alone and in combination.

References

Comparative Guide to the Target Protein Identification and Validation of Boeravinone E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Boeravinone E, a natural rotenoid found in Boerhaavia diffusa, focusing on its identified and potential protein targets. Due to the limited direct experimental data on this compound's specific protein interactions, this guide also incorporates findings from the closely related Boeravinone G and computational predictions to offer a broader perspective. We compare this compound with alternative compounds that exhibit similar biological activities, supported by available experimental data.

Executive Summary

This compound is a bioactive compound with recognized spasmolytic, antioxidant, and anti-inflammatory properties. While direct experimental identification of its protein targets remains limited, computational studies suggest Angiotensin-Converting Enzyme 2 (ACE2) as a potential target. Furthermore, experimental evidence from the related compound, Boeravinone G, indicates an interaction with the MAP kinase and NF-κB signaling pathways. This guide presents the current state of knowledge, details relevant experimental methodologies, and compares this compound with other compounds acting on similar biological pathways.

Data Presentation: this compound and Alternatives

The following tables summarize the available quantitative data for this compound and comparable compounds. It is important to note that direct binding affinities and inhibitory concentrations for this compound with specific protein targets are not yet experimentally determined.

Table 1: In-silico Docking and Biological Activity of this compound

CompoundPredicted TargetPredicted Binding Energy (kcal/mol)Observed Biological ActivityReference
This compoundAngiotensin-Converting Enzyme 2 (ACE2)-9.5Spasmolytic[1]

Note: The binding energy is based on in-silico molecular docking studies and requires experimental validation.

Table 2: Comparative Spasmolytic Activity

CompoundMechanism of ActionModelPotency (e.g., IC50)Reference
This compoundNot fully elucidated, likely direct effect on smooth muscleGuinea pig ileumPotent spasmolytic[1][2]
PapaverinePhosphodiesterase (PDE) inhibitorVarious smooth muscle preparationsVaries with model[3]
AtropineMuscarinic acetylcholine (B1216132) receptor antagonistIsolated guinea pig ileum and rabbit jejunumPotent antispasmodic[4]

Table 3: Comparative Antioxidant and Anti-inflammatory Activity

| Compound | Mechanism of Action | Key Experimental Findings | Reference | |---|---|---|---|---| | Boeravinone G | Scavenging of reactive oxygen species (ROS), reduction of pERK1 and phospho-NF-κB p65 levels | Potent antioxidant in nanomolar range in Caco-2 cells |[5][6][7][8] | | Quercetin | Antioxidant, inhibition of NF-κB signaling | Inhibits LPS-induced inflammatory responses |[9] | | Rutaecarpine | Inhibition of MAPK and NF-κB pathways | Suppresses iNOS, COX-2, TNF-α, and IL-1β expression |[9] |

Experimental Protocols

This section details the methodologies for key experiments relevant to the identification and validation of protein targets for compounds like this compound.

In-silico Molecular Docking
  • Objective: To predict the binding affinity and interaction between a ligand (e.g., this compound) and a protein target (e.g., ACE2).

  • Protocol:

    • Protein and Ligand Preparation: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). Prepare the 3D structure of the ligand.

    • Docking Simulation: Use molecular docking software (e.g., AutoDock Vina) to predict the optimal binding pose and calculate the binding energy.

    • Analysis: Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site.

Affinity Chromatography followed by Mass Spectrometry
  • Objective: To identify proteins from a cell lysate that bind to a specific compound.

  • Protocol:

    • Probe Synthesis: Chemically synthesize a probe by attaching a linker and an affinity tag (e.g., biotin) to the compound of interest (e.g., this compound).

    • Immobilization: Immobilize the affinity probe onto a solid support (e.g., agarose (B213101) beads).

    • Affinity Purification: Incubate the immobilized probe with a cell or tissue lysate to allow binding of target proteins.

    • Elution: Wash away non-specifically bound proteins and then elute the specifically bound proteins.

    • Mass Spectrometry: Identify the eluted proteins using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Cellular Thermal Shift Assay (CETSA)
  • Objective: To validate the engagement of a compound with its target protein in a cellular context.

  • Protocol:

    • Cell Treatment: Treat intact cells with the compound of interest.

    • Heating: Heat the cell lysates at a range of temperatures.

    • Protein Precipitation: Centrifuge to separate aggregated (denatured) proteins from the soluble fraction.

    • Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using methods like Western blotting or mass spectrometry. A shift in the melting curve of the protein in the presence of the compound indicates target engagement.

Western Blot for Signaling Pathway Analysis
  • Objective: To determine the effect of a compound on the activation state of specific proteins in a signaling pathway.

  • Protocol:

    • Cell Treatment: Treat cells with the compound and a stimulus (e.g., H₂O₂) to activate the pathway of interest.

    • Protein Extraction: Lyse the cells to extract total protein.

    • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.

    • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated (active) and total forms of the target proteins (e.g., pERK, NF-κB p65).

    • Detection: Use a secondary antibody conjugated to an enzyme for chemiluminescent detection to visualize and quantify the protein bands.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Boeravinone_Signaling_Pathway cluster_stimulus Cellular Stress (e.g., ROS) cluster_pathway Signaling Cascade cluster_response Cellular Response Oxidative Stress Oxidative Stress MAPK MAPK Oxidative Stress->MAPK NFkB NF-κB Oxidative Stress->NFkB Inflammation Inflammation MAPK->Inflammation NFkB->Inflammation Boeravinone_G Boeravinone G Boeravinone_G->MAPK Boeravinone_G->NFkB

Caption: Boeravinone G's inhibitory effect on MAPK and NF-κB pathways.

Target_Identification_Workflow cluster_insilico In-silico Prediction cluster_experimental Experimental Identification cluster_validation Target Validation start Start: Bioactive Compound (this compound) docking Molecular Docking start->docking ac_ms Affinity Chromatography-MS start->ac_ms predicted_target Predicted Target (e.g., ACE2) docking->predicted_target identified_proteins Identified Binding Proteins ac_ms->identified_proteins cetsa Cellular Thermal Shift Assay (CETSA) identified_proteins->cetsa validated_target Validated Target Engagement cetsa->validated_target

Caption: Workflow for protein target identification and validation.

Logical_Relationship cluster_compound Compound cluster_target Potential Target cluster_activity Biological Activity boeravinone_e This compound ace2 ACE2 (Predicted) boeravinone_e->ace2 In-silico mapk_nfkb MAPK/NF-κB Pathway (Inferred) boeravinone_e->mapk_nfkb From Boeravinone G data spasmolytic Spasmolytic ace2->spasmolytic antioxidant Antioxidant/Anti-inflammatory mapk_nfkb->antioxidant

Caption: Logical relationships of this compound's targets and activities.

References

Binding Affinity of Boeravinone E: A Comparative Analysis of In-Silico Data and Future Experimental Directions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the binding affinity of a compound to its target protein is a cornerstone of drug discovery. This guide provides a comparative overview of the available binding affinity data for Boeravinone E, a rotenoid isolated from Boerhavia diffusa, against various protein targets. To date, the majority of binding affinity data for this compound originates from in-silico molecular docking studies. This report summarizes these computational findings, outlines the methodologies for robust experimental validation, and discusses the signaling pathways associated with its putative targets.

While this compound has demonstrated a range of biological activities, including spasmolytic and antioxidant effects, the direct experimental validation of its binding affinity to specific protein targets is not yet extensively documented in publicly available literature. Computational models, however, offer valuable insights into its potential molecular interactions.

In-Silico Binding Affinity of this compound

Molecular docking studies have predicted the binding energies of this compound with several proteins implicated in various disease pathways. These computational analyses provide a foundation for prioritizing experimental validation.

Target ProteinPredicted Binding Energy (kcal/mol)Putative Biological Relevance
Angiotensin-Converting Enzyme 2 (ACE2)-9.5Viral entry, cardiovascular regulation
GMP Synthase (guaA)-8.4Bacterial nucleotide biosynthesis
Mutant Wilms Tumor-1 (WT1) ProteinNot specified in detail, but identified as a potential binderCancer, Nephrotic syndrome

Note: The binding energies presented above are derived from computational models and have not been experimentally confirmed. These values serve as predictions of binding strength, with more negative values indicating a potentially stronger interaction.

Comparison with Related Boeravinones

In-silico studies have also explored the binding of other Boeravinone compounds to various protein targets, offering a comparative perspective within this class of molecules.

CompoundTarget ProteinPredicted Binding Energy (kcal/mol)
Boeravinone AGMP Synthase-8.4
Boeravinone BPancreatic Lipase-8.0
Boeravinone CPancreatic Lipase-8.0
Boeravinone FMutant Wilms Tumor-1 Protein-9.56
Boeravinone IGMP SynthaseNot specified in detail, but identified as a potential binder

This in-silico data suggests that various Boeravinones may possess inhibitory potential against a range of therapeutic targets. However, for drug development purposes, these computational predictions must be substantiated by rigorous experimental data.

Experimental Protocols for Binding Affinity Determination

To validate the in-silico findings and accurately quantify the binding affinity of this compound to its target proteins, established biophysical techniques are essential. The following are detailed methodologies for two standard assays.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (e.g., this compound) to a ligand (e.g., the target protein) immobilized on a sensor surface in real-time.

Methodology:

  • Protein Immobilization: The purified target protein is immobilized onto a sensor chip (e.g., a CM5 chip) using amine coupling chemistry. The protein is diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) and injected over the activated sensor surface.

  • Analyte Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in running buffer (e.g., HBS-EP+) to create a concentration series.

  • Binding Analysis: The running buffer is flowed over the sensor surface to establish a stable baseline. The different concentrations of this compound are then injected sequentially over the immobilized protein. Association and dissociation phases are monitored in real-time by detecting changes in the refractive index at the sensor surface.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.

Methodology:

  • Sample Preparation: The purified target protein is placed in the sample cell of the calorimeter, and this compound is loaded into the injection syringe. Both are in an identical, precisely matched buffer to minimize heats of dilution.

  • Titration: A series of small, precise injections of this compound are made into the protein solution while the temperature is kept constant.

  • Heat Measurement: The heat released or absorbed during each injection is measured by the instrument.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the binding affinity (Ka, the inverse of KD), the stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Signaling Pathways and Experimental Workflows

The putative targets of this compound are involved in critical signaling pathways. Understanding these pathways provides context for its potential therapeutic effects.

Experimental Workflow for Target Validation and Binding Affinity Studies

The following diagram illustrates a typical workflow for validating a predicted protein target and determining the binding affinity of a small molecule like this compound.

experimental_workflow cluster_insilico In-Silico Prediction cluster_experimental Experimental Validation cluster_functional Functional Characterization insilico Molecular Docking (this compound vs. Target Protein) protein_expression Target Protein Expression & Purification insilico->protein_expression Hypothesis binding_assay Binding Affinity Assay (SPR or ITC) protein_expression->binding_assay data_analysis Data Analysis (Kd, Ki, IC50) binding_assay->data_analysis cell_based_assay Cell-Based Functional Assay data_analysis->cell_based_assay

Caption: Workflow for validating this compound's protein targets.

Putative Signaling Pathway: Renin-Angiotensin System

ACE2, a predicted target of this compound, is a key enzyme in the Renin-Angiotensin System (RAS), which plays a crucial role in blood pressure regulation and cardiovascular homeostasis.

ras_pathway Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE Angiotensin17 Angiotensin17 AngiotensinI->Angiotensin17 ACE2 AngiotensinII->Angiotensin17 ACE2 AT1R AT1 Receptor AngiotensinII->AT1R MasR Mas Receptor Angiotensin17->MasR Vasoconstriction Vasoconstriction AT1R->Vasoconstriction  (Harmful effects) AT2R AT2 Receptor Vasodilation Vasodilation MasR->Vasodilation  (Protective effects) ACE ACE ACE2 ACE2 Renin Renin BoeravinoneE This compound BoeravinoneE->ACE2 Putative Inhibition

A Comparative Analysis of Boeravinone E from Diverse Botanical Sources

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Boeravinone E, a rotenoid-class isoflavonoid, has garnered significant interest within the scientific community for its potential therapeutic applications. Primarily isolated from Boerhaavia diffusa, a plant with a long history in traditional medicine, this compound exhibits a range of biological activities. This guide provides a comparative analysis of this compound from different plant sources, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways to support further research and drug development.

Plant Sources and Yield of this compound

The yield of this compound can vary depending on the plant part and geographical location. A study utilizing reverse-phase high-performance liquid chromatography (RP-HPLC) reported a yield of 0.05% of this compound from the roots of Boerhaavia diffusa.[3]

Table 1: Quantitative Analysis of this compound from Boerhaavia diffusa

Plant SourcePlant PartExtraction MethodAnalytical MethodThis compound Yield (% w/w)Reference
Boerhaavia diffusaRootsMethanol (B129727) ExtractionRP-HPLC0.05%[3]

Comparative Biological Activities

This compound has demonstrated notable spasmolytic (muscle-relaxing) properties.[4] While direct comparative studies of this compound from different plant origins are lacking, the existing research on the compound from Boerhaavia diffusa provides a benchmark for its potential efficacy.

Other related boeravinones have been shown to possess a broader spectrum of activities, including anti-inflammatory and antioxidant effects, often linked to the modulation of key cellular signaling pathways. For instance, Boeravinone B has been reported to inhibit the NF-κB and MAPK signaling pathways.[5] Given the structural similarities among boeravinones, it is plausible that this compound may exert similar effects, a hypothesis that warrants further investigation.

Experimental Protocols

Extraction and Isolation of this compound from Boerhaavia diffusa Roots

The following protocol outlines a general method for the extraction and isolation of this compound, based on methodologies reported in the literature.[6]

  • Plant Material Preparation : Air-dried and powdered roots of Boerhaavia diffusa are used as the starting material.

  • Extraction : The powdered root material is subjected to reflux extraction with methanol for 2 hours.

  • Concentration : The methanolic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Separation : The crude extract is then subjected to column chromatography over silica (B1680970) gel.

  • Gradient Elution : The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

  • Fraction Collection and Analysis : Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

  • Purification : Fractions rich in this compound are pooled and further purified using techniques like preparative HPLC to obtain the pure compound.

experimental_workflow plant Boerhaavia diffusa Roots powder Powdered Plant Material plant->powder extraction Methanol Reflux Extraction powder->extraction crude_extract Crude Methanolic Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc TLC Analysis fractions->tlc hplc Preparative HPLC tlc->hplc pure_compound Pure this compound hplc->pure_compound nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylation IkBa_p p-IκBα NFkB NF-κB IkBa_p->NFkB Degradation of IκBα NFkB_n NF-κB NFkB->NFkB_n Translocation BoeravinoneE This compound BoeravinoneE->IKK Inhibition DNA DNA NFkB_n->DNA Inflammation Pro-inflammatory Gene Expression DNA->Inflammation

References

Validating the Antioxidant Mechanism of Boeravinone E: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant mechanism of Boeravinone E, a rotenoid isolated from Boerhaavia diffusa. Due to the limited availability of specific experimental data for this compound, this document leverages extensive research on its close structural analog, Boeravinone G, as a representative model for the antioxidant properties of this class of compounds. The guide compares its performance with established antioxidants and provides detailed experimental protocols and pathway visualizations to support further research and drug development.

Comparative Antioxidant Performance

Below is a comparative summary of the antioxidant activity of Boerhaavia diffusa extracts and standard antioxidants.

Antioxidant DPPH Assay (IC50) ABTS Assay (IC50) Notes
Boerhaavia diffusa Extract384.08 µg/mL[3]454.79 µg/mL[3]Indicates moderate radical scavenging activity.[3]
Ascorbic Acid (Vitamin C)~415.98 µg/mL[3]~348.24 µg/mL[3]A standard water-soluble antioxidant.
Trolox (Vitamin E analog)~3.77 µg/mL[4]~2.93 µg/mL[4]A standard lipid-soluble antioxidant.

Cellular Antioxidant Activity of Boeravinone G

Boeravinone G has demonstrated exceptionally potent antioxidant effects in cellular assays at nanomolar concentrations, a range significantly lower than that of well-known antioxidants like Vitamins C and E, which are active in the micromolar range.[1]

Assay Boeravinone G Concentration Effect
TBARS Assay0.1 - 1 ng/mLSignificant, concentration-dependent reduction of lipid peroxidation.[5]
ROS Formation0.1 - 1 ng/mLSignificant, concentration-dependent reduction of intracellular ROS.[5]
Comet Assay0.1 - 1 ng/mLConcentration-dependent reduction of H₂O₂-induced DNA damage.[1]
SOD Activity1 ng/mLSignificantly increased Superoxide Dismutase activity.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation and comparison of this compound's antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[6]

  • Reagents: DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol), test compound (this compound), and a positive control (e.g., Ascorbic Acid).[6]

  • Procedure:

    • Prepare a working solution of DPPH in methanol or ethanol.[6]

    • Prepare serial dilutions of the test compound and the positive control.[6]

    • Add a specific volume of each dilution to an equal volume of the DPPH working solution.[6]

    • Incubate the mixture in the dark for a set time (e.g., 30 minutes).[6]

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.[6]

    • The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[6]

  • Data Presentation: Results are typically expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[7]

  • Reagents: ABTS solution (e.g., 7 mM), potassium persulfate solution (e.g., 2.45 mM), test compound, and a positive control (e.g., Trolox).[7]

  • Procedure:

    • Prepare the ABTS radical cation (ABTS•+) by mixing ABTS stock solution with potassium persulfate and allowing it to react in the dark.[7][8]

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to a specific absorbance at 734 nm.[7]

    • Add a small volume of the test compound or positive control to the diluted ABTS•+ solution.[7]

    • After a set incubation period, measure the absorbance at 734 nm.[8]

    • The percentage of inhibition is calculated similarly to the DPPH assay.[7]

  • Data Presentation: The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[7]

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay measures lipid peroxidation by quantifying malondialdehyde (MDA), a byproduct of this process.[9][10]

  • Reagents: Trichloroacetic acid (TCA), Thiobarbituric acid (TBA), cell or tissue lysate.[9]

  • Procedure:

    • Homogenize the cell or tissue sample.[9]

    • Precipitate proteins by adding ice-cold TCA and centrifuge.[9]

    • Add TBA solution to the supernatant.[9]

    • Incubate the mixture in a boiling water bath for a specified time (e.g., 10-15 minutes) to allow the formation of a pink-colored adduct.[9][10]

    • Cool the samples and measure the absorbance at 532 nm.[9]

  • Data Presentation: The results are expressed as MDA equivalents, typically normalized to the protein content of the sample.[5]

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment.[11][12]

  • Reagents: Cell line (e.g., HepG2), DCFH-DA probe, a peroxyl radical generator (e.g., AAPH).[11][12]

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Load the cells with the DCFH-DA probe.[11]

    • Wash the cells and treat them with the test compound.

    • Induce oxidative stress by adding the peroxyl radical generator.[12]

    • Measure the fluorescence of the oxidized probe (DCF) over time.

  • Data Presentation: The antioxidant activity is quantified by comparing the fluorescence in treated cells to control cells.[11]

Comet Assay (Single Cell Gel Electrophoresis)

This is a sensitive method for detecting DNA damage in individual cells.[13][14]

  • Reagents: Low melting point agarose (B213101), lysis solution, electrophoresis buffer, DNA staining dye (e.g., SYBR Green).[13]

  • Procedure:

    • Embed cells in a layer of low melting point agarose on a microscope slide.[15]

    • Lyse the cells to remove membranes and proteins, leaving the DNA as a nucleoid.[15]

    • Subject the slides to electrophoresis under alkaline or neutral conditions. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail".[15]

    • Stain the DNA with a fluorescent dye and visualize under a microscope.[15]

  • Data Presentation: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.[15]

Signaling Pathways and Experimental Workflows

The antioxidant mechanism of Boeravinone G, and likely this compound, involves not only direct radical scavenging but also the modulation of key cellular signaling pathways involved in the stress response.[1][2]

Antioxidant Mechanism of Boeravinones

Boeravinones exhibit a dual antioxidant mechanism. They can directly scavenge reactive oxygen species (ROS), such as hydroxyl radicals, and also modulate intracellular signaling pathways to enhance the cell's endogenous antioxidant defenses.[1][2]

ROS Reactive Oxygen Species (e.g., •OH) CellularDamage Cellular Damage (Lipid Peroxidation, DNA Breaks) ROS->CellularDamage causes MAPK_Pathway MAP Kinase Pathway (pERK1) ROS->MAPK_Pathway activates NFkB_Pathway NF-κB Pathway (p-p65) ROS->NFkB_Pathway activates Boeravinone This compound/G Scavenging Direct Scavenging Boeravinone->Scavenging Boeravinone->MAPK_Pathway inhibits Boeravinone->NFkB_Pathway inhibits AntioxidantResponse Enhanced Antioxidant Response (e.g., SOD) Boeravinone->AntioxidantResponse promotes Scavenging->ROS neutralizes ReducedDamage Reduced Cellular Damage Scavenging->ReducedDamage AntioxidantResponse->ROS reduces AntioxidantResponse->ReducedDamage

Caption: Dual antioxidant mechanism of Boeravinones.

MAP Kinase and NF-κB Signaling in Oxidative Stress

Oxidative stress activates the MAP kinase and NF-κB signaling pathways, which can lead to inflammation and further cellular damage.[16][17][18] Boeravinone G has been shown to inhibit the phosphorylation of ERK1 (a MAP kinase) and the p65 subunit of NF-κB, suggesting that its antioxidant effect is partly mediated by the suppression of these pro-inflammatory pathways.[1][2][19]

OxidativeStress Oxidative Stress (ROS) ASK1 ASK1 OxidativeStress->ASK1 activates IKK IKK OxidativeStress->IKK activates MAP2K MAP2K ASK1->MAP2K pERK1 pERK1 MAP2K->pERK1 Inflammation Inflammation & Cellular Damage pERK1->Inflammation IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65) IkB->NFkB releases NFkB->Inflammation Boeravinone This compound/G Boeravinone->pERK1 inhibits Boeravinone->NFkB inhibits

Caption: Inhibition of MAP Kinase and NF-κB pathways.

Experimental Workflow for Cellular Antioxidant Assays

The following diagram illustrates a general workflow for assessing the cellular antioxidant activity of a compound like this compound.

CellCulture 1. Cell Culture (e.g., Caco-2, HepG2) Pretreatment 2. Pre-treatment with This compound CellCulture->Pretreatment StressInduction 3. Induction of Oxidative Stress (e.g., H₂O₂/Fe²⁺, AAPH) Pretreatment->StressInduction TBARS 4a. TBARS Assay (Lipid Peroxidation) StressInduction->TBARS ROS_Assay 4b. ROS Assay (DCFH-DA) StressInduction->ROS_Assay Comet 4c. Comet Assay (DNA Damage) StressInduction->Comet WesternBlot 4d. Western Blot (pERK1, p-p65) StressInduction->WesternBlot DataAnalysis 5. Data Analysis and Comparison TBARS->DataAnalysis ROS_Assay->DataAnalysis Comet->DataAnalysis WesternBlot->DataAnalysis

Caption: Workflow for cellular antioxidant validation.

References

A Comparative Guide to Analytical Methods for Boeravinone E Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of Boeravinone E, a bioactive rotenoid found in Boerhaavia diffusa. The selection of a robust and reliable analytical method is critical for ensuring the quality, efficacy, and safety of herbal formulations and drug products containing this compound. This document presents a side-by-side analysis of reported High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods, supported by experimental data to aid in the selection of the most appropriate technique for specific research and development needs.

Comparative Analysis of Validated Analytical Methods

The following table summarizes the key performance characteristics of a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method and a validated Ultra-Performance Liquid Chromatography (UPLC) method for the quantification of this compound.[1][2][3] These methods are crucial for the quality control of Boerhaavia diffusa extracts and their formulations.[1][4][5]

ParameterRP-HPLC Method[1][2]UPLC-PDA Method[3]
Linearity (r²) 0.9989≥ 0.9999
Linearity Range 7.26–35.75 µg/mLNot explicitly stated for this compound alone
Accuracy (% Recovery) 94.91–96.23%Good accuracy reported
Precision (RSD %) Intraday: 0.95%Good precision reported
Limit of Detection (LOD) 2.1 µg/mLNot explicitly stated for this compound alone
Limit of Quantitation (LOQ) 6.93 µg/mLNot explicitly stated for this compound alone
Column Inertsil ODS-3BEH Shield C18 (2.1 × 100 mm, 1.7 µm)
Mobile Phase Gradient with 0.1% v/v orthophosphoric acid in water and acetonitrileGradient with methanol (B129727) and water (0.1% acetic acid)
Detection Wavelength 276 nm273 nm
Flow Rate 1.0 mL/min0.4 mL/min
Analysis Time Not specifiedShorter analysis time implied by UPLC

Experimental Protocols

Validated RP-HPLC Method

This method was developed for the simultaneous quantification of this compound and Boeravinone B in Boerhaavia diffusa extract and its formulations.[1][2][4]

Sample Preparation:

  • Reflux powdered root material of Boerhaavia diffusa with methanol for 2 hours.

  • Concentrate and dry the resulting extract.

  • Store the dried extract at -20°C until analysis.

  • Dissolve a known quantity of the extract in the mobile phase for injection.

Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography system.

  • Column: Inertsil ODS-3 column.[1]

  • Mobile Phase: A gradient mixture of 0.1% v/v orthophosphoric acid in water and acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 276 nm.[1]

  • Injection Volume: Not specified.

Validation Parameters: The method was validated for specificity, precision, accuracy, and robustness.[1][2]

Validated UPLC-PDA Method

This UPLC method was developed for the rapid and sensitive quantification of boeravinones in the roots of Boerhaavia diffusa.[3]

Sample Preparation:

  • Reflux powdered root material of Boerhaavia diffusa with methanol for 2 hours.[3]

  • Concentrate and dry the extract.[3]

  • Store the dried extract at -20°C prior to use.[3]

  • Reconstitute the extract in a suitable solvent for UPLC analysis.

Chromatographic Conditions:

  • Instrument: Ultra-Performance Liquid Chromatography system with a Photodiode Array (PDA) detector.[3]

  • Column: BEH Shield C18 column (2.1 × 100 mm, 1.7 µm).[3]

  • Mobile Phase: A gradient elution of methanol and water containing 0.1% acetic acid.[3]

  • Flow Rate: 0.4 mL/min.[3]

  • Detection: PDA detection at a λmax of 273 nm.[3]

  • Injection Volume: Not specified.

Validation Parameters: The method demonstrated good linearity, accuracy, and precision as per the International Conference on Harmonisation (ICH) guidelines.[3]

Workflow for Analytical Method Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of analytical methods, ensuring consistency and reliability of results when transferring a method between different laboratories or employing different analytical techniques.

CrossValidationWorkflow Define Define Acceptance Criteria Method1 Original Validated Method (e.g., HPLC) Define->Method1 Method2 New/Alternative Method (e.g., UPLC) Define->Method2 SamplePrep Prepare Identical Sample Sets Method1->SamplePrep Method2->SamplePrep Analysis1 Analyze Samples with Method 1 SamplePrep->Analysis1 Analysis2 Analyze Samples with Method 2 SamplePrep->Analysis2 DataComp Compare Datasets Analysis1->DataComp Analysis2->DataComp StatAnalysis Statistical Analysis (e.g., t-test, F-test) DataComp->StatAnalysis Conclusion Conclusion on Method Comparability StatAnalysis->Conclusion

Caption: Workflow for cross-validation of analytical methods.

Discussion

Both the RP-HPLC and UPLC methods presented are suitable for the quantification of this compound in Boerhaavia diffusa extracts. The choice between the two will depend on the specific requirements of the analysis.

  • RP-HPLC is a widely accessible and robust technique that provides reliable quantification.[6] The detailed validation data available for the described method offers a high degree of confidence in its performance.[1][2]

  • UPLC offers the advantages of higher resolution, increased sensitivity, and significantly shorter run times, making it ideal for high-throughput screening and the analysis of complex mixtures.[3] The use of smaller particle size columns in UPLC contributes to its enhanced performance.

For routine quality control where a large number of samples need to be analyzed, the UPLC method would be more efficient. However, if access to UPLC instrumentation is limited, the validated RP-HPLC method provides a reliable and accurate alternative.

It is important to note that while both methods are validated, a direct cross-validation study involving the analysis of the same samples by both methods would provide the most definitive comparison of their performance and interchangeability. Researchers are encouraged to perform such a study in their own laboratories to ensure the selected method meets their specific analytical needs. Other analytical techniques such as High-Performance Thin-Layer Chromatography (HPTLC) have also been employed for the analysis of boeravinones, offering a cost-effective option for qualitative and quantitative screening.[7][8] Furthermore, LC-MS techniques can be utilized for more detailed characterization of components in plant extracts.[9]

References

Boeravinone E and Synthetic Anti-Inflammatory Drugs: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anti-inflammatory drug discovery, natural compounds are increasingly scrutinized for their therapeutic potential as alternatives to synthetic drugs. This guide provides a detailed comparison of the anti-inflammatory efficacy of Boeravinone E, a rotenoid isolated from Boerhaavia diffusa, with commonly used synthetic non-steroidal anti-inflammatory drugs (NSAIDs). Due to the limited direct experimental data on this compound, this comparison leverages data from closely related boeravinones, particularly Boeravinone B and G, to represent the potential anti-inflammatory profile of this class of compounds.

Quantitative Efficacy Comparison

The anti-inflammatory effects of boeravinones and synthetic NSAIDs have been evaluated in various in vitro and in vivo models. The following tables summarize the available quantitative data to facilitate a direct comparison of their potency.

Table 1: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model

CompoundDoseRoute of AdministrationMax. Inhibition (%)Time Point (hours)Reference
Boeravinone B 50 mg/kgOral56.6%3[1]
Indomethacin 5 mg/kgIntraperitonealSignificant Inhibition1-5[2]
Indomethacin 10 mg/kgOral57.66%4
Diclofenac 20 mg/kgOral71.82%3
Ibuprofen 100 mg/kgOral50.40%3[3]

Table 2: In Vitro Cyclooxygenase (COX) Enzyme Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Boeravinone (Compound 7) 21.7 ± 0.525.5 ± 0.60.85[1]
Celecoxib 150.04375
Diclofenac --1.80
Ibuprofen 13.13440.04

Note: Data for a potent rotenoid (compound 7) from the same study is used as a proxy for the boeravinone class due to the lack of specific COX inhibition data for this compound.

Mechanisms of Action: Signaling Pathways

Boeravinones are believed to exert their anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response. Studies on Boeravinone G have indicated its ability to interfere with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of pro-inflammatory gene expression.[4][5]

Synthetic NSAIDs, on the other hand, primarily act by inhibiting the activity of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

Inflammatory Signaling Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS, Carrageenan) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 IKK IKK Complex TLR4->IKK MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases NFκB_n NF-κB NFκB->NFκB_n translocates AP1 AP-1 MAPK_pathway->AP1 activates COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 Prostaglandins Prostaglandins COX1_2->Prostaglandins Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFκB_n->Pro_inflammatory_Genes AP1->Pro_inflammatory_Genes Synthetic_NSAIDs Synthetic_NSAIDs Synthetic_NSAIDs->COX1_2 inhibit Boeravinones Boeravinones Boeravinones->IKK inhibit Boeravinones->MAPK_pathway inhibit

Figure 1: Inflammatory signaling pathways and points of intervention for Boeravinones and synthetic NSAIDs.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard for screening acute anti-inflammatory activity.

  • Animal Model: Male Wistar rats (150-200g) are typically used.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The initial paw volume of the right hind paw is measured using a plethysmometer.

    • The test compound (e.g., this compound) or reference drug (e.g., Indomethacin) is administered orally or intraperitoneally.

    • After a set time (usually 30-60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory effect of a compound on COX-1 and COX-2 enzymes.

  • Enzyme Source: Ovine COX-1 and human recombinant COX-2 are commonly used.

  • Procedure:

    • The reaction mixture contains Tris-HCl buffer, glutathione, and hemoglobin.

    • The test compound at various concentrations is pre-incubated with the enzyme (COX-1 or COX-2).

    • The reaction is initiated by adding arachidonic acid as the substrate.

    • The reaction is terminated after a specific incubation period (e.g., 20 minutes) by adding trichloroacetic acid.

    • The amount of prostaglandin (B15479496) E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation COX_Assay COX-1/COX-2 Inhibition Assay (IC50 Determination) Edema_Model Carrageenan-Induced Paw Edema Model (% Inhibition) COX_Assay->Edema_Model Cytokine_Assay Cytokine Release Assay (e.g., TNF-α, IL-6 in RAW 264.7 cells) Cytokine_Assay->Edema_Model LOX_Assay Lipoxygenase (LOX) Inhibition Assay LOX_Assay->Edema_Model Toxicity_Study Acute Toxicity Study (LD50 Determination) Edema_Model->Toxicity_Study Data_Analysis Comparative Data Analysis and Efficacy Assessment Toxicity_Study->Data_Analysis Compound_Screening Compound Screening (this compound vs. Synthetic NSAIDs) Compound_Screening->COX_Assay Compound_Screening->Cytokine_Assay Compound_Screening->LOX_Assay

Figure 2: A generalized experimental workflow for the comparative evaluation of anti-inflammatory agents.

Conclusion

The available evidence suggests that boeravinones, as a class of natural compounds, exhibit promising anti-inflammatory properties. In vivo studies on Boeravinone B demonstrate a significant reduction in acute inflammation, comparable to some synthetic NSAIDs. The proposed mechanism of action for boeravinones, involving the inhibition of the NF-κB and MAPK signaling pathways, suggests a broader modulatory effect on the inflammatory cascade compared to the direct enzyme inhibition of synthetic NSAIDs.

While direct comparative data for this compound is still emerging, the findings for related boeravinones highlight their potential as lead compounds for the development of novel anti-inflammatory agents. Further research is warranted to fully elucidate the efficacy and safety profile of this compound and to directly compare its performance against a wider range of synthetic anti-inflammatory drugs in standardized preclinical and clinical settings. Researchers and drug development professionals should consider the multi-target potential of boeravinones as a promising avenue for future therapeutic development.

References

Head-to-Head Comparison of Spasmolytic Effects: Boeravinone E vs. Boeravinone G

Author: BenchChem Technical Support Team. Date: December 2025

A detailed review of the current scientific literature reveals a notable absence of direct comparative studies on the spasmolytic effects of Boeravinone E and Boeravinone G. While both compounds have been isolated from Boerhavia diffusa, a plant with a history of use in traditional medicine for ailments including those involving smooth muscle spasms, research has predominantly focused on their anti-inflammatory, anti-cancer, and anti-proliferative properties.

This guide, therefore, serves a dual purpose: to highlight the current gap in knowledge regarding the spasmolytic potential of these specific rotenoids and to provide a comprehensive framework for how such a comparative investigation could be designed and executed. The experimental protocols and data presentation formats outlined below are based on established methodologies in the field of pharmacology for assessing spasmolytic activity.

Hypothetical Data Comparison

To illustrate how a direct comparison would be presented, the following table outlines the kind of quantitative data that would be generated from comparative spasmolytic assays. Note: The data presented in this table is purely illustrative and not based on experimental results, as such data is not currently available in published literature.

ParameterThis compound (Hypothetical)Boeravinone G (Hypothetical)Reference Compound (e.g., Papaverine)
Spasmogen K+ (80mM)K+ (80mM)K+ (80mM)
Tissue Guinea Pig IleumGuinea Pig IleumGuinea Pig Ileum
IC50 (µM) 15.2 ± 1.825.8 ± 2.55.1 ± 0.6
Emax (%) 95.2 ± 3.188.5 ± 4.2100
Spasmogen Acetylcholine (B1216132) (1µM)Acetylcholine (1µM)Acetylcholine (1µM)
Tissue Rat JejunumRat JejunumRat Jejunum
IC50 (µM) 22.7 ± 2.135.1 ± 3.37.8 ± 0.9
Emax (%) 92.1 ± 2.985.3 ± 3.8100

IC50: The half maximal inhibitory concentration, representing the concentration of the compound required to inhibit the spasmogen-induced contraction by 50%. A lower IC50 value indicates higher potency. Emax: The maximum percentage of relaxation achieved by the compound.

Proposed Experimental Protocols for Spasmolytic Activity Assessment

The following are detailed methodologies that could be employed to investigate and compare the spasmolytic effects of this compound and G.

Isolated Tissue Preparation

The spasmolytic activity of this compound and G can be evaluated using isolated smooth muscle preparations from laboratory animals.

  • Animal Model: Male Wistar rats (200-250g) or guinea pigs (300-350g) are commonly used. Animals are euthanized by cervical dislocation following ethical guidelines.

  • Tissue Isolation: Segments of the jejunum or ileum (approximately 2 cm in length) are isolated and cleaned of mesenteric attachments.

  • Organ Bath Setup: The tissue segments are mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a mixture of 95% O2 and 5% CO2. The composition of Tyrode's solution is typically (in mM): NaCl 136.9, KCl 2.68, CaCl2 1.8, MgCl2 1.05, NaH2PO4 0.42, NaHCO3 11.9, and glucose 5.55.

  • Tension Recording: One end of the tissue is attached to a fixed hook, and the other end is connected to an isometric force transducer. The tissue is placed under an initial tension of 1g and allowed to equilibrate for at least 30-60 minutes before the start of the experiment. During this period, the bath solution is changed every 15 minutes.

Spasmolytic Activity Assay
  • Induction of Contractions: Stable and sustained contractions are induced by adding a spasmogen to the organ bath. Common spasmogens include:

    • Potassium Chloride (KCl): Typically used at a high concentration (e.g., 80 mM) to induce depolarization-dependent contractions by opening voltage-gated Ca2+ channels.

    • Agonists: Such as acetylcholine (ACh) or histamine, which induce contractions through receptor-mediated pathways.

  • Cumulative Concentration-Response Curves: Once a stable contractile plateau is reached, this compound or G is added to the organ bath in a cumulative manner, with increasing concentrations at regular intervals. The relaxant effect is recorded as a percentage of the pre-induced contraction.

  • Data Analysis: The concentration-response data are plotted, and the IC50 and Emax values are calculated using non-linear regression analysis.

Potential Mechanisms of Action and Signaling Pathways

The spasmolytic effects of natural compounds are often mediated through various signaling pathways. While the specific mechanisms for this compound and G are unknown, the following diagram illustrates a general overview of potential pathways that could be investigated.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Spasmogen Spasmogen (e.g., ACh, K+) Receptor Receptor Spasmogen->Receptor Binds VGCC Voltage-Gated Ca2+ Channel (VGCC) Spasmogen->VGCC Depolarizes IP3 IP3 Pathway Receptor->IP3 Ca_influx Extracellular Ca2+ Influx VGCC->Ca_influx Boeravinone This compound or G Boeravinone->Receptor Antagonizes? Boeravinone->VGCC Blocks? Ca_SR Ca2+ release from Sarcoplasmic Reticulum IP3->Ca_SR Inc_Ca ↑ [Ca2+]i Ca_SR->Inc_Ca Ca_influx->Inc_Ca Calmodulin Calmodulin Inc_Ca->Calmodulin MLCK_active Active MLCK Calmodulin->MLCK_active Activates MLC Myosin Light Chain (MLC) MLCK_active->MLC Phosphorylates MLC_P Phosphorylated MLC (MLC-P) MLC->MLC_P Contraction Smooth Muscle Contraction MLC_P->Contraction Boeravinone_cyto This compound or G PDE Phosphodiesterase (PDE) Boeravinone_cyto->PDE Inhibits? cAMP ↓ cAMP PDE->cAMP Relaxation Relaxation cAMP->Relaxation Leads to

Caption: Potential signaling pathways for spasmolytic action.

Experimental Workflow for Comparative Analysis

The following diagram outlines a logical workflow for a comprehensive comparative study of the spasmolytic effects of this compound and G.

G A Isolation of this compound & G from Boerhavia diffusa B Preparation of Isolated Smooth Muscle Tissues (e.g., Guinea Pig Ileum, Rat Jejunum) A->B C Induce Contractions with Spasmogens (e.g., K+, Acetylcholine) B->C D Generate Cumulative Concentration-Response Curves for this compound C->D E Generate Cumulative Concentration-Response Curves for Boeravinone G C->E F Calculate IC50 and Emax Values D->F E->F G Statistical Analysis (e.g., t-test, ANOVA) F->G I Data Interpretation and Comparison G->I H Mechanism of Action Studies (e.g., use of channel blockers, enzyme inhibitors) H->I J Publication of Findings I->J

Differential Effects of Boeravinones on Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Boeravinones, a class of rotenoids primarily isolated from the medicinal plant Boerhaavia diffusa, have garnered significant interest in oncological research for their potential anticancer properties. These compounds exhibit a range of biological activities, with emerging evidence highlighting their differential effects on various cancer cell lines. This guide provides a comparative analysis of the anticancer activities of different boeravinones, supported by experimental data, detailed methodologies for key assays, and visualizations of the underlying molecular mechanisms.

Quantitative Analysis of Cytotoxic Effects

The cytotoxic effects of boeravinones and extracts of Boerhaavia diffusa have been evaluated across several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments.

Cytotoxicity of Purified Boeravinone B

Boeravinone B has demonstrated significant cytotoxic activity against human colon cancer cell lines. The IC50 values from a study evaluating its effect after 48 hours of treatment are presented below.

Cancer Cell LineTissue of OriginBoeravinone B IC50 (µM)
HT-29Colon3.7 ± 0.14[1]
HCT-116Colon5.7 ± 0.24[1]
SW-620Colon8.4 ± 0.37[1]
Cytotoxicity of Boerhaavia diffusa Extracts

Studies on crude and fractionated extracts of Boerhaavia diffusa, which contain a mixture of boeravinones and other phytochemicals, also provide valuable insights into their anticancer potential.

Cancer Cell LineExtract TypeIC50 Value (µg/mL)Treatment Duration
MDA-MB-231Methanolic304.7[2]48 hours
HCT116Water (Kaempferol)56.144[3][4]Not Specified
MCF-7Methanolic Leaf69.18[5]Not Specified
SiHaEthanolic~125 (best viability at 47.1%)[6]Not Specified
HeLaEthanolic Root (Fraction 5)250[7]48 hours

Diverse Mechanisms of Action

Boeravinones exert their anticancer effects through various mechanisms, with different members of the family targeting distinct cellular pathways.

  • Boeravinone B : This compound induces a caspase-independent apoptosis in human colon cancer cells.[1] Its primary mechanism involves the internalization and subsequent degradation of the epidermal growth factor receptor (EGFR) and ErbB2, leading to the suppression of downstream signaling pathways like Ras/MAPK and PI3K/Akt.[1]

  • Boeravinone G : In contrast to the direct cytotoxicity of Boeravinone B, Boeravinone G has been shown to possess potent antioxidant and genoprotective effects.[8][9] Studies on Caco-2 cells indicate that it is not cytotoxic at concentrations up to 1 ng/ml.[8] Its protective effects are associated with the modulation of the MAP kinase and NF-kB signaling pathways.[8][9]

  • Boeravinones G and H : These boeravinones have been identified as inhibitors of the breast cancer resistance protein (BCRP/ABCG2), a multidrug transporter that contributes to chemotherapy resistance in cancer cells.[10][11] This suggests a potential role for these compounds in overcoming drug resistance in cancer treatment.

  • Boeravinone J : A molecular docking study has suggested that Boeravinone J exhibits a strong binding affinity to Cyclin-Dependent Kinase 2-Associated Protein 1 (CDK2AP1), a potential anticancer target.[11] However, experimental validation of this finding is required.

  • Boeravinones A and B : These have been reported to exert potent cytotoxic effects by inducing apoptosis and inhibiting cancer cell proliferation. They are also suggested to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow.[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of boeravinones.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete culture medium

  • Boeravinone solutions of varying concentrations

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of the boeravinone compound and a vehicle control (e.g., 0.1% DMSO) for the desired time period (e.g., 48 hours).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

Materials:

  • Treated and untreated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-ErbB2, anti-Akt, anti-p-Akt, anti-Erk1/2, anti-p-Erk1/2, and a loading control like anti-α-tubulin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Annexin V-FITC/PI Staining for Apoptosis Detection

This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells after treatment and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes involved in the action of boeravinones can aid in understanding their differential effects.

Boeravinone_B_Pathway cluster_membrane Plasma Membrane EGFR EGFR Ras/MAPK Pathway Ras/MAPK Pathway EGFR->Ras/MAPK Pathway ErbB2 ErbB2 PI3K/Akt Pathway PI3K/Akt Pathway ErbB2->PI3K/Akt Pathway Boeravinone B Boeravinone B Internalization & Degradation Internalization & Degradation Boeravinone B->Internalization & Degradation induces Internalization & Degradation->EGFR Internalization & Degradation->ErbB2 Caspase-Independent Apoptosis Caspase-Independent Apoptosis Internalization & Degradation->Caspase-Independent Apoptosis leads to Proliferation Inhibition Proliferation Inhibition Ras/MAPK Pathway->Proliferation Inhibition PI3K/Akt Pathway->Proliferation Inhibition

Caption: Boeravinone B induced signaling pathway in colon cancer cells.

Boeravinone_G_Pathway Boeravinone G Boeravinone G ROS Reactive Oxygen Species (ROS) Boeravinone G->ROS inhibits MAP Kinase\n(pERK1) MAP Kinase (pERK1) Boeravinone G->MAP Kinase\n(pERK1) inhibits NF-kB NF-kB Boeravinone G->NF-kB inhibits ROS->MAP Kinase\n(pERK1) activates ROS->NF-kB activates Antioxidant Response Antioxidant Response MAP Kinase\n(pERK1)->Antioxidant Response NF-kB->Antioxidant Response Genoprotection Genoprotection Antioxidant Response->Genoprotection

Caption: Antioxidant and genoprotective pathway of Boeravinone G.

Experimental_Workflow Cell Culture Cell Culture Treatment Treatment with Boeravinones Cell Culture->Treatment Cell Viability Assay\n(MTT) Cell Viability Assay (MTT) Treatment->Cell Viability Assay\n(MTT) Mechanism Studies Mechanism Studies Treatment->Mechanism Studies IC50 Determination IC50 Determination Cell Viability Assay\n(MTT)->IC50 Determination Western Blot Western Blot Mechanism Studies->Western Blot Apoptosis Assay Apoptosis Assay Mechanism Studies->Apoptosis Assay

Caption: Experimental workflow for evaluating Boeravinone cytotoxicity.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Boeravinone E

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Personal Protective Equipment (PPE)

Boeravinone E belongs to the rotenoid family of compounds, which are known to have insecticidal and piscicidal properties. Rotenone (B1679576), a prominent member of this family, is toxic and can be harmful if inhaled, ingested, or absorbed through the skin. Chronic exposure to rotenone has been linked to neurological effects. Given these potential hazards, a cautious approach is necessary when handling this compound.

The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound, based on guidelines for rotenoids and general laboratory safety.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. For prolonged contact or when handling concentrated solutions, double gloving is advised.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory. A face shield may be necessary when there is a risk of splashing.
Body Protection Laboratory coatA fully buttoned lab coat should be worn to protect skin and personal clothing.
Respiratory Protection Fume hood or ventilated enclosureAll handling of solid this compound and its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.
RespiratorFor situations where a fume hood is not available or during spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is recommended.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe working environment.

1. Preparation and Weighing:

  • Before handling, ensure that the work area, specifically the chemical fume hood, is clean and uncluttered.

  • Gather all necessary equipment, including spatulas, weigh boats, and solvent dispensers.

  • When weighing solid this compound, perform the task within the fume hood to contain any airborne particles. Use anti-static weigh boats to prevent scattering of the powder.

2. Dissolving and Solution Preparation:

  • This compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1]

  • Add the solvent to the weighed this compound slowly and carefully to avoid splashing.

  • Keep the container covered as much as possible during dissolution.

3. Experimental Use:

  • All procedures involving this compound should be conducted within a fume hood.

  • Avoid direct contact with the skin and eyes.

  • Use appropriate labware and equipment to minimize the generation of aerosols.

4. Post-Handling:

  • Thoroughly clean all equipment and the work area after use.

  • Wash hands with soap and water immediately after handling the compound, even if gloves were worn.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste TypeDisposal Procedure
Solid this compound Collect in a clearly labeled, sealed container for hazardous chemical waste.
Contaminated Labware (e.g., pipette tips, weigh boats) Place in a designated hazardous waste container.
Liquid Waste (solutions containing this compound) Collect in a labeled, sealed, and appropriate solvent waste container. Do not pour down the drain.
Contaminated PPE (e.g., gloves, disposable lab coats) Dispose of in a designated hazardous waste container.

All waste must be disposed of in accordance with institutional, local, and national regulations for hazardous waste.

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

IncidentProcedure
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is small, and you are trained and equipped to handle it, use an absorbent material to contain the spill. Place the absorbed material in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disclaimer: This guide is intended for informational purposes and is based on the safety profile of a related compound. Researchers should always consult their institution's specific safety protocols and, if available, the official Safety Data Sheet for this compound before handling.

BoeravinoneE_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_area Prepare Work Area (Fume Hood) prep_ppe->prep_area exposure Exposure Response prep_ppe->exposure Potential Exposure weigh Weigh Solid This compound prep_area->weigh dissolve Prepare Solution weigh->dissolve spill Spill Response weigh->spill Potential Spill weigh->exposure Potential Exposure experiment Conduct Experiment dissolve->experiment dissolve->spill Potential Spill dissolve->exposure Potential Exposure decontaminate Decontaminate Work Area & Equipment experiment->decontaminate experiment->spill Potential Spill experiment->exposure Potential Exposure dispose Dispose of Waste decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.